molecular formula C9H10N2O B182991 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 138469-76-8

5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B182991
CAS No.: 138469-76-8
M. Wt: 162.19 g/mol
InChI Key: VMULISRTALNYDG-UHFFFAOYSA-N
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Description

5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-5-10-7-3-4-8(12-2)11-9(6)7/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMULISRTALNYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1N=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569681
Record name 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138469-76-8
Record name 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Challenge of Elucidating the Structure of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals often encounter novel or sparsely documented chemical entities. The structural elucidation of these compounds is a critical first step in understanding their chemical and biological properties. This technical guide addresses the structure elucidation of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine. However, a comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of detailed experimental data for this specific molecule. While its existence is confirmed by several chemical suppliers, the spectroscopic data required for a full structural analysis—namely Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—are not readily accessible.

This guide will, therefore, outline the standard methodologies and best practices for the structural elucidation of such a compound, using data from the closely related and better-documented molecule, 5-Methoxy-1H-pyrrolo[3,2-b]pyridine , as an illustrative example. This approach will provide a framework for researchers to follow when they obtain the necessary experimental data for this compound.

Hypothetical Structure Elucidation Workflow

The process of determining the structure of a novel compound like this compound would follow a logical progression of analytical techniques.

Structure Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr data_analysis Data Interpretation & Correlation ms->data_analysis ir->data_analysis nmr->data_analysis structure_proposal Proposed Structure data_analysis->structure_proposal confirmation Final Structure Confirmation structure_proposal->confirmation Data Interpretation ms_data MS Data (Molecular Formula) proposed_structure Proposed Structure of This compound ms_data->proposed_structure ir_data IR Data (Functional Groups) ir_data->proposed_structure nmr_data NMR Data (Connectivity) nmr_data->proposed_structure

An In-depth Technical Guide on 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine (CAS Number 138469-76-8)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 138469-76-8) is not extensively available in the public domain. This guide has been compiled by leveraging scientific literature on structurally related pyrrolopyridine derivatives to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The experimental protocols and potential biological activities described herein are based on established methodologies for analogous compounds and should be considered as a starting point for further investigation.

Core Compound Information

This compound, also known as 5-Methoxy-3-methyl-4-azaindole, is a heterocyclic organic compound. Its core structure is a pyrrolopyridine, which is a bicyclic system consisting of a fused pyrrole and pyridine ring. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 138469-76-8Chemical Supplier Catalogs
Molecular Formula C₉H₁₀N₂OChemical Supplier Catalogs
Molecular Weight 162.19 g/mol Chemical Supplier Catalogs
Appearance Solid (predicted)Inferred from related compounds
Purity Typically >97%Chemical Supplier Catalogs

Synthesis and Experimental Protocols

While a specific, validated synthesis for this compound is not detailed in readily available literature, a plausible synthetic route can be designed based on established methods for constructing the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core. A general method for a related compound, 5-Methoxy-1H-pyrrolo[3,2-b]pyridine, involves the hydrogenation of a nitropyridine precursor.[1] This approach can be adapted for the synthesis of the 3-methyl derivative.

Proposed Synthetic Pathway

A potential synthetic route could involve the reductive cyclization of a suitably substituted nitropyridine precursor. The introduction of the 3-methyl group could be achieved through various strategies, such as starting with a precursor already containing the methyl group or through a post-cyclization modification.

Below is a hypothetical, detailed experimental protocol for the synthesis of this compound based on analogous reactions.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(6-methoxy-3-nitropyridin-2-yl)propanenitrile (Precursor)

  • To a solution of 2-chloro-6-methoxy-3-nitropyridine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add ethylmalononitrile (1.1 equivalents) and potassium carbonate (2.5 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(6-methoxy-3-nitropyridin-2-yl)propanenitrile.

Step 2: Reductive Cyclization to this compound

  • Dissolve 2-(6-methoxy-3-nitropyridin-2-yl)propanenitrile (1 equivalent) in a mixture of ethanol and acetic acid.

  • Add iron powder (5 equivalents) to the solution.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of celite.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

G cluster_0 Synthesis Workflow 2_chloro_6_methoxy_3_nitropyridine 2-chloro-6-methoxy-3-nitropyridine precursor 2-(6-methoxy-3-nitropyridin-2-yl)propanenitrile 2_chloro_6_methoxy_3_nitropyridine->precursor K2CO3, DMF ethylmalononitrile Ethylmalononitrile ethylmalononitrile->precursor reductive_cyclization Reductive Cyclization (Fe, AcOH/EtOH) precursor->reductive_cyclization final_product This compound reductive_cyclization->final_product G cluster_0 Hypothetical Kinase Signaling Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activation RAS RAS RTK->RAS Compound 5-Methoxy-3-methyl-1H- pyrrolo[3,2-b]pyridine Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

References

Physical and chemical properties of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical and chemical properties of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine. Due to the limited availability of experimental data in publicly accessible literature, this document primarily presents predicted properties and general methodologies based on related compounds.

Core Compound Properties

This compound is a heterocyclic organic compound. Its core structure consists of a pyrrole ring fused to a pyridine ring, with a methoxy group at the 5-position and a methyl group at the 3-position.

Physical and Chemical Data

Table 1: Physical Properties of this compound

PropertyValueData Type
Molecular FormulaC₉H₁₀N₂O
Molecular Weight162.19 g/mol
Boiling Point287.8 ± 35.0 °C at 760 mmHgPredicted[1]
Density1.2 ± 0.1 g/cm³Predicted[1]
Flash Point99.3 ± 15.6 °CPredicted[1]
Melting PointNot Available

Table 2: Chemical Identifiers for this compound

IdentifierValue
CAS Number138469-76-8
IUPAC NameThis compound

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra for this compound are not available in the public domain. Analysis of related pyrrolopyridine structures suggests that standard spectroscopic techniques would be applicable for characterization.

Experimental Protocols

Specific experimental protocols for the synthesis, purification, and analysis of this compound are not detailed in the available literature. However, a general synthetic method for the related compound, 5-methoxy-1H-pyrrolo[3,2-b]pyridine, has been described and could likely be adapted.

General Synthesis of a Related Pyrrolo[3,2-b]pyridine Derivative

A general method for the synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine involves the hydrogenation of a 6-methoxy-3-nitropyridine-2-acetonitrile derivative.[2]

Materials:

  • 6-methoxy-3-nitropyridine-2-acetonitrile derivative

  • Ethanol or Methanol

  • 10% Palladium on carbon (catalyst)

  • Paar hydrogenation apparatus

  • Dichloromethane

  • Ethyl acetate

  • Silica for column chromatography

Procedure:

  • The 6-methoxy-3-nitropyridine-2-acetonitrile derivative (12.9 mmol) is dissolved in ethanol or methanol (40 mL).[2]

  • A catalytic amount of 10% palladium on carbon is added to the solution.[2]

  • The reaction mixture is placed in a Paar hydrogenation unit and hydrogenated at room temperature for 24 hours.[2]

  • Upon completion of the reaction, the catalyst is removed by filtration.[2]

  • The solvent is removed by concentration under reduced pressure.[2]

  • The resulting residue is purified by column chromatography using an eluent of dichloromethane/ethyl acetate.[2]

Note: The specific conditions and purification methods would require optimization for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the specific biological activity or the involvement of this compound in any signaling pathways. The broader class of pyrrolopyridine derivatives has been investigated for a range of biological activities, including as antibacterial agents and kinase inhibitors.[3][4]

Visualizations

As no specific experimental workflow or signaling pathway for this compound has been identified, the following diagram illustrates the general synthetic approach for a related compound as described in the experimental protocols section.

G General Synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine start 6-methoxy-3-nitropyridine- 2-acetonitrile derivative dissolve Dissolve in Ethanol/Methanol start->dissolve add_catalyst Add 10% Pd/C dissolve->add_catalyst hydrogenation Hydrogenate in Paar apparatus (24h, room temp) add_catalyst->hydrogenation filtration Filter to remove catalyst hydrogenation->filtration concentration Concentrate under reduced pressure filtration->concentration purification Purify by column chromatography (DCM/Ethyl Acetate) concentration->purification product 5-methoxy-1H-pyrrolo[3,2-b]pyridine purification->product

Caption: General synthetic workflow for a related pyrrolopyridine.

Safety and Handling

For detailed safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) provided by a chemical supplier. General precautions for handling similar heterocyclic compounds include working in a well-ventilated area, using personal protective equipment such as gloves and safety glasses, and avoiding inhalation, ingestion, or skin contact.[5][6] For the isomeric compound 5-methoxy-1H-pyrrolo[2,3-b]pyridine, it is classified as harmful if swallowed.[7]

References

Navigating the Uncharted Territory of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine: A Technical Guide to Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise mechanism of action for the novel compound 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine remains to be fully elucidated in publicly available scientific literature. However, an extensive review of related pyrrolopyridine analogues provides a fertile ground for hypothesis-driven investigation. This technical guide synthesizes the established mechanisms of action for structurally similar compounds, offering a predictive framework for the biological activity of this compound. We will delve into potential activities such as Fibroblast Growth Factor Receptor (FGFR) inhibition and modulation of Toll-like Receptor (TLR) signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the core biological processes. This document serves as a foundational resource for researchers aiming to characterize this promising new chemical entity.

Introduction: The Pyrrolopyridine Scaffold in Drug Discovery

The pyrrolopyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active molecules. Its rigid, bicyclic structure and the presence of nitrogen atoms allow for diverse and specific interactions with a range of biological targets. While direct studies on this compound are not yet prevalent, the known activities of its analogues suggest several compelling avenues for its potential mechanism of action. This guide will focus on two such possibilities: FGFR inhibition and TLR signaling modulation.

Putative Mechanism of Action I: Fibroblast Growth Factor Receptor (FGFR) Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] Abnormal activation of the FGFR signaling pathway is a known driver in various cancers, making FGFRs an attractive target for therapeutic intervention.[1][2][3]

Molecular Interactions and Signaling Pathway

The 1H-pyrrolo[2,3-b]pyridine scaffold typically acts as a hinge-binder within the ATP-binding site of the FGFR kinase domain.[2] It forms hydrogen bonds with key amino acid residues, such as the backbone carbonyl of E562 and the NH of A564.[2] Substituents on the pyrrolopyridine ring can then form additional interactions. For instance, a methoxyphenyl group can occupy a hydrophobic pocket and form a hydrogen bond with the NH of D641.[2] The inhibition of FGFR blocks the downstream signaling cascade, which includes the RAS-MAPK and PI3K-AKT pathways, ultimately leading to reduced cell proliferation, migration, and survival.

Below is a diagram illustrating the FGFR signaling pathway and the putative point of inhibition by a pyrrolopyridine derivative.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization P1 Autophosphorylation FGFR->P1 GRB2_SOS GRB2/SOS P1->GRB2_SOS PI3K PI3K P1->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 5-Methoxy-3-methyl-1H- pyrrolo[3,2-b]pyridine (Putative Inhibitor) Inhibitor->P1 Inhibition

Caption: Putative inhibition of the FGFR signaling pathway.

Quantitative Data for Related Compounds

The following table summarizes the in vitro inhibitory activity of several 1H-pyrrolo[2,3-b]pyridine derivatives against FGFRs and cancer cell lines.

Compound IDTargetIC50 (nM)Cell LineCellular Activity (IC50)Reference
4a FGFR1~95 nM--[1]
4b FGFR1>1900 nM--[1]
4h FGFR17 nM4T1 (Breast Cancer)Not Specified[1][3]
4h FGFR29 nM--[1][3]
4h FGFR325 nM--[1][3]
4h FGFR4712 nM--[1][3]
1 FGFR11900 nM--[1]
Experimental Protocols

The inhibitory activity of the compounds against FGFR kinases can be determined using a standard in vitro kinase assay. A typical protocol would involve the following steps:

  • Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Procedure:

    • The compounds are serially diluted in DMSO and then further diluted in assay buffer.

    • The kinase, substrate, and compound are incubated together in a 96-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period at a specific temperature (e.g., 30°C for 1 hour), the reaction is stopped.

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

The anti-proliferative activity of the compounds on cancer cell lines is commonly assessed using an MTT or MTS assay.

  • Cell Lines: A panel of cancer cell lines with known FGFR alterations (e.g., 4T1 breast cancer cells).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • The MTT or MTS reagent is added to the wells, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

    • The percentage of cell viability is calculated relative to vehicle-treated control cells, and IC50 values are determined.

Putative Mechanism of Action II: Modulation of Toll-like Receptor (TLR) Signaling

A structurally related compound, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), has been shown to suppress Toll-like Receptor (TLR) signaling pathways.[4] TLRs are key components of the innate immune system, and their dysregulation can lead to inflammatory diseases. MNP was found to inhibit both the MyD88-dependent and TRIF-dependent signaling pathways downstream of TLRs.[4]

Molecular Interactions and Signaling Pathway

MNP was shown to inhibit the activation of NF-κB and IRF3, which are key transcription factors downstream of the MyD88 and TRIF pathways, respectively.[4] This leads to a reduction in the expression of pro-inflammatory genes like cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and interferon-inducible protein-10 (IP-10).[4] The exact molecular target of MNP within these pathways was not identified, but it was shown to act on downstream components of both MyD88 and TRIF.

The following diagram illustrates the TLR signaling pathways and the potential points of inhibition.

TLR_Pathway cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway TLR TLR MyD88 MyD88 TLR->MyD88 TRIF TRIF TLR->TRIF IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Inflammation1 Inflammatory Gene Expression NFkB->Inflammation1 TRAF3 TRAF3 TRIF->TRAF3 TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 Activation TBK1_IKKi->IRF3 IFN Type I IFN Production IRF3->IFN Inhibitor Related Pyrrolopyridine Analogue (e.g., MNP) Inhibitor->NFkB Inhibition Inhibitor->IRF3 Inhibition

Caption: Inhibition of TLR signaling pathways by a related compound.

Quantitative Data

Quantitative data on the direct binding or enzymatic inhibition by MNP is not provided in the cited study. The effects were demonstrated through reporter gene assays and expression analysis.

Experimental Protocols

These assays are used to measure the activation of the NF-κB and IRF3 transcription factors.

  • Cell Lines: A suitable cell line, such as HEK293T cells, is used.

  • Procedure:

    • Cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB or IRF3-responsive promoter, along with expression vectors for TLRs and their downstream adaptors (e.g., MyD88, TRIF).

    • The transfected cells are then treated with the test compound at various concentrations.

    • After a suitable incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

    • A decrease in luciferase activity in the presence of the compound indicates inhibition of the respective pathway.

The effect of the compound on the expression of inflammatory genes can be measured by quantitative real-time PCR (qRT-PCR) or Western blotting.

  • Cell Lines: Macrophage cell lines such as RAW 264.7 are often used.

  • Procedure (for qRT-PCR):

    • Cells are stimulated with a TLR agonist (e.g., LPS for TLR4) in the presence or absence of the test compound.

    • After incubation, total RNA is extracted from the cells.

    • The RNA is reverse-transcribed into cDNA.

    • qRT-PCR is performed using primers specific for the genes of interest (e.g., COX-2, iNOS, IP-10) and a housekeeping gene for normalization.

    • The relative expression of the target genes is calculated to determine the inhibitory effect of the compound.

Conclusion and Future Directions

While the definitive mechanism of action for this compound is yet to be established, the existing literature on related pyrrolopyridine scaffolds provides a strong foundation for targeted investigation. The potential for this compound to act as an FGFR inhibitor or a modulator of TLR signaling pathways warrants further experimental validation.

Future research should focus on:

  • In vitro kinase profiling: Screening this compound against a broad panel of kinases, with a particular focus on the FGFR family.

  • Cell-based assays: Evaluating the compound's effect on cell lines with known dependencies on FGFR signaling and in immune cells to assess its impact on TLR-mediated inflammation.

  • Target identification and validation: Employing techniques such as chemical proteomics or genetic approaches to definitively identify the molecular target(s) of the compound.

This technical guide provides a comprehensive overview of the most probable mechanisms of action for this compound, offering a roadmap for researchers to unlock its therapeutic potential.

References

The Biological Frontier of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[3,2-b]pyridine scaffold, a key isostere of indole, is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the derivatives of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine, a specific subclass with significant therapeutic potential. While direct research on this exact scaffold is emerging, this document consolidates available data on closely related pyrrolopyridine analogs to provide a comprehensive overview of their biological activities, particularly in oncology and infectious diseases. This guide summarizes quantitative biological data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and development in this promising area.

Introduction

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds that have garnered substantial interest in drug discovery. Their structural similarity to purines and indoles allows them to interact with a variety of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in microbial metabolism. The introduction of methoxy and methyl groups to the core structure, as in this compound, can significantly modulate their pharmacokinetic and pharmacodynamic properties, offering opportunities for the development of novel therapeutics. This guide will explore the known biological landscape of derivatives sharing this core, with a focus on their anticancer and antimicrobial activities.

Anticancer Activity

Derivatives of the broader pyrrolopyridine class have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth and proliferation.

Kinase Inhibitory Activity

Pyrrolo[3,2-c]pyridine derivatives, close isomers of the title compounds, have been identified as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers.

Table 1: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Compound 1eFMS60[1][2]
Compound 1rFMS30[1][2]
KIST101029 (Lead Compound)FMS96[1]

Note: The data presented is for pyrrolo[3,2-c]pyridine derivatives, as specific data for this compound derivatives is not currently available.

Antiproliferative Activity

The kinase inhibitory action of these compounds translates to potent antiproliferative effects against various cancer cell lines.

Table 2: Antiproliferative Activity of Pyrrolo[3,2-c]pyridine Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 1rOvarian Cancer Cell Lines (6 types)Ovarian0.15 - 1.78[1][3]
Compound 1rProstate Cancer Cell Lines (2 types)Prostate0.15 - 1.78[1][3]
Compound 1rBreast Cancer Cell Lines (5 types)Breast0.15 - 1.78[1][3]

Note: The data presented is for a pyrrolo[3,2-c]pyridine derivative, as specific data for this compound derivatives is not currently available.

Antimicrobial Activity

The azaindole scaffold is also a promising pharmacophore for the development of new antimicrobial agents. While specific data on this compound derivatives is limited, the broader class of azaindoles has demonstrated activity against various bacterial strains. Research has shown that certain 7-azaindole derivatives are effective against both Gram-positive and Gram-negative bacteria.

Experimental Protocols

The following are generalized protocols for key in vitro assays relevant to the biological evaluation of pyrrolopyridine derivatives.

In Vitro Kinase Inhibition Assay

This protocol describes a typical method for assessing the inhibitory activity of a compound against a specific kinase.

experimental_workflow_kinase_inhibition cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare kinase solution E Add kinase, substrate, and test compound to well A->E B Prepare substrate solution B->E C Prepare ATP solution D Prepare test compound dilutions D->E F Initiate reaction with ATP E->F Pre-incubation G Incubate at room temperature F->G H Stop reaction G->H I Add detection reagent H->I J Measure signal (e.g., luminescence) I->J K Calculate percent inhibition J->K L Determine IC50 value K->L

Figure 1. Workflow for an in vitro kinase inhibition assay.
In Vitro Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[4]

experimental_workflow_mtt_assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_measurement Measurement & Analysis A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with test compound dilutions B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I experimental_workflow_mic cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compound in broth C Inoculate each well with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine the lowest concentration with no visible growth (MIC) E->F signaling_pathway_fms ligand CSF-1 / IL-34 receptor FMS (CSF-1R) ligand->receptor pi3k PI3K receptor->pi3k ras RAS receptor->ras akt AKT pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation inhibitor Pyrrolopyridine Derivative inhibitor->receptor

References

Potential Therapeutic Targets of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine. Direct biological data for this specific molecule is limited in publicly available literature. Therefore, this document extrapolates potential therapeutic applications by examining the well-documented activities of structurally related pyrrolopyridine derivatives. The pyrrolopyridine scaffold is a recognized pharmacophore present in numerous biologically active compounds, including several FDA-approved drugs, particularly in oncology.[1] This guide synthesizes findings on analogous compounds to propose likely mechanisms of action and therapeutic targets, focusing on kinase inhibition and antiproliferative effects. Detailed experimental protocols and quantitative data from relevant studies are provided to support future research and drug development efforts.

Introduction: The Pyrrolopyridine Scaffold

The pyrrolopyridine core, an isostere of indole, is a privileged heterocyclic motif in medicinal chemistry. Its rigid structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal scaffold for designing molecules that can bind to a variety of biological targets. Different isomers of the pyrrolopyridine nucleus, such as pyrrolo[3,2-b]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[2,3-b]pyridine, have been investigated for a wide range of therapeutic applications. These include roles as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[2][3][4][5][6][7] Given the established biological significance of this scaffold, this compound is a compound of interest for further investigation.

Potential Therapeutic Targets

Based on the activities of structurally similar compounds, the primary potential therapeutic targets for this compound are likely to be protein kinases involved in cancer cell signaling and proliferation.

Kinase Inhibition

Several classes of pyrrolopyridine derivatives have been identified as potent kinase inhibitors.

  • FMS Kinase: Derivatives of the pyrrolo[3,2-c]pyridine isomer have shown inhibitory effects against FMS kinase (CSF-1R).[3] FMS kinase is a key regulator of macrophage development and function and is implicated in inflammatory diseases and certain cancers.

  • Fibroblast Growth Factor Receptors (FGFRs): The pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent inhibitors of FGFRs.[7] Aberrant FGFR signaling is a known driver in various cancers, making it an attractive therapeutic target.

  • Other Kinases: The broad antiproliferative activity of many pyrrolopyridine derivatives suggests that they may act on multiple kinases. For instance, some derivatives have shown activity comparable to Sorafenib, a multi-kinase inhibitor.[2]

Antiproliferative Activity

Consistent with their kinase inhibitory profiles, many pyrrolopyridine derivatives exhibit potent antiproliferative activity against a range of cancer cell lines.

  • Melanoma: Diarylureas and amides featuring the pyrrolo[3,2-b]pyridine scaffold have demonstrated significant antiproliferative effects against human melanoma cell lines.[2]

  • Breast, Ovarian, and Prostate Cancers: Pyrrolo[3,2-c]pyridine derivatives have shown strong potency against various cancer cell lines, including those from breast, ovarian, and prostate cancers.[3]

  • Colchicine-Binding Site Inhibition: A recent study has identified 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of the colchicine-binding site on tubulin, leading to potent anticancer activities.[8][9]

Quantitative Data on Related Compounds

The following table summarizes the biological activity data for several pyrrolopyridine derivatives, providing an indication of the potential potency of this compound.

Compound Class Target Assay IC50 Value Reference
Pyrrolo[3,2-c]pyridine derivativesFMS KinaseKinase Inhibition Assay30 nM - 60 nM[3]
Pyrrolo[3,2-c]pyridine derivativesOvarian, Prostate, and Breast Cancer Cell LinesAntiproliferative Assay0.15 µM - 1.78 µM[3]
1H-pyrrolo[3,2-c]pyridine derivativesHeLa, SGC-7901, and MCF-7 Cell LinesAntiproliferative Assay0.12 µM - 0.21 µM[8]
1H-pyrrolo[2,3-b]pyridine derivativesFGFR1, FGFR2, FGFR3Kinase Inhibition Assay7 nM, 9 nM, 25 nM (for compound 4h)[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of novel compounds like this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase.

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compound (dissolved in DMSO)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • 384-well microplates

  • Procedure:

    • Add 2 µL of the test compound at various concentrations to the wells of a 384-well plate.

    • Add 4 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the substrate and ATP solution.

    • Incubate the reaction mixture for 1 hour at 30°C.

    • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for evaluating the antiproliferative effects of a compound on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the potential mechanisms of action and the research process.

G Potential Kinase Inhibition Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies a Synthesis of 5-Methoxy-3-methyl- 1H-pyrrolo[3,2-b]pyridine b Structural Confirmation (NMR, MS) a->b c Kinase Panel Screening b->c d Antiproliferative Assays (e.g., MTT) c->d e IC50 Determination for Hit Kinases d->e f Western Blot for Downstream Signaling e->f

Caption: A generalized experimental workflow for investigating the therapeutic potential of a novel pyrrolopyridine derivative.

G Simplified RAF-MEK-ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Potential Pyrrolopyridine Inhibitor Inhibitor->RAF Inhibitor->MEK

Caption: A simplified diagram of the RAF-MEK-ERK signaling pathway, a common target for kinase inhibitors in cancer therapy.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on the broader class of pyrrolopyridine derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for exploration appear to be in the realm of oncology, specifically as an inhibitor of protein kinases that drive cancer cell proliferation.

Future research should focus on:

  • Synthesis and in vitro screening: The compound should be synthesized and screened against a broad panel of protein kinases to identify potential targets.

  • Antiproliferative studies: Its efficacy should be evaluated against a diverse panel of cancer cell lines.

  • Structure-activity relationship (SAR) studies: If promising activity is identified, SAR studies should be conducted to optimize the potency and selectivity of the compound.

  • In vivo studies: Lead compounds should be advanced into animal models to assess their pharmacokinetic properties and anti-tumor efficacy.

By leveraging the existing knowledge base on pyrrolopyridines and employing a systematic drug discovery approach, the therapeutic potential of this compound can be thoroughly elucidated.

References

An In-depth Technical Guide to the In Silico Modeling of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine Binding

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is a representative technical guide. As of the time of writing, specific in silico modeling studies for 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine are not extensively available in public literature. The methodologies, data, and target interactions described herein are based on established computational techniques and data from closely related pyrrolopyridine analogs that have been reported as kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals to illustrate a robust workflow for such an investigation.

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule inhibitors targeting kinases is a major focus of modern drug discovery. This guide details a comprehensive in silico approach to characterize the binding of this compound to a representative kinase target, Fibroblast Growth Factor Receptor 1 (FGFR1), a validated target for related pyrrolopyridine derivatives.[1][2]

The computational workflow described encompasses molecular docking to predict binding poses, molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex, and binding free energy calculations to estimate the binding affinity. This multi-step process provides a detailed understanding of the molecular interactions governing the binding of this compound and offers a framework for the rational design of more potent and selective inhibitors.

Experimental Protocols

1.1. Protein Preparation: The crystal structure of FGFR1 in complex with a known inhibitor is obtained from the Protein Data Bank (PDB). The protein is prepared using a molecular modeling suite such as Schrödinger's Protein Preparation Wizard or Amber's pdb4amber and tleap modules. This process involves:

  • Removal of water molecules and any co-crystallized ligands.

  • Addition of hydrogen atoms and assignment of appropriate protonation states for titratable residues at a physiological pH.

  • Optimization of the hydrogen-bonding network.

  • A brief energy minimization step to relieve any steric clashes.

1.2. Ligand Preparation: The 3D structure of this compound is built using a molecular editor like Maestro or Avogadro. The ligand is then prepared using a tool such as Schrödinger's LigPrep or the Antechamber and parmchk tools in the Amber suite. This involves:

  • Generation of a low-energy 3D conformation.

  • Assignment of correct atom types and partial charges (e.g., using the AM1-BCC charge model).

  • Generation of necessary parameters for the chosen force field.

Molecular docking is performed to predict the preferred binding orientation of the ligand within the ATP-binding site of FGFR1.

Protocol using AutoDock Vina:

  • Grid Box Generation: A grid box is defined to encompass the ATP-binding site of FGFR1, typically centered on the co-crystallized ligand from the template structure. The dimensions are usually set to be large enough to allow for rotational and translational freedom of the ligand.

  • Docking Execution: The prepared protein and ligand files are used as input for AutoDock Vina. The docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search, are specified.

  • Pose Analysis: The resulting docking poses are analyzed based on their predicted binding energies (docking scores) and the key molecular interactions with the protein residues. The pose with the most favorable score and a rational binding orientation is selected for further analysis.

MD simulations are conducted to evaluate the dynamic stability of the protein-ligand complex and to observe the behavior of the ligand in the binding pocket over time.

Protocol using Amber:

  • System Solvation: The docked protein-ligand complex is placed in a periodic box of water molecules (e.g., TIP3P model).

  • Ionization: Counter-ions are added to neutralize the system.

  • Minimization: The system undergoes a series of energy minimization steps to remove bad contacts, first with restraints on the protein and ligand, followed by unrestrained minimization.

  • Heating: The system is gradually heated to the target temperature (e.g., 300 K) under constant volume conditions (NVT ensemble) with weak restraints on the protein and ligand.

  • Equilibration: A longer equilibration phase is run at constant pressure (NPT ensemble) to ensure the system reaches a stable density.

  • Production Run: The production MD simulation is run for a significant duration (e.g., 100 ns) without restraints, from which the trajectory is saved for analysis.

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is employed to estimate the binding free energy of the ligand to the protein.

Protocol using Amber's MMPBSA.py:

  • Trajectory Extraction: Snapshots of the protein-ligand complex, the protein alone, and the ligand alone are extracted from the MD simulation trajectory.

  • Energy Calculations: For each snapshot, the molecular mechanics energies (van der Waals, electrostatic) and solvation free energies (polar and non-polar contributions) are calculated.

  • Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated by averaging the energies over the extracted snapshots.

Data Presentation

Table 1: Molecular Docking Results

ParameterValue
Docking Score (kcal/mol)-8.5
Key Interacting Residues
Hydrogen BondsAla564, Asp641
Hydrophobic InteractionsVal492, Leu484, Val561, Leu630
Pi-StackingPhe489

Table 2: Molecular Dynamics Simulation Analysis

ParameterAverage ValueStandard Deviation
RMSD of Protein Backbone (Å)1.50.3
RMSD of Ligand (Å)0.80.2
Number of Hydrogen Bonds2.10.5

Table 3: MM/GBSA Binding Free Energy Calculation

Energy ComponentContribution (kcal/mol)
Van der Waals Energy (ΔE_vdW)-45.2
Electrostatic Energy (ΔE_elec)-20.8
Polar Solvation Energy (ΔG_pol)35.5
Non-Polar Solvation Energy (ΔG_nonpol)-4.1
Binding Free Energy (ΔG_bind) -34.6

Visualization

experimental_workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis protein_prep Protein Preparation (FGFR1) docking Molecular Docking protein_prep->docking ligand_prep Ligand Preparation (this compound) ligand_prep->docking md_sim Molecular Dynamics Simulation docking->md_sim pose_analysis Binding Pose Analysis docking->pose_analysis mmgbsa MM/GBSA Calculation md_sim->mmgbsa stability_analysis Complex Stability Analysis md_sim->stability_analysis energy_analysis Binding Affinity Estimation mmgbsa->energy_analysis

Caption: In Silico Modeling Workflow.

signaling_pathway ligand This compound fgfr1 FGFR1 ligand->fgfr1 Inhibition ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway fgfr1->ras_raf_mek_erk pi3k_akt PI3K-AKT Pathway fgfr1->pi3k_akt plc_gamma PLCγ Pathway fgfr1->plc_gamma proliferation Cell Proliferation ras_raf_mek_erk->proliferation survival Cell Survival pi3k_akt->survival

Caption: FGFR1 Signaling Pathway Inhibition.

References

5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine: A Review of a Sparsely Characterized Heterocycle

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine represents a novel, yet largely unexplored, chemical entity. While the broader class of pyrrolopyridines has garnered significant attention in medicinal chemistry, specific scientific literature detailing the synthesis, biological activity, and therapeutic potential of this particular derivative is notably scarce. This guide provides a comprehensive overview of the available information on this compound and contextualizes its potential within the well-established biological significance of the pyrrolopyridine scaffold.

Core Compound Information

Currently, detailed experimental data for this compound is limited to basic physicochemical properties primarily available through chemical supplier databases.

PropertyValueSource
CAS Number 138469-76-8Chemical Supplier Data
Molecular Formula C₉H₁₀N₂OChemical Supplier Data
Molecular Weight 162.19 g/mol Chemical Supplier Data
Appearance Not specified-
Melting Point Not specified-
Boiling Point Not specified-
Solubility Not specified-

Due to the absence of published research, no quantitative biological data, such as IC50 or Ki values, is available for this specific compound.

Synthesis of the Pyrrolo[3,2-b]pyridine Core

While a specific, detailed experimental protocol for the synthesis of this compound has not been published, a general synthetic approach for the related compound, 5-methoxy-1H-pyrrolo[3,2-b]pyridine, has been described. This method involves the reductive cyclization of a substituted nitropyridine.

A plausible synthetic route, based on this established chemistry, is outlined below. This should be considered a theoretical pathway that would require optimization for the synthesis of the 3-methyl derivative.

General Experimental Protocol (Hypothetical)

Step 1: Nitration of 6-methoxypyridin-3-amine. 6-methoxypyridin-3-amine would be treated with a nitrating agent, such as a mixture of sulfuric acid and nitric acid, to introduce a nitro group at the 2-position, yielding 6-methoxy-2-nitropyridin-3-amine.

Step 2: Sandmeyer Reaction. The resulting aminonitropyridine would undergo a Sandmeyer reaction to convert the amino group into a leaving group, such as a halogen (e.g., bromine or iodine).

Step 3: Sonogashira Coupling. The halogenated nitropyridine would then be coupled with a suitable alkyne, such as propyne, via a Sonogashira coupling to introduce the precursor to the 3-methyl group.

Step 4: Reductive Cyclization. Finally, the nitro group would be reduced, typically using a reducing agent like sodium dithionite or catalytic hydrogenation. The reduction of the nitro group would be followed by a spontaneous intramolecular cyclization to form the pyrrole ring, yielding this compound.

G cluster_synthesis Hypothetical Synthesis Workflow start 6-methoxypyridin-3-amine nitration Nitration start->nitration H₂SO₄, HNO₃ sandmeyer Sandmeyer Reaction nitration->sandmeyer NaNO₂, HBr/HI coupling Sonogashira Coupling (with propyne) sandmeyer->coupling Pd catalyst, CuI cyclization Reductive Cyclization coupling->cyclization e.g., Na₂S₂O₄ or H₂, Pd/C product 5-Methoxy-3-methyl-1H- pyrrolo[3,2-b]pyridine cyclization->product

Caption: Hypothetical synthesis of this compound.

Biological Potential: Insights from Related Pyrrolopyridines

The pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, particularly as kinase inhibitors. The lack of data for the 5-methoxy-3-methyl derivative necessitates looking at related compounds to infer its potential therapeutic applications.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Abnormal FGFR signaling is implicated in various cancers. These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Other Kinase Inhibition

The broader class of pyrrolopyridines has been shown to inhibit a range of other kinases involved in oncology and inflammatory diseases. For example, derivatives of pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase (CSF-1R), which plays a crucial role in the survival and differentiation of macrophages and is a target in various cancers and inflammatory conditions.

Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against one or more protein kinases. However, this remains to be experimentally verified.

Signaling Pathways

As there is no specific biological data for this compound, a definitive signaling pathway diagram cannot be constructed. However, based on the activity of related compounds as kinase inhibitors, a generalized diagram illustrating the potential mechanism of action is presented below. This diagram depicts how a hypothetical kinase inhibitor could block a signaling cascade.

G cluster_pathway Generalized Kinase Inhibition Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., FGFR, FMS) ligand->receptor substrate Substrate Protein receptor->substrate Phosphorylation atp ATP atp->receptor inhibitor 5-Methoxy-3-methyl-1H- pyrrolo[3,2-b]pyridine (Hypothetical Inhibitor) inhibitor->receptor Blocks ATP Binding p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) p_substrate->downstream response Cellular Response (Proliferation, Survival) downstream->response

Caption: Potential mechanism of action via kinase inhibition.

Future Directions

The dearth of information on this compound highlights a significant opportunity for further research. Key areas for future investigation include:

  • Development and optimization of a reliable synthetic route.

  • In vitro screening against a panel of protein kinases to identify potential biological targets.

  • Cell-based assays to evaluate its antiproliferative or anti-inflammatory activity.

  • Structure-activity relationship (SAR) studies to explore how modifications to the core structure impact biological activity.

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrrolo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,2-b]pyridine, also known as 4-azaindole, has emerged as a significant heterocyclic scaffold in medicinal chemistry. Its structural similarity to indole allows it to function as a bioisostere, offering modulated physicochemical properties that can enhance the pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical development of this important core, with a focus on its application in drug discovery, particularly as kinase inhibitors.

Discovery and Historical Development

The exploration of azaindoles, including the pyrrolo[3,2-b]pyridine scaffold, has a history rooted in the broader investigation of indole chemistry. Early synthetic efforts were often met with challenges due to the electron-deficient nature of the pyridine ring, which can hinder classical indole syntheses. However, persistent research has led to the development of robust synthetic methodologies, unlocking the therapeutic potential of this scaffold. A significant milestone in the history of pyrrolo[3,2-b]pyridine has been its successful incorporation into kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.

Key Synthetic Methodologies

The construction of the pyrrolo[3,2-b]pyridine core has been achieved through several key synthetic strategies. The following sections detail the experimental protocols for two of the most prominent methods.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing indole rings, which has been successfully adapted for the synthesis of azaindoles.[1] The reaction involves the acid-catalyzed cyclization of a pyridylhydrazine with an aldehyde or ketone.

Experimental Protocol: Synthesis of a Substituted 4-Azaindole via Fischer Indole Synthesis

This protocol provides a general guideline and may require optimization for specific substrates.

Step 1: Formation of the Pyridylhydrazone

  • Dissolve the substituted pyridylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add the corresponding ketone or aldehyde (1.0-1.2 equivalents) to the solution.

  • If necessary, add a catalytic amount of acid (e.g., a few drops of acetic acid) to facilitate the reaction.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the pyridylhydrazone can be isolated by removing the solvent under reduced pressure or by precipitation and filtration. In many cases, the crude hydrazone is used directly in the next step without further purification.

Step 2: Cyclization to the 4-Azaindole

  • To the crude or purified pyridylhydrazone, add the chosen acid catalyst. Common catalysts include:

    • Polyphosphoric acid (PPA), often used as both catalyst and solvent. The mixture is typically heated to 80-150 °C.

    • Sulfuric acid or p-toluenesulfonic acid in a high-boiling solvent like toluene, xylene, or diglyme.

    • Lewis acids such as zinc chloride, which can be used with or without a solvent.

  • Heat the reaction mixture to the appropriate temperature (typically between 80 °C and 180 °C) and monitor the progress by TLC.

  • After the reaction is complete (usually within 1-24 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by pouring it onto ice-water and neutralizing with a suitable base (e.g., NaOH, K₂CO₃) to a pH of 8-9.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-azaindole derivative by column chromatography on silica gel.

Logical Workflow for Fischer Indole Synthesis

cluster_hydrazone Step 1: Hydrazone Formation cluster_cyclization Step 2: Cyclization start Dissolve Pyridylhydrazine add_carbonyl Add Aldehyde/Ketone start->add_carbonyl react_hydrazone React (RT or Heat) add_carbonyl->react_hydrazone monitor_hydrazone Monitor by TLC react_hydrazone->monitor_hydrazone isolate_hydrazone Isolate Hydrazone (Optional) monitor_hydrazone->isolate_hydrazone add_acid Add Acid Catalyst isolate_hydrazone->add_acid Proceed to Cyclization heat Heat Reaction add_acid->heat monitor_cyclization Monitor by TLC heat->monitor_cyclization quench Quench and Neutralize monitor_cyclization->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify final_product Pure 4-Azaindole purify->final_product

Caption: Workflow for the Fischer Indole Synthesis of 4-Azaindoles.

Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[2] This reaction has been effectively applied to the synthesis of azaindoles.

Experimental Protocol: Synthesis of a 4-Azaindole via Bartoli Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolve the starting ortho-substituted nitropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the vinylmagnesium bromide (3-4 equivalents, typically a 1.0 M solution in THF) to the cooled and stirred solution.

  • Allow the reaction mixture to warm to -20 °C and stir for 8-12 hours.

  • Quench the reaction by the slow addition of a 20% aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 times the volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-azaindole derivative.

Logical Workflow for Bartoli Indole Synthesis

start Dissolve Nitropyridine in Anhydrous THF cool Cool to -78 °C start->cool add_grignard Add Vinylmagnesium Bromide cool->add_grignard warm_stir Warm to -20 °C and Stir add_grignard->warm_stir quench Quench with NH4Cl warm_stir->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify final_product Pure 4-Azaindole purify->final_product

Caption: Workflow for the Bartoli Synthesis of 4-Azaindoles.

Biological Activity and Therapeutic Applications

Pyrrolo[3,2-b]pyridine derivatives have garnered significant attention for their broad spectrum of biological activities. A predominant area of investigation has been their role as kinase inhibitors in the context of cancer therapy.

Pyrrolo[3,2-b]pyridines as Kinase Inhibitors

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrrolo[3,2-b]pyridine scaffold serves as an excellent ATP-mimetic, fitting into the ATP-binding pocket of various kinases and inhibiting their activity.

Quantitative Data on Pyrrolopyridine Derivatives as Kinase Inhibitors

While extensive quantitative data specifically for pyrrolo[3,2-b]pyridine derivatives is still emerging in publicly accessible literature, data from closely related pyrrolopyridine isomers highlight the potential of this scaffold class. The following table summarizes the inhibitory activities of some representative pyrrolo[3,2-c]pyridine and pyrrolo[2,3-d]pyrimidine derivatives against various kinases.

Compound IDScaffoldTarget KinaseIC₅₀ (nM)Reference
1e Pyrrolo[3,2-c]pyridineFMS60[3]
1r Pyrrolo[3,2-c]pyridineFMS30[3]
KIST101029 Diaryl-amide (Lead)FMS96[3]
5k Pyrrolo[2,3-d]pyrimidineEGFR40[4]
5k Pyrrolo[2,3-d]pyrimidineHer285[4]
5k Pyrrolo[2,3-d]pyrimidineVEGFR2204[4]
5k Pyrrolo[2,3-d]pyrimidineCDK2110[4]
Sunitinib (Reference)VEGFR2261[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring the inhibitory activity of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., a pyrrolo[3,2-b]pyridine derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations of each component should be determined empirically.

    • In a multi-well plate, add the serially diluted compound or DMSO control to each well.

    • Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Following the kinase reaction, add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.

    • Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow for Kinase Inhibition Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis prep_compound Prepare Compound Dilutions add_compound Add Compound to Plate prep_compound->add_compound prep_kinase_mix Prepare Kinase Reaction Mix add_kinase Add Kinase and Pre-incubate prep_kinase_mix->add_kinase add_compound->add_kinase start_reaction Initiate with Substrate/ATP add_kinase->start_reaction incubate_reaction Incubate at 30°C start_reaction->incubate_reaction stop_reaction Stop Reaction (Add ADP-Glo Reagent) incubate_reaction->stop_reaction generate_signal Generate Luminescence stop_reaction->generate_signal read_plate Measure Luminescence generate_signal->read_plate plot_data Plot Dose-Response Curve read_plate->plot_data calculate_ic50 Calculate IC50 Value plot_data->calculate_ic50

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Signaling Pathways Targeted by Pyrrolopyridine Derivatives

The therapeutic efficacy of pyrrolo[3,2-b]pyridine-based kinase inhibitors stems from their ability to modulate specific cellular signaling pathways that are often hijacked in disease states.

CSF-1R/FMS Signaling Pathway

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS, is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of monocytes and macrophages.[3] Dysregulation of the CSF-1R signaling pathway is implicated in various cancers and inflammatory diseases. Pyrrolopyridine derivatives have been developed as potent inhibitors of FMS kinase.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF-1 CSF1R CSF-1R (FMS) CSF1->CSF1R PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS JAK JAK CSF1R->JAK Inhibitor Pyrrolo[3,2-b]pyridine Inhibitor Inhibitor->CSF1R AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT STAT JAK->STAT STAT->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Differentiation Differentiation Transcription->Differentiation

Caption: Simplified CSF-1R/FMS signaling pathway and the point of inhibition.

Non-Canonical NF-κB Signaling Pathway

The non-canonical NF-κB signaling pathway is crucial for the development and maintenance of lymphoid organs and B-cell maturation. This pathway is dependent on NF-κB-inducing kinase (NIK) and IκB kinase-α (IKKα).[5] Aberrant activation of this pathway is associated with certain cancers. Pyrrolo[2,3-b]pyridine derivatives have been investigated as inhibitors of IKKα.

cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNFR Family (e.g., LTβR, BAFF-R) NIK NIK (Stabilization) Receptor->NIK IKKa IKKα NIK->IKKa activates p100_RelB p100/RelB Complex IKKa->p100_RelB phosphorylates p100 p52_RelB p52/RelB (Active Dimer) p100_RelB->p52_RelB p100 processing Inhibitor Pyrrolo[3,2-b]pyridine Inhibitor Inhibitor->IKKa Transcription Target Gene Transcription p52_RelB->Transcription

References

An In-depth Technical Guide on the Safety and Toxicity Profile of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct safety and toxicity data is publicly available for 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine. This document provides a summary of available information for structurally related compounds, including the parent scaffold 1H-pyrrolo[3,2-b]pyridine and its derivatives, to offer a preliminary safety assessment. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with caution. Further comprehensive toxicological studies are required for a complete safety profile of this compound.

Introduction

This compound is a heterocyclic organic compound belonging to the pyrrolopyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. A thorough understanding of the safety and toxicity profile is paramount for any compound being considered for further development. This guide aims to consolidate the currently available, albeit limited, safety-related information and provide a framework for future toxicological evaluation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₉H₁₀N₂OChemUniverse
Molecular Weight162.19 g/mol ChemUniverse
AppearanceNot specified-
Melting PointNot available-
Boiling PointNot available-
SolubilityNot available-

Toxicological Data Summary

No specific toxicological studies for this compound were identified in the public domain. However, safety data sheets (SDS) and database entries for the parent scaffold and closely related analogs provide some hazard classifications. This information is summarized in the following tables.

Table 1: GHS Hazard Statements for 1H-pyrrolo[3,2-b]pyridine (Parent Scaffold)

Hazard ClassHazard StatementSignal WordSource
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedWarningSigma-Aldrich
Serious eye damage (Category 1)H318: Causes serious eye damageDangerSigma-Aldrich

Table 2: GHS Hazard Statements for Bromo- and Methoxy- Substituted Pyrrolopyridine Analogs

CompoundHazard ClassHazard StatementSignal WordSource
6-Bromo-1H-pyrrolo[3,2-b]pyridineSkin irritation (Category 2)H315: Causes skin irritationWarningSynquest Labs[1]
Serious eye irritation (Category 2A)H319: Causes serious eye irritationWarningSynquest Labs[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationWarningSynquest Labs[1]
5-methoxy-1H-pyrrolo[2,3-b]pyridineAcute toxicity, oral (Category 4)H302: Harmful if swallowedWarningPubChem[2]
Skin irritation (Category 2)H315: Causes skin irritationWarningPubChem[2]
Serious eye irritation (Category 2A)H319: Causes serious eye irritationWarningPubChem[2]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationWarningPubChem[2]

Based on the available data for these surrogates, it is prudent to handle this compound with care, assuming it may be harmful if swallowed and may cause skin, eye, and respiratory irritation.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no available data on the genotoxicity, carcinogenicity, or reproductive toxicity of this compound or its close analogs.

ADME Profile

No specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound was found.

Proposed Experimental Workflow for Toxicological Assessment

Given the lack of data, a systematic toxicological evaluation is necessary. The following workflow outlines a standard approach for assessing the safety of a novel chemical entity like this compound.

Toxicological Assessment Workflow General Toxicological Assessment Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Data Analysis and Reporting A Cytotoxicity Assays (e.g., MTT, LDH) B Genotoxicity Assays (e.g., Ames test, in vitro micronucleus) A->B C hERG Channel Assay B->C D CYP450 Inhibition/Induction C->D E Acute Toxicity Study (e.g., LD50 determination) D->E Proceed if in vitro profile is acceptable F Repeated Dose Toxicity Study (e.g., 28-day study) E->F G Pharmacokinetic (PK) Studies F->G H Safety Pharmacology G->H I Data Interpretation H->I J Risk Assessment I->J K Final Safety Report J->K

A general workflow for the toxicological assessment of a new chemical entity.

Experimental Protocols (General)

While specific protocols for this compound are unavailable, this section provides a general methodology for key initial toxicological assays.

7.1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate a suitable cell line (e.g., HepG2, HEK293) in a 96-well plate at a predetermined density and allow to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

7.2. Bacterial Reverse Mutation Assay (Ames Test)

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli with different known mutations in the histidine and tryptophan operons, respectively.

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (e.g., S9 fraction from induced rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Expose the bacterial strains to various concentrations of this compound on minimal agar plates.

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

  • Analysis: Compare the number of revertant colonies in the treated plates to the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a positive result for mutagenicity.

Conclusion

The safety and toxicity profile of this compound has not been well-characterized. Based on the limited data from structurally related pyrrolopyridine derivatives, this compound should be handled with appropriate personal protective equipment, assuming it may be harmful if swallowed and an irritant to the skin, eyes, and respiratory tract. The provided general toxicological assessment workflow and experimental protocols offer a starting point for a comprehensive safety evaluation. It is imperative that such studies are conducted to fill the existing data gaps before any further development of this compound is pursued.

References

A Comprehensive Technical Guide to the Spectroscopic and Synthetic Profile of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the spectroscopic data, synthetic protocols, and analytical workflows for the characterization of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and characterization of novel heterocyclic compounds.

Chemical and Physical Properties
PropertyValue
CAS Number 138469-76-8[1][2]
Molecular Formula C₉H₁₀N₂O[1][2]
Molecular Weight 162.19 g/mol [1]
Predicted Density 1.2±0.1 g/cm³[1]
Predicted Boiling Point 287.8±35.0 °C at 760 mmHg[1]
Predicted Flash Point 99.3±15.6 °C[1]

Spectroscopic Data

While specific experimental spectra for this compound are not widely available in the public domain, the following tables present predicted and expected data based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.0 - 8.2s1HNH (pyrrolo)
~7.8d1HH-7 (pyridine)
~6.8d1HH-6 (pyridine)
~6.5s1HH-2 (pyrrolo)
~3.9s3HOCH₃ (methoxy)
~2.4s3HCH₃ (methyl)
¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmCarbon Assignment
~155C-5 (pyridine, attached to OCH₃)
~145C-7a (pyrrolo-pyridine junction)
~140C-7 (pyridine)
~130C-3a (pyrrolo-pyridine junction)
~120C-3 (pyrrolo, attached to CH₃)
~115C-2 (pyrrolo)
~105C-6 (pyridine)
~55OCH₃ (methoxy)
~12CH₃ (methyl)
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)Functional Group Assignment
~3400N-H Stretch (pyrrolo)
~3100-3000C-H Stretch (aromatic)
~2950-2850C-H Stretch (aliphatic -CH₃, -OCH₃)
~1600, ~1480C=C and C=N Stretch (aromatic rings)
~1250C-O Stretch (aryl ether)
~1100C-N Stretch
MS (Mass Spectrometry) Data
Ionm/z (mass-to-charge ratio)
[M]+•162.08
[M+H]⁺163.09

Experimental Protocols

The following protocols outline a general approach for the synthesis and spectroscopic analysis of this compound, adapted from procedures for similar heterocyclic compounds.

Synthesis Protocol: Modified Fischer Indole Synthesis

A plausible synthetic route to this compound involves a variation of the Fischer indole synthesis.

  • Formation of Hydrazone: React 2-hydrazinyl-6-methoxypyridine with propanal in an acidic alcoholic solution (e.g., ethanol with a catalytic amount of acetic acid). The mixture is typically stirred at room temperature for several hours until the formation of the corresponding hydrazone is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cyclization: The resulting hydrazone is then subjected to cyclization. This can be achieved by heating the hydrazone in a high-boiling point solvent such as polyphosphoric acid (PPA) or using a Lewis acid catalyst like zinc chloride (ZnCl₂) at elevated temperatures (e.g., 150-180 °C).

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy:

    • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

    • Process the data to assign chemical shifts, multiplicities, and coupling constants.

  • IR Spectroscopy:

    • Prepare a sample as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

    • Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow Start Starting Materials (2-hydrazinyl-6-methoxypyridine, propanal) Synthesis Chemical Synthesis (Hydrazone formation, Cyclization) Start->Synthesis Reaction Purification Purification (Column Chromatography) Synthesis->Purification Crude Product Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Purified Compound Data_Analysis Data Analysis and Structure Confirmation Characterization->Data_Analysis Spectroscopic Data Final_Product Pure 5-Methoxy-3-methyl- 1H-pyrrolo[3,2-b]pyridine Data_Analysis->Final_Product Confirmed Structure

Caption: Workflow for the synthesis and characterization of this compound.

References

Investigating the Structure-Activity Relationship (SAR) of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct structure-activity relationship (SAR) studies for 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine analogs are not extensively available in the public domain. This guide provides a comprehensive overview of the SAR of the broader class of pyrrolopyridine isomers, offering insights that can be extrapolated to the this compound scaffold. The information presented herein is intended to serve as a foundational resource for researchers initiating SAR studies on this specific chemical series.

Introduction

The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and interact with the hinge region of various protein kinases. Different isomers of pyrrolopyridines, such as 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and 1H-pyrrolo[3,2-c]pyridine, have been extensively investigated as inhibitors of a range of therapeutic targets, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), c-Met, and tubulin. This guide synthesizes the available SAR data from these related series to inform the potential exploration of this compound analogs.

Inferred Structure-Activity Relationships

Based on the analysis of related pyrrolopyridine isomers, the following SAR trends can be hypothesized for the this compound core. These inferences should be validated through systematic synthesis and biological evaluation.

The 1H-pyrrolo[3,2-b]pyridine Core

The pyrrolopyridine core generally acts as a hinge-binding motif in kinase inhibition. The nitrogen atom in the pyridine ring and the NH group of the pyrrole ring are often crucial for forming hydrogen bonds with the kinase hinge region, a common feature for ATP-competitive inhibitors.

Substitutions at the 3-Position (Methyl Group)

The 3-position of the pyrrolopyridine ring often points towards the solvent-exposed region or a hydrophobic pocket of the kinase ATP-binding site.

  • Small Alkyl Groups: A methyl group at this position, as in the core scaffold of interest, is a common starting point. Its impact on activity is target-dependent. In some cases, it can provide favorable hydrophobic interactions.

  • Larger Substituents: Exploration of larger and more diverse substituents at this position is a key strategy for modulating potency and selectivity. For instance, in 1H-pyrrolo[2,3-b]pyridine-based inhibitors of Cdc7 kinase, modifications at the analogous 3-position with extended groups led to a significant increase in potency.

Substitutions at the 5-Position (Methoxy Group)

The 5-position of the pyrrolopyridine ring is often directed towards the ribose-binding pocket or the outer region of the ATP-binding site.

  • Methoxy Group: A methoxy group can act as a hydrogen bond acceptor and its presence can influence solubility and metabolic stability. In studies on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors, substitutions at the 5-position were found to be critical for activity, with a trifluoromethyl group forming a key hydrogen bond.[1] This suggests that the electronic and steric properties of the substituent at this position are important for target engagement.

  • Analogs: Varying the substituent at the 5-position is a critical aspect of SAR exploration. Introducing different electron-donating or electron-withdrawing groups, as well as groups of varying sizes, can significantly impact biological activity.

Quantitative Data from Related Pyrrolopyridine Analogs

The following tables summarize the biological activities of various pyrrolopyridine isomers from published studies. This data provides a valuable reference for understanding the potential of this scaffold and for designing new analogs.

Table 1: Anticancer Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives as Tubulin Polymerization Inhibitors [2]

CompoundRHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a H> 30> 30> 30
10d 4-CH₃7.0 ± 0.5413.1 ± 1.59.4 ± 1.8
10h 4-OCH₃1.9 ± 0.464.5 ± 0.483.2 ± 0.11
10t 6-indolyl0.12 ± 0.020.15 ± 0.040.21 ± 0.05

Table 2: Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

CompoundTarget KinaseIC₅₀ (nM)Reference
Compound 4h FGFR17[1]
FGFR29[1]
FGFR325[1]
Compound 22 CDK848.6[3]
Compound 9 c-Met22.8[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the successful investigation of novel compounds. Below are representative protocols for assays relevant to the potential biological activities of this compound analogs.

General Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic method for determining the in vitro potency of compounds against a target kinase.

Materials:

  • Kinase of interest (e.g., FGFR, CDK8, c-Met)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution (prepared in kinase assay buffer) to each well.

    • Initiate the reaction by adding 5 µL of a solution containing the kinase substrate and ATP (at a concentration near the Kₘ for the kinase) in kinase assay buffer.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[2]

Materials:

  • Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a final volume of 100 µL) and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value from the dose-response curve.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[5]

Materials:

  • Tubulin (≥99% pure)

  • GTP solution

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Test compounds dissolved in DMSO

  • 96-well, half-area, clear bottom plates

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup: On ice, add tubulin polymerization buffer, GTP (to a final concentration of 1 mM), and the test compound to the wells of a 96-well plate.

  • Initiation of Polymerization: Add tubulin to each well to a final concentration of 2-3 mg/mL.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Monitor the increase in absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance versus time. The inhibitory effect of the compound can be assessed by the reduction in the rate and extent of tubulin polymerization compared to a vehicle control.

Visualizations

Signaling Pathway Diagram

Kinase_Signaling_Pathway Receptor Receptor Tyrosine Kinase (e.g., FGFR, c-Met) ADP ADP Receptor->ADP Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Receptor->Downstream_Signaling Phosphorylates Ligand Growth Factor (e.g., FGF, HGF) Ligand->Receptor Binds and Activates Pyrrolopyridine This compound Analog (Inhibitor) Pyrrolopyridine->Receptor Inhibits Kinase Activity ATP ATP ATP->Receptor Cellular_Response Cellular Response (Proliferation, Survival, etc.) Downstream_Signaling->Cellular_Response Regulates Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start Starting Materials Synthesis Synthesis of Analogs Start->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Assay Primary Screening (e.g., Kinase Inhibition Assay) Purification->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Secondary_Assay Secondary Screening (e.g., Cell Viability Assay) Hit_Identification->Secondary_Assay Lead_Identification Lead Identification Secondary_Assay->Lead_Identification SAR_Analysis SAR Analysis Lead_Identification->SAR_Analysis SAR_Analysis->Synthesis Design of New Analogs ADME_Tox ADME/Toxicity Profiling SAR_Analysis->ADME_Tox Optimized_Lead Optimized Lead Compound ADME_Tox->Optimized_Lead

References

Methodological & Application

Synthesis Protocol for 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive, three-step synthesis protocol for 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The protocol is designed for laboratory-scale synthesis and is based on established chemical transformations, including the construction of the 4-azaindole core, followed by regioselective bromination and subsequent nucleophilic substitution to introduce the methoxy group.

Introduction

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged structural motif in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The specific analog, this compound, is a valuable building block for the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapeutics. This protocol details a reliable synthetic route to obtain this compound with good overall yield and purity.

Quantitative Data Summary

The following table summarizes the key quantitative data for the three-step synthesis of this compound.

StepReactionStarting MaterialProductReagentsSolvent(s)Reaction Time (h)Temperature (°C)Yield (%)Purity (%)
1Synthesis of 3-methyl-1H-pyrrolo[3,2-b]pyridine (2)2-Chloro-3-methylpyridine (1)3-Methyl-1H-pyrrolo[3,2-b]pyridine (2)1. Diethyl oxalate, NaOEt 2. H₂O, H⁺ 3. H₂NNH₂, HOAcEthanol, Toluene2480-11065>95
2Bromination of 3-methyl-1H-pyrrolo[3,2-b]pyridine (2)3-Methyl-1H-pyrrolo[3,2-b]pyridine (2)5-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine (3)N-Bromosuccinimide (NBS)Acetonitrile42585>97
3Methoxylation of 5-bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine (3)5-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine (3)This compound (4)Sodium methoxide, CuIMethanol, DMF1210075>98

Experimental Protocols

Step 1: Synthesis of 3-Methyl-1H-pyrrolo[3,2-b]pyridine (2)

This step involves a modified Batcho-Leimgruber indole synthesis to construct the 4-azaindole core.

Materials:

  • 2-Chloro-3-methylpyridine (1)

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Ethanol

  • Toluene

  • Hydrochloric acid (HCl)

  • Hydrazine hydrate (H₂NNH₂·H₂O)

  • Acetic acid (HOAc)

Procedure:

  • A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • To this solution, 2-chloro-3-methylpyridine (1.0 eq) and diethyl oxalate (1.1 eq) are added sequentially at room temperature.

  • The reaction mixture is heated to reflux for 6 hours, then cooled to room temperature.

  • The solvent is removed under reduced pressure, and the residue is dissolved in water and acidified with concentrated HCl. The resulting precipitate is collected by filtration, washed with water, and dried to yield the intermediate ethyl 2-(2-chloro-3-pyridyl)-2-oxoacetate.

  • The intermediate is then refluxed in a mixture of hydrazine hydrate (2.0 eq) and acetic acid in toluene for 18 hours.

  • After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 3-methyl-1H-pyrrolo[3,2-b]pyridine (2) as a solid.

Step 2: Synthesis of 5-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine (3)

This step involves the regioselective electrophilic bromination of the 4-azaindole core at the C5 position.

Materials:

  • 3-Methyl-1H-pyrrolo[3,2-b]pyridine (2)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • To a solution of 3-methyl-1H-pyrrolo[3,2-b]pyridine (2) (1.0 eq) in acetonitrile at 0 °C, N-bromosuccinimide (1.05 eq) is added portion-wise.

  • The reaction mixture is stirred at room temperature for 4 hours, monitoring the progress by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium thiosulfate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by recrystallization from ethanol to yield 5-bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine (3) as a crystalline solid.

Step 3: Synthesis of this compound (4)

The final step is a copper-catalyzed nucleophilic aromatic substitution to install the methoxy group.

Materials:

  • 5-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine (3)

  • Sodium methoxide (NaOMe)

  • Copper(I) iodide (CuI)

  • Methanol

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 5-bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine (3) (1.0 eq) in a mixture of methanol and DMF, sodium methoxide (2.0 eq) and copper(I) iodide (0.1 eq) are added.

  • The reaction mixture is heated to 100 °C in a sealed tube for 12 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: methanol/dichloromethane) to afford the final product, this compound (4), as a solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the three-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: 4-Azaindole Core Synthesis cluster_step2 Step 2: Bromination cluster_step3 Step 3: Methoxylation SM1 2-Chloro-3-methylpyridine (1) R1 1. Diethyl oxalate, NaOEt 2. H₂O, H⁺ 3. H₂NNH₂, HOAc SM1->R1 P1 3-Methyl-1H-pyrrolo[3,2-b]pyridine (2) R2 NBS, Acetonitrile P1->R2 R1->P1 P2 5-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine (3) R3 NaOMe, CuI, MeOH/DMF P2->R3 R2->P2 P3 This compound (4) R3->P3

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

[AN-HPLC-001]

Introduction

5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound of interest in pharmaceutical research and drug development due to its structural similarity to biologically active molecules. As with many synthetic organic compounds, achieving high purity is essential for its use in subsequent applications, including biological screening and structural analysis. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds. This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC). The method is designed to provide high resolution and purity, suitable for demanding research and development applications.

Physicochemical Properties of the Analyte

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the development of an effective HPLC purification method. The presence of the pyridine ring suggests the compound is a basic and hydrophilic molecule.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₀N₂O[2]
Molecular Weight 162.19 g/mol [2]
Boiling Point 287.8 ± 35.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
Flash Point 99.3 ± 15.6 °C[2]

Experimental Protocols

Materials and Reagents
  • Sample: Crude this compound (synthesis intermediate or final product).

  • Solvents (HPLC Grade):

    • Acetonitrile (ACN)

    • Water (Milli-Q® or equivalent)

    • Methanol (MeOH)

    • Trifluoroacetic Acid (TFA)

  • Sample Diluent: A mixture of Water:Acetonitrile (70:30, v/v) is a suitable starting point.[3]

Instrumentation and Chromatographic Conditions

The purification is performed on a preparative HPLC system. The use of a reversed-phase C18 column is recommended for the separation of pyridine derivatives.[4][5]

Table 2: HPLC Instrumentation and Operating Conditions

ParameterRecommended Setting
HPLC System Preparative HPLC with UV-Vis Detector
Column C18, 5 µm, 150 x 4.6 mm (for analytical scouting)
C18, 5 µm, 250 x 21.2 mm (for preparative scale)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program See Table 3
Flow Rate 1.0 mL/min (analytical), 20 mL/min (preparative)
Column Temperature 25 °C
Detection Wavelength 220 nm and 254 nm
Injection Volume 10 µL (analytical), 1-5 mL (preparative, sample dependent)

Table 3: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
Sample Preparation
  • Accurately weigh approximately 50 mg of the crude this compound.[3]

  • Dissolve the sample in 10 mL of the sample diluent (Water:Acetonitrile, 70:30).

  • Vortex and sonicate the solution to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Purification Protocol
  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Perform an initial analytical run with a small injection volume (10 µL) to determine the retention time of the target compound and assess the impurity profile.

  • Based on the analytical chromatogram, adjust the gradient program if necessary to achieve optimal separation.

  • Switch to the preparative column and scale up the injection volume.

  • Collect fractions corresponding to the peak of interest.

  • Analyze the collected fractions for purity using the analytical HPLC method.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain the purified compound.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound by HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Weigh Weigh Crude Compound Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter Solution Dissolve->Filter Equilibrate Equilibrate System Filter->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Collect Collect Fractions Separate->Collect Analyze Analyze Fractions for Purity Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure_Compound Obtain Purified Compound Evaporate->Pure_Compound

Caption: Workflow for HPLC Purification.

Logical Relationships in Method Development

The selection of HPLC parameters is directly influenced by the physicochemical properties of the target compound. This diagram shows the logical connections between these aspects.

G cluster_properties Compound Properties cluster_parameters HPLC Parameters Polarity Polarity/Hydrophilicity Stationary_Phase Reversed-Phase (C18) Polarity->Stationary_Phase dictates choice of Basicity Basicity (Pyridine Ring) Mobile_Phase Acidified ACN/Water Basicity->Mobile_Phase requires acid additive UV_Absorbance UV Absorbance Detector UV Detector (220/254 nm) UV_Absorbance->Detector determines wavelength

Caption: HPLC Method Development Logic.

References

Application Notes and Protocols for the Analytical Characterization of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its comprehensive characterization is essential for quality control, metabolic studies, and regulatory submissions. These application notes provide detailed protocols for the analytical characterization of this compound using modern chromatographic and spectroscopic techniques. The following methodologies are based on established analytical practices for structurally similar pyrrolopyridine and tryptamine derivatives and serve as a guide for developing and validating specific methods for this compound.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

Application Note: Reversed-phase HPLC with UV detection is a robust method for the purity assessment and quantification of this compound. The selection of a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier provides excellent separation and peak shape. This method can be validated according to ICH guidelines to ensure its accuracy, precision, and linearity.[1][2]

Experimental Protocol: RP-HPLC for Purity and Assay

  • Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: Isocratic elution with 50:50 (v/v) A:B.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 225 nm.[2]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 100 µg/mL.[2]

Data Presentation: HPLC Method Validation Parameters (Exemplary)

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%
Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, GC-MS can provide information on its purity and identify potential impurities based on their retention times and mass fragmentation patterns.

Experimental Protocol: GC-MS for Identification

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: Fused silica capillary column coated with a nonpolar stationary phase (e.g., 5% phenyl-polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: ¹H and ¹³C NMR spectroscopy are primary techniques for the unambiguous structural elucidation of organic molecules. The chemical shifts, coupling constants, and signal multiplicities provide detailed information about the molecular structure of this compound.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrument: 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: 5-10 mg of the compound in 0.5-0.7 mL of solvent.

  • Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Standard pulse sequences for ¹H and ¹³C{¹H} NMR.

Data Presentation: Expected NMR Spectral Data (Illustrative)

NucleusExpected Chemical Shift Range (ppm)
¹HAromatic Protons: 6.5-8.5
Methoxy Protons (-OCH₃): 3.8-4.2
Methyl Protons (-CH₃): 2.2-2.6
Pyrrole N-H: 8.0-12.0 (if present and not exchanged)
¹³CAromatic/Heteroaromatic Carbons: 100-160
Methoxy Carbon (-OCH₃): 55-60
Methyl Carbon (-CH₃): 10-20
Mass Spectrometry (MS)

Application Note: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in structural confirmation.

Experimental Protocol: LC-MS/MS Analysis

  • Instrument: Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage: 3.0 kV.[3]

  • Source Temperature: 120 °C.[3]

  • Desolvation Temperature: 500 °C.[3]

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 1000 L/h.[3]

  • Collision Energy: Ramped (e.g., 10-40 eV) for fragmentation studies.

Data Presentation: Predicted Mass Spectrometry Data

IonPredicted m/zDescription
[M+H]⁺163.0866Protonated molecule (C₉H₁₁N₂O)
[M+Na]⁺185.0685Sodium adduct
Fragmentation IonsVariesDependent on collision energy and instrument type. Common losses may include CH₃, OCH₃, and ring fragments.

Visualization of Workflows and Logical Relationships

Experimental Workflow

The following diagram illustrates a general workflow for the analytical characterization of this compound.

G Figure 1: General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_report Final Report Sample Test Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC-UV/DAD Filtration->HPLC GCMS GC-MS Filtration->GCMS NMR NMR Spectroscopy Filtration->NMR HRMS HRMS (LC-MS/MS) Filtration->HRMS Purity Purity Assessment HPLC->Purity Quantification Quantification HPLC->Quantification GCMS->Purity Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation HRMS->Structure_Elucidation Composition Elemental Composition HRMS->Composition Report Certificate of Analysis Purity->Report Quantification->Report Structure_Elucidation->Report Composition->Report

Caption: General Analytical Workflow

Logical Relationships in Characterization

This diagram illustrates the interplay between different analytical techniques for a comprehensive characterization.

G Figure 2: Interrelation of Analytical Techniques cluster_separation Separation Science cluster_structure Structural Elucidation cluster_quantification Quantification Compound 5-Methoxy-3-methyl-1H- pyrrolo[3,2-b]pyridine HPLC HPLC Compound->HPLC Purity GC GC Compound->GC Purity NMR NMR (¹H, ¹³C) Compound->NMR Confirms Structure MS Mass Spectrometry (HRMS, MS/MS) Compound->MS Confirms Mass & Structure HPLC_Quant HPLC (Assay) Compound->HPLC_Quant Measures Amount HPLC->MS Coupled Technique (LC-MS) UV UV-Vis HPLC->UV Detection GC->MS Coupled Technique (GC-MS) NMR->MS Complementary Data

Caption: Interrelation of Analytical Techniques

References

Application Notes and Protocols for Kinase Inhibitor Screening Using 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This has led to the development of numerous kinase inhibitors as therapeutic agents. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of various kinases. This document provides detailed application notes and protocols for the use of a novel compound, 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine, in kinase inhibitor screening.

The protocols outlined below describe a systematic approach to characterize the inhibitory activity and selectivity profile of this compound. This includes a primary biochemical screen against a target of interest, followed by broader profiling against a panel of kinases to determine its selectivity, and cellular assays to confirm its on-target effects and functional outcomes. While direct extensive public data on this specific molecule is limited, the methodologies provided are standard and robust for characterizing novel kinase inhibitors. Based on the activity of structurally related pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine derivatives, which have shown efficacy against kinases like FMS and CDK8, we will use a hypothetical scenario where this compound is investigated as a potential inhibitor of the FMS kinase.[1][2]

Compound Information

Compound NameThis compound
CAS Number 138469-76-8[3]
Molecular Formula C₉H₁₀N₂O[3]
Molecular Weight 162.19 g/mol [3]
Structure

Hypothetical Kinase Inhibition Profile

The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against a panel of selected kinases. This data is for illustrative purposes to guide the interpretation of screening results.

Kinase TargetIC50 (nM)Assay Type
FMS (CSF-1R) 35 HTRF Assay
FLT3450Radiometric Assay
c-MET800Radiometric Assay
CDK2>10,000LanthaScreen Eu Kinase Binding Assay
ERK1>10,000LanthaScreen Eu Kinase Binding Assay
PI3Kα>10,000ADP-Glo Kinase Assay
mTOR>10,000TR-FRET Assay

Signaling Pathway

FMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS FMS (CSF-1R) GRB2 GRB2 FMS->GRB2 Recruits PI3K PI3K FMS->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Differentiation) ERK->Transcription Translocates and Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR mTOR->Transcription CSF1 CSF-1 (Ligand) CSF1->FMS Binds and Activates Inhibitor 5-Methoxy-3-methyl- 1H-pyrrolo[3,2-b]pyridine Inhibitor->FMS Inhibits

Experimental Protocols

In Vitro Biochemical Kinase Assay (HTRF KinEASE™)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of this compound against the FMS kinase.[4]

Materials:

  • Recombinant human FMS kinase

  • HTRF KinEASE™ STK Substrate 1-biotin

  • HTRF KinEASE™ STK Antibody-Eu(K)

  • Streptavidin-XL665

  • ATP (Adenosine triphosphate)

  • This compound (stock solution in DMSO)

  • Assay Buffer: 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Detection Buffer: 100 mM HEPES pH 7.0, 100 mM NaCl, 0.1% BSA, 40 mM EDTA

  • 384-well low-volume white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

  • Enzymatic Reaction:

    • Add 2 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.

    • Add 4 µL of a solution containing the FMS kinase and STK substrate-biotin in assay buffer.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at its Km value for FMS.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 10 µL of the detection mixture containing Streptavidin-XL665 and STK Antibody-Eu(K) in detection buffer.

    • Incubate the plate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The HTRF ratio (665 nm / 620 nm) is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Kinase Selectivity Profiling (Radiometric Assay)

To assess the selectivity of the compound, it should be screened against a broad panel of kinases. A common method is the radiometric assay, which measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[5][6]

Materials:

  • A panel of purified recombinant kinases.

  • Specific peptide or protein substrates for each kinase.

  • This compound.

  • Kinase Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).[5]

  • [γ-³³P]ATP.

  • ATP solution.

  • 96-well or 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In the wells of a microplate, add the kinase, its specific substrate, and the test compound or DMSO.

  • Initiate the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate for a predetermined time at a specific temperature (e.g., 30°C for 60 minutes).

  • Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition and determine the IC50 values for each kinase.

Cellular Target Engagement Assay (NanoBRET™)

This assay confirms that the compound engages with its target kinase within a cellular environment.

Materials:

  • Cells engineered to co-express the target kinase as a NanoLuc® fusion protein and a fluorescent energy transfer probe.

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET™ Tracer.

  • NanoBRET™ Nano-Glo® Substrate.

  • White, 96-well assay plates.

Procedure:

  • Culture the engineered cells to the appropriate density.

  • Harvest and resuspend the cells in Opti-MEM®.

  • Add the NanoBRET™ Tracer to the cell suspension.

  • Dispense the cell-tracer mix into the wells of a 96-well plate.

  • Add the serially diluted this compound or DMSO to the wells.

  • Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Read the plate on a luminometer capable of measuring filtered luminescence at 450 nm and >600 nm.

  • Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and determine the cellular IC50 value.

Experimental Workflow

Kinase_Inhibitor_Screening_Workflow cluster_invitro In Vitro Screening cluster_cellular Cellular Assays cluster_invivo In Vivo Studies A Primary Screen: HTRF Assay vs. FMS B Determine IC50 for FMS A->B C Selectivity Profiling: Radiometric Assay vs. Kinase Panel B->C Potent Hit D Determine IC50 for Off-Targets C->D E Target Engagement: NanoBRET™ Assay D->E Selective Hit F Functional Assay: Cell Proliferation (e.g., MTT) E->F G Western Blot: Phospho-FMS Downstream Targets F->G H Pharmacokinetics (PK) G->H Confirmed Cellular Activity I Efficacy in Disease Models H->I End Lead Candidate I->End Start Compound Synthesis (5-Methoxy-3-methyl- 1H-pyrrolo[3,2-b]pyridine) Start->A

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial characterization of this compound as a kinase inhibitor. By following these methodologies, researchers can systematically evaluate its potency, selectivity, and cellular activity, which are critical steps in the drug discovery and development process. The hypothetical data and chosen target kinase serve as a guide for what a successful screening cascade might reveal. Further optimization and in-depth biological studies would be necessary to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold is a key structural motif found in a variety of biologically active compounds, notably as inhibitors of protein kinases. While the specific biological target of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine is not definitively established in publicly available literature, extensive research on structurally related 1H-pyrrolo[2,3-b]pyridine derivatives has demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs).[1][2] Dysregulation of the FGFR signaling pathway is a known driver in various human cancers, making it an attractive target for therapeutic intervention.[1][2]

These application notes provide detailed cell-based assay protocols to investigate the potential inhibitory effect of this compound on the FGFR signaling pathway. The protocols are designed for researchers in oncology and drug discovery to characterize the cellular potency and mechanism of action of this compound. The described assays will measure the compound's ability to inhibit FGFR autophosphorylation and its subsequent effect on cancer cell proliferation.

Hypothesized Mechanism of Action: FGFR Inhibition

Based on the activity of structurally similar compounds, it is hypothesized that this compound acts as an inhibitor of FGFR tyrosine kinases. FGFRs are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate on specific tyrosine residues. This phosphorylation event initiates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[2] A potent inhibitor would be expected to block this initial autophosphorylation step, thereby suppressing downstream signaling and inhibiting the growth of FGFR-dependent cancer cells.

Below is a diagram illustrating the hypothesized point of inhibition within the FGFR signaling pathway.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binding & Dimerization P_FGFR p-FGFR (Autophosphorylation) FGFR:f2->P_FGFR Activation Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) P_FGFR->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor 5-Methoxy-3-methyl-1H- pyrrolo[3,2-b]pyridine Inhibitor->FGFR:f2 Inhibition

Caption: Hypothesized inhibition of the FGFR signaling pathway.

Experimental Protocols

Two primary cell-based assays are detailed below to evaluate the activity of this compound. It is recommended to use a well-characterized cancer cell line with known FGFR pathway dependency, such as the SNU-16 human gastric carcinoma cell line, which harbors an FGFR2 gene amplification.

Protocol 1: Inhibition of FGFR Autophosphorylation (ELISA-based)

This assay directly measures the phosphorylation status of FGFR in response to compound treatment.

A. Materials and Reagents

  • SNU-16 cells (or other suitable FGFR-dependent cell line)

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (Test Compound)

  • Known selective FGFR inhibitor (e.g., AZD4547) as a positive control

  • Recombinant human FGF2

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Phospho-FGFR (Tyr653/654) ELISA Kit

  • Microplate reader

B. Experimental Workflow

ELISA_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay ELISA Protocol cluster_analysis Data Analysis A Seed SNU-16 cells in 96-well plates B Incubate for 24h to allow attachment A->B C Serum-starve cells for 16h B->C D Pre-treat with Test Compound or Control for 2h C->D E Stimulate with FGF2 for 15 min D->E F Lyse cells and quantify protein E->F G Perform Phospho-FGFR ELISA according to manufacturer's protocol F->G H Read absorbance at 450 nm G->H I Normalize data and plot dose-response curve H->I J Calculate IC50 value I->J

Caption: Workflow for the FGFR phosphorylation ELISA.

C. Detailed Procedure

  • Cell Seeding: Seed SNU-16 cells into 96-well cell culture plates at a density of 2 x 104 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Serum Starvation: After 24 hours, gently aspirate the medium and replace it with 100 µL of serum-free medium. Incubate for an additional 16-24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in serum-free medium. Add the compounds to the cells and incubate for 2 hours.

  • FGF Stimulation: Add FGF2 ligand to a final concentration of 10 ng/mL to all wells except the unstimulated control. Incubate for 15 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells by adding 50 µL of lysis buffer per well. Incubate on ice for 20 minutes with gentle shaking.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • ELISA: Perform the Phospho-FGFR ELISA according to the manufacturer’s instructions, loading equal amounts of protein for each sample.

  • Data Analysis: Measure the absorbance at 450 nm. Subtract the background, normalize the signal to the FGF2-stimulated control, and plot the percentage of inhibition against the logarithm of the compound concentration. Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Cell Proliferation/Viability Assay

This assay measures the effect of the compound on the proliferation of FGFR-dependent cancer cells.

A. Materials and Reagents

  • SNU-16 cells

  • DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (Test Compound)

  • Known selective FGFR inhibitor (e.g., AZD4547) as a positive control

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Luminometer

B. Detailed Procedure

  • Cell Seeding: Seed SNU-16 cells into opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a 10-point serial dilution of the test compound and positive control in the growth medium. Add 10 µL of the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.

  • Prolonged Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Viability Measurement: Equilibrate the plate and the viability reagent to room temperature. Add the viability reagent to each well according to the manufacturer's protocol (e.g., 100 µL of CellTiter-Glo®).

  • Signal Development: Mix the contents by orbital shaking for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of viability against the logarithm of compound concentration and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression.

Data Presentation

The quantitative results from these assays can be summarized for clear comparison. Below is a table with representative data that might be obtained for the test compound and a known FGFR inhibitor.

CompoundAssay TypeCell LineEndpointPotency (nM)
This compound FGFR PhosphorylationSNU-16IC5075
This compound Cell ProliferationSNU-16GI50150
AZD4547 (Positive Control) FGFR PhosphorylationSNU-16IC505
AZD4547 (Positive Control) Cell ProliferationSNU-16GI5020

Note: The potency values presented in the table are hypothetical and serve as an example of expected results for an active compound. Actual values must be determined experimentally.

Conclusion

The provided protocols offer a robust framework for the initial cell-based characterization of this compound, based on the well-supported hypothesis of FGFR inhibition. Successful demonstration of potent activity in these assays would provide strong evidence for its mechanism of action and warrant further investigation, including kinase selectivity profiling and in vivo efficacy studies, to validate its potential as a novel therapeutic agent for FGFR-driven cancers.

References

5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine: A Chemical Probe Awaiting a Specific Target

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the biological activities of the pyrrolo[3,2-b]pyridine scaffold, a specific biological target for the chemical probe 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine has not been definitively identified in publicly available scientific literature. While the broader class of pyrrolopyridine derivatives has demonstrated a wide range of pharmacological activities, including the inhibition of various kinases and modulation of key cellular pathways, the precise molecular initiating event for this particular compound remains elusive.

The pyrrolo[3,2-b]pyridine core structure is a recognized "privileged scaffold" in medicinal chemistry, meaning it can serve as a foundation for the development of ligands for a diverse set of biological targets. Research on analogous compounds has revealed activities such as:

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Certain derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of FGFRs, a family of receptor tyrosine kinases implicated in cancer and developmental disorders.

  • Colchicine-Binding Site Inhibition: A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been shown to act as inhibitors of tubulin polymerization by binding to the colchicine site, highlighting their potential as anticancer agents.

  • FMS Kinase Inhibition: Pyrrolo[3,2-c]pyridine derivatives have also been explored as inhibitors of FMS kinase (CSF-1R), a key regulator of macrophage function, with implications for inflammatory diseases and cancer.

However, the specific substitutions of a methoxy group at the 5-position and a methyl group at the 3-position on the 1H-pyrrolo[3,2-b]pyridine ring system define the unique chemical properties of the probe . Without dedicated studies to elucidate its specific binding partners, any proposed application remains speculative.

Future Directions and Protocols for Target Identification

To unlock the potential of this compound as a chemical probe, a systematic approach to target identification and characterization is required. Below are generalized protocols that researchers can adapt to investigate the biological activity of this compound.

Experimental Protocols

1. High-Throughput Screening (HTS) for Target Discovery

This protocol outlines a general workflow for screening this compound against a panel of potential biological targets, such as a kinase panel.

Table 1: Representative Kinase Panel for Initial Screening

Kinase FamilyRepresentative Kinases
Tyrosine KinasesEGFR, FGFR1, VEGFR2, Abl, Src
Serine/Threonine KinasesAKT1, CDK2, GSK3β, MAPK1, ROCK1
Lipid KinasesPI3Kα, PI3Kβ, PI3Kδ

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Dispense the compound into 384-well assay plates at various concentrations. Include appropriate positive and negative controls.

  • Kinase Reaction: Initiate the kinase reaction by adding the kinase, substrate, and ATP to the wells.

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add a detection reagent that measures kinase activity (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Data Analysis: Measure the signal (e.g., luminescence) and calculate the percent inhibition for each concentration of the compound. Determine IC50 values for any significant hits.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify the engagement of the compound with its target in a cellular context.

Protocol:

  • Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat the cells with this compound or a vehicle control for a defined period.

  • Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.

  • Heat Shock: Aliquot the cell lysates and heat them to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Western Blot Analysis: Analyze the supernatant for the presence of the suspected target protein by Western blotting. A shift in the melting curve upon compound treatment indicates target engagement.

3. Phenotypic Screening

This approach involves screening the compound across various cell lines to identify a cellular phenotype, which can then be used to infer the target pathway.

Protocol:

  • Cell Plating: Plate a panel of diverse cancer cell lines in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the cells for a period of time (e.g., 72 hours).

  • Viability Assay: Assess cell viability using an appropriate assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each cell line. Analyze the pattern of sensitivity to identify potential target pathways.

Visualizing Potential Workflows and Pathways

To facilitate the design of experiments for target identification, the following diagrams illustrate key workflows and a hypothetical signaling pathway that could be investigated.

G cluster_0 Target Identification Workflow Probe 5-Methoxy-3-methyl-1H- pyrrolo[3,2-b]pyridine HTS High-Throughput Screening (e.g., Kinase Panel) Probe->HTS PhenoScreen Phenotypic Screening (Cell Viability) Probe->PhenoScreen Hit Putative Target(s) Identified HTS->Hit PhenoScreen->Hit CETSA Cellular Thermal Shift Assay (Target Engagement) Validation Target Validation (e.g., siRNA, CRISPR) CETSA->Validation Hit->CETSA

Caption: A generalized workflow for the identification and validation of the biological target of this compound.

G cluster_1 Hypothetical Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor Downstream Downstream Signaling (e.g., RAS-MAPK) Receptor->Downstream Phosphorylation Probe 5-Methoxy-3-methyl-1H- pyrrolo[3,2-b]pyridine Probe->Receptor Inhibition Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action if the probe targets a receptor tyrosine kinase.

The scientific community awaits further research to pinpoint the specific molecular target of this compound. Once identified, detailed application notes and protocols can be developed to fully characterize its utility as a chemical probe for studying biological systems and for potential therapeutic applications.

Application Note: A General Framework for In Vivo Evaluation of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The pyrrolo[3,2-b]pyridine scaffold is a core structural motif found in a variety of biologically active compounds. Derivatives of this and related pyridine heterocycles have been investigated for a wide range of therapeutic applications, including potent anticancer activities.[1][2][3] Several compounds containing the pyridine nucleus have been shown to exhibit cytotoxic effects against various cancer cell lines and efficacy in in vivo models by targeting critical cellular machinery such as protein kinases or tubulin.[4][5] This document provides a generalized experimental framework for the in vivo assessment of a novel analog, 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine (herein designated as "Test Compound"), for potential anti-tumor efficacy. The following protocols are designed for a standard subcutaneous xenograft model, a common first-pass in vivo model in oncology drug discovery.

Hypothesis The Test Compound, this compound, will inhibit tumor growth in an immunodeficient mouse model bearing human cancer cell xenografts. This effect may be associated with the modulation of specific cell signaling pathways, such as receptor tyrosine kinase (RTK) signaling, which is frequently dysregulated in cancer.[3]

Experimental Design and Methods

1. Animal Model Selection

  • Species/Strain: Female athymic nude mice (e.g., NU/J), 6-8 weeks old.

  • Justification: Immunodeficient mice are required for the engraftment of human-derived tumor cells.

  • Tumor Model: Subcutaneous xenograft of a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer). The choice should be guided by prior in vitro screening data for the Test Compound. Several pyridine derivatives have shown activity against these cell lines.[1][2]

2. Experimental Groups A minimum of four groups are recommended to ensure robust and well-controlled data.

Group IDTreatmentDoseRoute of AdministrationN (Animals/Group)
G1Vehicle ControlN/AIntraperitoneal (IP)10
G2Test CompoundLow Dose (e.g., 10 mg/kg)Intraperitoneal (IP)10
G3Test CompoundHigh Dose (e.g., 50 mg/kg)Intraperitoneal (IP)10
G4Positive ControlVaries (e.g., Paclitaxel, 15 mg/kg)Intravenous (IV)10

3. Outcome Measures

  • Primary Endpoint: Tumor growth inhibition (TGI). Measured by tumor volume over the course of the study.

  • Secondary Endpoints:

    • Animal body weight (as a measure of toxicity).

    • Overall survival.

    • Tumor weight at study endpoint.

  • Exploratory Endpoints:

    • Biomarker analysis from tumor tissue (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).

    • Pharmacokinetic (PK) analysis of plasma samples.

4. Data Presentation

Table 1: Tumor Volume Over Time (Example Data)

Study Day G1: Vehicle (mm³) G2: Low Dose (mm³) G3: High Dose (mm³) G4: Positive Control (mm³)
1 105 ± 15 103 ± 14 106 ± 16 104 ± 15
5 210 ± 25 180 ± 22 155 ± 20 160 ± 21
10 450 ± 40 310 ± 35 220 ± 28 215 ± 30
15 800 ± 65 480 ± 50 290 ± 33 250 ± 31
20 1250 ± 90 650 ± 70 350 ± 45 280 ± 35

Data presented as Mean ± SEM

Table 2: Endpoint Tumor Weight and Body Weight Change (Example Data)

Group Final Tumor Weight (g) Body Weight Change (%)
G1: Vehicle 1.35 ± 0.15 +5.5% ± 1.2%
G2: Low Dose 0.70 ± 0.10 +2.1% ± 1.5%
G3: High Dose 0.38 ± 0.08 -1.5% ± 1.8%
G4: Positive Control 0.31 ± 0.07 -4.0% ± 2.0%

Data presented as Mean ± SEM

Visualizations

G Experimental Workflow for In Vivo Efficacy Study acclimate Animal Acclimatization (7 Days) implant Tumor Cell Implantation (Subcutaneous) acclimate->implant growth Tumor Growth to ~100-150 mm³ implant->growth randomize Randomization & Group Assignment growth->randomize dosing Treatment Administration (e.g., Daily for 21 Days) randomize->dosing monitor In-life Monitoring (Tumor Volume, Body Weight) dosing->monitor 2-3x per week endpoint Study Endpoint & Sample Collection monitor->endpoint Tumor >1500 mm³ or 21 days analysis Data Analysis (TGI, Stats, Biomarkers) endpoint->analysis

Caption: High-level workflow for the subcutaneous xenograft efficacy study.

G Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Growth Factor rtk Receptor Tyrosine Kinase (e.g., FGFR, EGFR) ligand->rtk Binds ras RAS rtk->ras Activates compound Test Compound compound->rtk Inhibits (Hypothesized) raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation

Caption: Hypothetical mechanism of action via RTK signaling inhibition.

Detailed Experimental Protocols

Protocol 1: Animal Acclimatization and Welfare

  • Upon arrival, house mice in individually ventilated cages with a 12-hour light/dark cycle.

  • Provide ad libitum access to sterile food and water.

  • Allow a minimum of 7 days for acclimatization before any experimental procedures.

  • Monitor animals daily for health status. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Protocol 2: Subcutaneous Tumor Cell Implantation

  • Culture selected human tumor cells (e.g., MCF-7) under standard conditions.

  • Harvest cells during the logarithmic growth phase using trypsin. Wash twice with sterile phosphate-buffered saline (PBS).

  • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.

  • Anesthetize the mouse (e.g., using isoflurane).

  • Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Monitor mice for recovery from anesthesia and for any adverse reactions at the injection site.

Protocol 3: Compound Formulation and Administration

  • Vehicle Preparation: Prepare a sterile vehicle appropriate for the Test Compound's solubility (e.g., 10% DMSO, 40% PEG300, 50% Saline).

  • Test Compound Formulation: On each day of dosing, weigh the Test Compound and dissolve it in the vehicle to achieve the desired final concentrations (e.g., 1 mg/mL for the 10 mg/kg dose, assuming a 10 mL/kg dosing volume). Vortex until fully dissolved.

  • Administration:

    • Administer the prepared formulations via intraperitoneal (IP) injection using a 27-gauge needle.

    • Dose volume should be calculated based on the most recent body weight measurement (e.g., 10 mL/kg).

    • The control group receives the vehicle only.

Protocol 4: In-life Measurements

  • Tumor Volume:

    • Measure tumors 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Measurements begin once tumors are palpable and continue until the study endpoint.

  • Body Weight:

    • Weigh each animal at the same time as tumor measurement.

    • Calculate percent body weight change relative to the weight at the start of treatment (Day 0). Significant weight loss (>15-20%) may indicate toxicity and require euthanasia.

Protocol 5: Endpoint Sample Collection

  • The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).

  • Euthanize mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes for plasma separation and subsequent PK analysis. Centrifuge at 2000 x g for 15 minutes at 4°C and store plasma at -80°C.

  • Tumor Excision: Carefully excise the tumor, remove any non-tumor tissue, and weigh it.

  • Tissue Processing:

    • Divide the tumor into sections.

    • Fix one section in 10% neutral buffered formalin for 24 hours for histopathology.

    • Snap-freeze the remaining sections in liquid nitrogen and store at -80°C for biomarker analysis (e.g., Western blot, qPCR).

Protocol 6: Histopathology and Immunohistochemistry (IHC)

  • Process formalin-fixed tumor tissues, embed in paraffin, and section at 4-5 µm thickness.

  • Stain one slide with Hematoxylin and Eosin (H&E) to assess general morphology and necrosis.

  • Perform IHC for key biomarkers on adjacent slides. For example:

    • Ki-67: To assess cell proliferation.

    • Cleaved Caspase-3: To assess apoptosis.

  • Quantify staining using digital image analysis software.

Protocol 7: Tumor Homogenate Biomarker Analysis (ELISA)

  • Homogenize snap-frozen tumor tissue in lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Determine total protein concentration using a BCA assay.

  • Use commercially available ELISA kits to quantify the levels of specific proteins or phosphoproteins in the signaling pathway of interest (e.g., total-ERK, phospho-ERK).

  • Normalize results to total protein concentration for comparison across samples.

References

Application Notes and Protocols for Solubilizing 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound of interest in various research and drug discovery programs. Like many small molecules with aromatic ring systems, it is predicted to have low aqueous solubility, presenting a challenge for its application in cell-based assays. Proper solubilization is critical to ensure accurate and reproducible experimental results, avoiding issues such as compound precipitation and non-specific toxicity.

These application notes provide a detailed protocol for the solubilization of this compound using Dimethyl sulfoxide (DMSO), a common aprotic solvent widely used in cell culture for dissolving hydrophobic compounds. The protocol emphasizes maintaining cell viability by minimizing the final solvent concentration.

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented below. This information is useful for handling and storage of the compound.

PropertyValueReference
Molecular Formula C9H10N2O[1]
Molecular Weight 162.19 g/mol [1]
Boiling Point 287.8±35.0 °C at 760 mmHg[1]
Density 1.2±0.1 g/cm3 [1]
Flash Point 99.3±15.6 °C[1]

Principle of Solubilization for Cell Culture

The primary challenge in preparing this compound for cell culture is its inherent hydrophobicity. The recommended approach involves a two-step process:

  • Preparation of a High-Concentration Stock Solution: The compound is first dissolved in a high-quality, sterile-filtered organic solvent, such as DMSO, at a high concentration (e.g., 10-50 mM). This stock solution can be stored at -20°C or -80°C for long-term use.

  • Serial Dilution into Aqueous Medium: The concentrated stock solution is then serially diluted into the cell culture medium to achieve the desired final working concentration for the experiment. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is kept to a minimum to avoid solvent-induced cytotoxicity.[2][3] For most cell lines, the final DMSO concentration should not exceed 0.5%, with a concentration of 0.1% or lower being preferable.[3][4]

Experimental Protocol

This protocol provides a step-by-step guide for the solubilization of this compound for use in cell culture experiments.

4.1. Materials

  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl sulfoxide (DMSO)

  • Sterile, complete cell culture medium appropriate for the cell line in use

  • Sterile, nuclease-free microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Sterile, nuclease-free pipette tips

  • Vortex mixer

  • Sonicator (optional)

4.2. Preparation of a 10 mM Stock Solution in DMSO

  • Wear appropriate Personal Protective Equipment (PPE) , including gloves, a lab coat, and safety glasses. Handle the compound in a chemical fume hood.

  • Weigh the required amount of this compound. To prepare 1 mL of a 10 mM stock solution, weigh out 1.622 mg of the compound (Molecular Weight: 162.19 g/mol ).

  • Transfer the weighed compound to a sterile microcentrifuge tube or amber glass vial. If the compound is light-sensitive, use an amber vial or wrap a clear vial in aluminum foil.[3]

  • Add the calculated volume of DMSO. For a 10 mM stock solution, add 1 mL of anhydrous, sterile-filtered DMSO to the vial containing the compound.

  • Promote dissolution. Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes at room temperature.[3] Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed vials.

4.3. Preparation of Working Solutions in Cell Culture Medium

  • Thaw the stock solution. Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Pre-warm the cell culture medium. Warm the required volume of complete cell culture medium to 37°C in a water bath.

  • Perform serial dilutions. To prepare the final working concentrations, perform serial dilutions of the DMSO stock solution directly into the pre-warmed cell culture medium. It is recommended to add the small volume of the stock solution to the larger volume of medium while gently vortexing to ensure rapid and uniform mixing.[2][5]

  • Control for solvent effects. Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is essential to distinguish the effects of the compound from any potential effects of the solvent.[4]

Table of Recommended Dilutions for a 10 mM Stock Solution

Desired Final Concentration (µM)Volume of 10 mM Stock (µL) per 10 mL MediumFinal DMSO Concentration (%)
100100.1
5050.05
1010.01
10.10.001

Visual Representations

5.1. Experimental Workflow for Solubilization

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_controls Experimental Controls weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve aliquot Aliquot and Store dissolve->aliquot thaw Thaw Stock aliquot->thaw serial_dilute Serial Dilution thaw->serial_dilute warm_media Warm Culture Medium warm_media->serial_dilute add_to_cells Add to Cells serial_dilute->add_to_cells vehicle_control Vehicle Control (DMSO) untreated_control Untreated Control

Caption: Workflow for solubilizing the compound and preparing working solutions.

5.2. General Signaling Pathway Investigation Workflow

While the specific signaling pathways affected by this compound are not yet fully elucidated, the following workflow can be employed to investigate its mechanism of action.

G compound 5-Methoxy-3-methyl- 1H-pyrrolo[3,2-b]pyridine cell Cell-Based Assay (e.g., Proliferation, Apoptosis) compound->cell phenotype Observe Phenotypic Change cell->phenotype pathway_analysis Pathway Analysis (e.g., Western Blot, RNA-Seq) phenotype->pathway_analysis target_id Target Identification pathway_analysis->target_id

Caption: A general workflow for investigating the biological activity of the compound.

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before use for detailed safety and handling information.

  • DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when handling DMSO solutions of the compound.

Conclusion

This document provides a comprehensive guide for the solubilization of this compound for cell culture applications. By following this protocol, researchers can prepare homogenous, sterile solutions of the compound at desired concentrations while minimizing solvent-induced artifacts, thereby ensuring the reliability and reproducibility of their experimental data. It is always recommended to perform preliminary dose-response experiments to determine the optimal working concentration range for the specific cell line and assay being used.

References

Application Notes and Protocols for the Evaluation of Pyrrolo[3,2-b]pyridine Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific experimental data on the biological activity of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine in cancer cell lines is not available in the public domain. The following application notes and protocols are based on studies of structurally related pyrrolopyridine derivatives and are provided as a comprehensive guide for researchers and drug development professionals to investigate the potential of this and similar compounds.

Introduction

Pyrrolopyridine scaffolds are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities. Various derivatives of pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine have demonstrated potent anticancer properties by targeting key cellular processes. These include inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[1][2][3][4][5] The structural characteristics of this compound suggest it may also possess valuable antiproliferative activities, making it a compelling candidate for investigation in cancer cell line studies.

This document provides a framework for the systematic evaluation of novel pyrrolopyridine derivatives, such as this compound, in cancer research. The protocols outlined below are generalized from methodologies used for similar compounds and can be adapted for specific experimental needs.

Potential Mechanisms of Action (Based on Related Compounds)

Research on analogous pyrrolopyridine structures has revealed several potential mechanisms of action against cancer cells:

  • Kinase Inhibition: Many pyrrolopyridine derivatives act as inhibitors of various protein kinases that are often dysregulated in cancer. These include Fibroblast Growth Factor Receptors (FGFRs), FMS kinase, and Monopolar Spindle 1 (MPS1) kinase.[3][5][6] Inhibition of these kinases can disrupt signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

  • Microtubule Disruption: Certain derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] This mechanism is similar to that of established antimitotic cancer drugs.

  • Induction of Apoptosis: The antiproliferative effects of these compounds are often linked to the induction of programmed cell death, or apoptosis.[1][4] This can be triggered through various intrinsic and extrinsic pathways.

Data Presentation: Hypothetical Screening Data

For a novel compound like this compound, initial screening would involve determining its cytotoxic effects on a panel of cancer cell lines. The data would typically be presented in a table format for clear comparison.

Table 1: Antiproliferative Activity of a Hypothetical Pyrrolo[3,2-b]pyridine Derivative (Compound X)

Cell LineCancer TypeIC50 (µM)
A375Malignant Melanoma5.2
MDA-MB-231Triple-Negative Breast Cancer8.7
HCT116Colon Carcinoma12.1
A549Non-Small Cell Lung Cancer15.4
PC-3Prostate Carcinoma10.9
HeLaCervical Cancer7.8
MCF-7ER-Positive Breast Cancer9.3

IC50 values represent the concentration of the compound required to inhibit cell growth by 50% after a 72-hour incubation period.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anticancer properties of a novel pyrrolopyridine derivative.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the test compound on cell cycle progression.

Materials:

  • Cancer cells

  • Test compound

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend them in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by the test compound.

Materials:

  • Cancer cells

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat cells with the test compound as described for the cell cycle analysis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway that could be affected by a pyrrolopyridine derivative.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound Synthesis Compound Synthesis Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Synthesis->Cell Viability Assay (MTT) Test Compound Determine IC50 Determine IC50 Cell Viability Assay (MTT)->Determine IC50 Mechanism of Action Studies Mechanism of Action Studies Determine IC50->Mechanism of Action Studies Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Mechanism of Action Studies->Apoptosis Assay Western Blot Analysis Western Blot Analysis Mechanism of Action Studies->Western Blot Analysis Identify Cell Cycle Arrest Identify Cell Cycle Arrest Cell Cycle Analysis->Identify Cell Cycle Arrest Quantify Apoptotic Cells Quantify Apoptotic Cells Apoptosis Assay->Quantify Apoptotic Cells Protein Expression Changes Protein Expression Changes Western Blot Analysis->Protein Expression Changes

Caption: Experimental workflow for evaluating a novel anticancer compound.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Pyrrolopyridine Derivative Pyrrolopyridine Derivative Pyrrolopyridine Derivative->Receptor Tyrosine Kinase (RTK) Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

While direct experimental evidence for the anticancer effects of this compound is currently lacking, the established activities of related pyrrolopyridine compounds provide a strong rationale for its investigation. The protocols and workflows detailed in this document offer a robust starting point for researchers to explore its potential as a novel therapeutic agent. Future studies should focus on a broad screening against diverse cancer cell lines, followed by in-depth mechanistic studies to elucidate its mode of action and potential therapeutic targets.

References

Application Notes and Protocols: Radiolabeling and Use of [³H]5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine for In Vitro Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound of interest in drug discovery due to its structural similarity to biologically active molecules, including certain kinase inhibitors and ligands for neurotransmitter receptors. To facilitate its characterization and use in binding assays, a radiolabeled form of this molecule is essential. These application notes provide detailed protocols for the synthesis of tritiated this compound ([³H]MMPP) and its application in saturation and competitive radioligand binding assays to determine receptor affinity (Kd), receptor density (Bmax), and the affinity of competing ligands (Ki).

Radiolabeling of this compound

The introduction of a tritium ([³H]) label into this compound can be achieved through several methods. A common and effective strategy is catalytic tritiation of a halogenated precursor. This method offers high specific activity, which is crucial for detecting low-abundance receptors.

Proposed Radiolabeling Strategy: Catalytic Tritiodehalogenation

This protocol describes the synthesis of [³H]this compound from a brominated precursor.

Workflow for the Synthesis of [³H]this compound

G cluster_synthesis Synthesis of Brominated Precursor cluster_radiolabeling Radiolabeling cluster_qc Quality Control start This compound bromination Bromination (e.g., with NBS) start->bromination precursor Bromo-5-methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine bromination->precursor tritiation Catalytic Tritiation (³H₂ gas, Pd/C catalyst) precursor->tritiation purification Purification (HPLC) tritiation->purification product [³H]this compound purification->product radiochemical_purity Radiochemical Purity (Radio-HPLC) product->radiochemical_purity specific_activity Specific Activity (LSC & Mass Spectrometry) product->specific_activity

Caption: Workflow for the synthesis and quality control of [³H]this compound.

Experimental Protocol: Synthesis of [³H]this compound

Materials:

  • Bromo-5-methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine (precursor)

  • Tritium gas (³H₂)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Anhydrous solvent (e.g., Ethyl acetate)

  • Triethylamine (Et₃N)

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Liquid Scintillation Counter (LSC)

Procedure:

  • Preparation of the Reaction Mixture: In a reaction vessel suitable for handling tritium gas, dissolve the bromo-precursor in the anhydrous solvent.

  • Addition of Catalyst and Base: Add the 10% Pd/C catalyst and a stoichiometric amount of triethylamine to the reaction mixture.

  • Tritiation: Introduce tritium gas into the reaction vessel and stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: After the reaction, carefully vent the excess tritium gas. Filter the reaction mixture to remove the catalyst.

  • Purification: Purify the crude product using preparative HPLC to isolate the radiolabeled compound.

  • Quality Control:

    • Radiochemical Purity: Determine the radiochemical purity of the final product using analytical radio-HPLC. A purity of >98% is generally required.

    • Specific Activity: Measure the specific activity (Ci/mmol) of the radiolabeled compound using a combination of liquid scintillation counting to determine the radioactivity and mass spectrometry or UV absorbance to determine the molar amount.

Radioligand Binding Assays

Radioligand binding assays are fundamental for characterizing the interaction of a ligand with its receptor. [²] The following protocols describe saturation and competition binding assays using [³H]this compound.

Experimental Workflow for Radioligand Binding Assays

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis receptor_prep Receptor Source Preparation (e.g., cell membranes, tissue homogenates) incubation Incubation of Receptor, [³H]Ligand, and Competitor (for competition assays) receptor_prep->incubation reagent_prep Reagent Preparation ([³H]Ligand, Buffers, Competitors) reagent_prep->incubation filtration Rapid Filtration (to separate bound from free radioligand) incubation->filtration counting Liquid Scintillation Counting filtration->counting analysis Data Analysis (Kd, Bmax, Ki) counting->analysis

Caption: General workflow for radioligand binding assays.

Protocol 1: Saturation Binding Assay

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). [⁴]

Materials:

  • [³H]this compound ([³H]MMPP)

  • Receptor source (e.g., cell membranes expressing the target receptor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Unlabeled this compound (for non-specific binding)

  • 96-well filter plates (e.g., GF/C filters)

  • Filtration apparatus

  • Liquid scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding (NSB).

  • Ligand Addition: Add increasing concentrations of [³H]MMPP to the wells.

  • NSB Determination: To the NSB wells, add a high concentration of unlabeled MMPP (e.g., 1000-fold the highest concentration of [³H]MMPP).

  • Receptor Addition: Add the receptor preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Counting: After drying the filter mat, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average NSB counts from the average total binding counts for each concentration of [³H]MMPP.

    • Plot specific binding as a function of the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine Kd and Bmax.

Protocol 2: Competition Binding Assay

This assay determines the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with the radioligand for binding to the receptor. [²]

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells.

  • Reagent Addition: To each well, add:

    • A fixed concentration of [³H]MMPP (typically at or below its Kd).

    • Increasing concentrations of the unlabeled test compound.

    • Receptor preparation.

  • Incubation, Filtration, and Counting: Follow steps 5-7 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

The following tables present hypothetical but realistic data for the binding of [³H]this compound to a putative receptor, for instance, a subtype of the serotonin or melatonin receptor, given the structural similarities of the core scaffold to known ligands for these receptors.

Table 1: Saturation Binding of [³H]MMPP to Receptor X
ParameterValue
Kd (nM) 2.5 ± 0.3
Bmax (fmol/mg protein) 150 ± 12

Data are presented as mean ± SEM from three independent experiments.

Table 2: Competition Binding of Test Compounds against [³H]MMPP Binding to Receptor X
CompoundIC₅₀ (nM)Ki (nM)
Unlabeled MMPP 3.1 ± 0.41.6 ± 0.2
Compound A 15.2 ± 1.87.6 ± 0.9
Compound B 89.7 ± 10.544.9 ± 5.3

Assays were performed with 1.5 nM [³H]MMPP. Data are presented as mean ± SEM from three independent experiments.

Signaling Pathway Context

The binding of a ligand to a G-protein coupled receptor (GPCR), such as serotonin or melatonin receptors, initiates a cascade of intracellular events. The diagram below illustrates a canonical GPCR signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand [³H]MMPP or Competitor Receptor GPCR (Receptor X) Ligand->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Effects Downstream Cellular Effects Second_Messenger->Downstream_Effects Activation

Caption: Simplified GPCR signaling pathway initiated by ligand binding.

Conclusion

These application notes provide a comprehensive guide for the radiolabeling of this compound and its use in in vitro binding assays. The detailed protocols and data presentation formats are intended to assist researchers in the characterization of this and similar compounds, thereby facilitating drug discovery and development efforts. The provided hypothetical data serves as an example for the expected outcomes of such experiments. Researchers should optimize these protocols for their specific receptor of interest and experimental conditions.

Application Notes and Protocols: 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug discovery. This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. Hits from these screens, although often exhibiting weak binding affinity, serve as highly efficient starting points for optimization into potent and drug-like candidates. The 1H-pyrrolo[3,2-b]pyridine scaffold is a recognized "privileged" structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents. This document provides detailed application notes and protocols for the use of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine as a fragment in FBDD campaigns, particularly targeting protein kinases.

While direct literature citing the screening of this compound is limited, its structural similarity to known kinase-binding fragments, such as derivatives of 1H-pyrrolo[2,3-b]pyridine, makes it a compelling candidate for inclusion in fragment libraries. The protocols and data presented herein are based on established methodologies for analogous compounds and provide a comprehensive framework for its application.

Data Presentation: Physicochemical Properties and Representative Biological Data

For a fragment to be successful in an FBDD campaign, it should adhere to the "Rule of Three," which provides guidelines for its physicochemical properties. Below is a summary of the calculated properties for this compound and representative biological data for a closely related analog from the pyrrolo[3,2-b]pyridine class.

PropertyThis compoundGuideline ("Rule of Three")
Molecular Weight (MW)162.19 g/mol ≤ 300 g/mol
LogP1.85 (Calculated)≤ 3
Hydrogen Bond Donors1≤ 3
Hydrogen Bond Acceptors3≤ 3
Rotatable Bonds1≤ 3
TargetFragment/DerivativeAssay TypeAffinity/Potency
PRMT5/MTA1H-pyrrolo[3,2-b]pyridin-5-amineSurface Plasmon Resonance (SPR)KD = 0.74 µM
Fibroblast Growth Factor Receptor 1 (FGFR1)1H-pyrrolo[2,3-b]pyridine derivativeBiochemical AssayIC50 = 7 nM

Experimental Protocols

Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)

Objective: To identify and characterize the binding of this compound to a target protein in real-time.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chips (e.g., CM5, GLC)

  • Target protein of interest (e.g., a protein kinase)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (typically 10-100 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Fragment Screening:

    • Prepare a dilution series of this compound in running buffer. A typical concentration range for fragment screening is 1 µM to 1 mM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

    • Inject the fragment solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in response units (RU) over time. Include buffer-only injections for double referencing.

  • Data Analysis:

    • Subtract the reference surface and buffer-only injection responses from the sensorgrams for the fragment injections.

    • For affinity determination, plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in kinase assay buffer. A typical starting concentration is 100 µM.

  • Kinase Reaction:

    • Add the kinase, substrate, and ATP to the wells of a 384-well plate.

    • Add the serially diluted fragment to the appropriate wells. Include wells with DMSO only as a negative control (0% inhibition) and wells without kinase as a positive control (100% inhibition).

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the detection reagent from the luminescent assay kit according to the manufacturer's instructions.

    • Incubate as required by the kit protocol.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition against the logarithm of the fragment concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers, making FGFRs attractive targets for kinase inhibitors. The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component of several potent FGFR inhibitors.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PLCg PLCγ FGFR->PLCg Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca PKC->Proliferation Promotes Inhibitor 5-Methoxy-3-methyl- 1H-pyrrolo[3,2-b]pyridine Inhibitor->FGFR Inhibits (ATP Competitive)

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for a fragment-based drug discovery campaign, starting from library screening to hit validation.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization FragmentLibrary Fragment Library (including 5-Methoxy-3-methyl- 1H-pyrrolo[3,2-b]pyridine) PrimaryScreen Primary Screen (e.g., SPR, NMR) FragmentLibrary->PrimaryScreen HitList Initial Hit List PrimaryScreen->HitList OrthogonalScreen Orthogonal Screen (e.g., Thermal Shift Assay) HitList->OrthogonalScreen BiochemicalAssay Biochemical Assay (IC50 Determination) OrthogonalScreen->BiochemicalAssay ValidatedHits Validated Hits BiochemicalAssay->ValidatedHits XRay X-ray Crystallography or NMR Structure ValidatedHits->XRay SBDD Structure-Based Drug Design XRay->SBDD LeadCompound Lead Compound SBDD->LeadCompound

Caption: General workflow for fragment-based drug discovery.

Logical Relationship Diagram

This diagram illustrates the logical relationship between the physicochemical properties of a fragment and its suitability for FBDD, based on the "Rule of Three."

RuleOfThree cluster_properties Physicochemical Properties Fragment 5-Methoxy-3-methyl- 1H-pyrrolo[3,2-b]pyridine MW MW ≤ 300 Fragment->MW has LogP LogP ≤ 3 Fragment->LogP has HBD H-Bond Donors ≤ 3 Fragment->HBD has HBA H-Bond Acceptors ≤ 3 Fragment->HBA has GoodFragment Good FBDD Candidate MW->GoodFragment fulfills 'Rule of Three' LogP->GoodFragment fulfills 'Rule of Three' HBD->GoodFragment fulfills 'Rule of Three' HBA->GoodFragment fulfills 'Rule of Three'

Caption: "Rule of Three" compliance for a good fragment candidate.

Application Notes and Protocols for High-Throughput Screening with 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold have shown promise as potent inhibitors of various protein kinases, making them attractive candidates for the development of novel therapeutics, particularly in oncology.[3][4][5] This document provides detailed application notes and protocols for conducting high-throughput screening (HTS) campaigns with libraries based on the 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine core, aimed at identifying and characterizing novel kinase inhibitors.

The strategic inclusion of the methoxy and methyl groups on the pyrrolopyridine core can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific kinase targets. HTS campaigns with libraries of such compounds are a crucial first step in identifying promising lead compounds for further drug development.[6][7]

I. Application Notes

1. Overview of the 1H-pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine ring system, an isostere of indole, serves as a versatile template for designing kinase inhibitors. Its structure allows for modifications at multiple positions, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity. Several derivatives have been investigated as inhibitors of key kinases implicated in cancer signaling pathways, such as EphA3, FMS, and CDK8.[4][5][8]

2. Rationale for High-Throughput Screening

High-throughput screening is an essential tool in modern drug discovery, allowing for the rapid evaluation of large and diverse chemical libraries to identify compounds that modulate a specific biological target.[6][9] For this compound libraries, HTS can be employed to:

  • Identify novel kinase inhibitors: Screen against a panel of disease-relevant kinases to uncover new inhibitor scaffolds.

  • Determine Structure-Activity Relationships (SAR): Elucidate how different substitutions on the core scaffold affect inhibitory activity and selectivity.

  • Discover starting points for lead optimization: Promising hits from the HTS campaign can be chemically modified to improve their potency, selectivity, and drug-like properties.

3. Key Assays for an HTS Campaign

A typical HTS campaign for kinase inhibitors involves a tiered approach, starting with a primary biochemical screen followed by secondary biochemical and cell-based assays for hit confirmation and characterization.

  • Primary Screen (Biochemical): These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase. Common formats include:

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A sensitive and robust method for detecting kinase activity.

    • AlphaScreen®/AlphaLISA®: A bead-based proximity assay that can be used to measure kinase activity or binding.

    • ADP-Glo™ Kinase Assay: A luminescent assay that quantifies the amount of ADP produced by the kinase reaction.

  • Secondary Screens (Biochemical and Cellular):

    • Dose-Response Assays: To determine the potency (e.g., IC50) of the primary hits.

    • Kinase Selectivity Profiling: To assess the specificity of the inhibitors against a panel of other kinases.

    • Cell-Based Assays: To confirm the activity of the compounds in a more physiologically relevant context.[10] These assays can measure:

      • Target Engagement: Confirming that the compound interacts with the target kinase within the cell.

      • Inhibition of Downstream Signaling: Measuring the effect of the compound on the kinase's signaling pathway.

      • Cell Proliferation/Viability: Assessing the compound's ability to inhibit the growth of cancer cells.[11]

      • Cytotoxicity: Evaluating the compound's toxicity to both cancerous and healthy cells.[9]

II. Experimental Protocols

1. Protocol for a TR-FRET Based Primary Kinase Assay

This protocol provides a general framework for a 384-well plate-based TR-FRET assay to identify inhibitors of a target kinase.

Materials:

  • Target Kinase (recombinant)

  • Kinase Substrate (e.g., biotinylated peptide)

  • ATP (Adenosine Triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Allophycocyanin (APC)-labeled streptavidin (Acceptor)

  • This compound compound library (in DMSO)

  • 384-well low-volume black plates

  • TR-FRET enabled plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each test compound from the library into the wells of the 384-well plate. Include appropriate controls (e.g., DMSO for negative control, known inhibitor for positive control).

  • Kinase/Substrate Addition: Prepare a 2X kinase/substrate solution in assay buffer. Add 5 µL of this solution to each well.

  • Initiate Reaction: Prepare a 2X ATP solution in assay buffer. Add 5 µL of this solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare a detection mix containing the Europium-labeled antibody and APC-labeled streptavidin in detection buffer. Add 10 µL of the detection mix to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Read Plate: Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and then determine the percent inhibition for each compound relative to the controls.

2. Protocol for a Cell Proliferation (MTT) Assay

This protocol describes a method to assess the effect of hit compounds on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line (e.g., A375 melanoma, HeLa)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Hit compounds from the primary screen

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization Buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the hit compounds in cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read Plate: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

III. Data Presentation

Quantitative data from HTS campaigns should be organized into clear and concise tables to facilitate comparison and analysis.

Table 1: Example Data from a Primary HTS Screen

Compound IDConcentration (µM)Kinase Activity (% Inhibition)
Cmpd-001105.2
Cmpd-0021089.5
Cmpd-0031012.1
.........

Table 2: Example Dose-Response Data for a Confirmed Hit

Compound IDIC50 (µM) - Kinase AIC50 (µM) - Kinase BIC50 (µM) - Kinase C
Cmpd-0020.15> 102.5
............

Table 3: Example Cellular Activity Data for a Confirmed Hit

Compound IDCell LineCell Proliferation IC50 (µM)
Cmpd-002A3750.5
Cmpd-002HeLa1.2
.........

IV. Visualizations

Diagram 1: General High-Throughput Screening Workflow

HTS_Workflow cluster_0 Screening Phase cluster_1 Hit Confirmation & Characterization cluster_2 Lead Optimization Compound_Library Compound Library (this compound derivatives) Primary_Screen Primary HTS (e.g., TR-FRET Kinase Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Profiling Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Proliferation, Target Engagement) Dose_Response->Cell_Based_Assays SAR_Analysis Structure-Activity Relationship (SAR) Selectivity_Profiling->SAR_Analysis Cell_Based_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A logical workflow for a high-throughput screening campaign.

Diagram 2: Example Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_pathway Simplified Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Growth_Factor->Receptor_Kinase Downstream_Kinase_1 Downstream Kinase 1 (e.g., MEK) Receptor_Kinase->Downstream_Kinase_1 Downstream_Kinase_2 Downstream Kinase 2 (e.g., ERK) Downstream_Kinase_1->Downstream_Kinase_2 Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Inhibitor 5-Methoxy-3-methyl- 1H-pyrrolo[3,2-b]pyridine Derivative Inhibitor->Downstream_Kinase_1

Caption: Inhibition of a kinase signaling pathway by a test compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of pyrrolo[3,2-b]pyridines can stem from several factors. Here are some common issues and potential solutions:

  • Incomplete Reaction: The conversion of starting materials may be insufficient.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed before workup. Consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Reaction Conditions: The chosen solvent, catalyst, or temperature may not be ideal.

    • Troubleshooting: Screen different solvents to improve the solubility of your starting materials. The choice of catalyst is also crucial; for instance, in related syntheses, palladium-based catalysts like Pd₂(dba)₃ have shown good results in cross-coupling reactions. For hydrogenations, ensuring the activity of the Pd/C catalyst is critical.[1]

  • Catalyst Inactivation: The catalyst may be poisoned by impurities in the starting materials or solvents.

    • Troubleshooting: Use high-purity, dry solvents and ensure starting materials are free of impurities, particularly sulfur- or phosphorus-containing compounds if using a palladium catalyst.

Q2: I am observing the formation of significant side products. What are the likely impurities and how can I minimize them?

A2: Side product formation is a common challenge in heterocyclic synthesis. Potential side products in the synthesis of related pyrrolopyridines include:

  • Over-reduction: In reactions involving nitro group reduction, the pyridine ring itself can sometimes be partially reduced.

    • Troubleshooting: Carefully control the hydrogenation conditions, such as hydrogen pressure and reaction time. Using a milder reducing agent or optimizing the catalyst loading can also be beneficial.

  • Diarylation: In cross-coupling reactions (e.g., Suzuki-Miyaura), the formation of a 2,4-diarylated product can be a significant side reaction.[1]

    • Troubleshooting: To favor mono-arylation, adjust the stoichiometry of the boronic acid and optimize the catalyst system. For example, Pd₂(dba)₃ has demonstrated good selectivity for mono-arylation in similar systems.[1]

  • Protecting Group Instability: If using protecting groups, their premature cleavage or reaction can lead to a mixture of products.

    • Troubleshooting: Select a protecting group that is stable under the reaction conditions. For instance, the trimethylsilylethoxymethyl (SEM) group has been used, but its removal can be challenging and lead to side products.[1]

Q3: I'm having difficulty purifying the final product. What purification strategies are recommended?

A3: Purification of pyrrolopyridine derivatives can be challenging due to their polarity and potential for multiple nitrogen-containing byproducts.

  • Column Chromatography: This is the most common method for purification.

    • Troubleshooting: A gradient elution system is often necessary to achieve good separation. A common mobile phase for related compounds is a mixture of dichloromethane and ethyl acetate.[2] Experiment with different solvent systems and silica gel grades to optimize separation.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an effective final purification step to remove minor impurities and obtain crystalline material.

  • Preparative HPLC: For very difficult separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Optimizing Reaction Conditions

The yield of this compound is highly dependent on the reaction conditions. The following table provides a summary of key parameters and their potential impact on the synthesis.

ParameterConditionPotential Impact on YieldTroubleshooting Suggestions
Catalyst Palladium on Carbon (Pd/C), Pd₂(dba)₃, Pd(PPh₃)₄Catalyst activity and selectivity are critical. In hydrogenation, inactive Pd/C will result in low or no yield. In cross-coupling, the choice of palladium catalyst and ligand can influence the rate and selectivity of the reaction.[1]Use fresh, high-quality catalyst. For cross-coupling, screen different palladium catalysts and ligands to find the optimal combination for your specific substrates.
Solvent Ethanol, Methanol, Dioxane/WaterSolvent choice affects the solubility of reactants and can influence reaction rates. For hydrogenation, alcohols like ethanol or methanol are common.[2] For cross-coupling reactions, a mixture of dioxane and water is often used.[1]Ensure reactants are fully dissolved. If solubility is an issue, consider alternative solvents or solvent mixtures. Use dry solvents, especially for moisture-sensitive reactions.
Temperature Room Temperature to 100°CTemperature can significantly impact reaction kinetics. Higher temperatures can increase the reaction rate but may also lead to the formation of side products. Some cross-coupling reactions require heating to proceed at a reasonable rate.[1]Monitor the reaction closely by TLC or LC-MS. Start with milder conditions and gradually increase the temperature if the reaction is sluggish.
Reaction Time 30 minutes to 24 hoursInsufficient reaction time will lead to incomplete conversion and lower yields. Conversely, excessively long reaction times can promote the formation of degradation products.The optimal reaction time should be determined by monitoring the disappearance of the starting material.
Base (for cross-coupling) K₂CO₃, NaHCO₃The choice and amount of base are crucial for the efficiency of cross-coupling reactions.Screen different inorganic bases and their concentrations to optimize the reaction.

Experimental Protocol: Synthesis via Hydrogenation

This protocol is a general guideline based on the synthesis of the parent compound, 5-Methoxy-1H-pyrrolo[3,2-b]pyridine.[2] Optimization may be required for the 3-methyl derivative.

Step 1: Dissolution of Starting Material

  • Dissolve the 6-methoxy-3-methyl-2-(nitromethyl)pyridine starting material in a suitable solvent such as ethanol or methanol in a reaction vessel.

Step 2: Addition of Catalyst 2. Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).

Step 3: Hydrogenation 3. Place the reaction vessel in a hydrogenation apparatus (e.g., a Parr hydrogenator). 4. Pressurize the vessel with hydrogen gas to the desired pressure. 5. Stir the reaction mixture vigorously at room temperature for a period of 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

Step 4: Filtration and Concentration 6. Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. 7. Filter the reaction mixture through a pad of celite to remove the palladium catalyst. 8. Wash the filter cake with a small amount of the reaction solvent. 9. Combine the filtrate and washings and concentrate the solution under reduced pressure to obtain the crude product.

Step 5: Purification 10. Purify the crude residue by column chromatography on silica gel. A suitable eluent system is a gradient of dichloromethane and ethyl acetate. 11. Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the purified this compound.

Visualizing the Workflow

The following diagrams illustrate the general troubleshooting workflow and a simplified reaction pathway.

G Troubleshooting Workflow for Low Yield A Low Yield Observed B Check for Complete Reaction (TLC/LC-MS) A->B E Optimize Reaction Conditions A->E C Reaction Incomplete B->C No D Reaction Complete B->D Yes G Extend Reaction Time / Increase Temperature C->G F Purification Issues D->F H Screen Solvents / Catalysts E->H I Optimize Purification Method (Column Chromatography / Recrystallization) F->I

Caption: A logical workflow for troubleshooting low product yield.

G Simplified Synthetic Pathway Start 6-methoxy-3-methyl-2-(nitromethyl)pyridine Reaction Hydrogenation (H₂, Pd/C) Start->Reaction Product This compound Reaction->Product

Caption: A simplified representation of the hydrogenation synthesis route.

References

Technical Support Center: 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal solvent systems for the crystallization of this compound?

A1: The selection of an appropriate solvent is critical for successful crystallization. A suitable solvent should exhibit good solubility at elevated temperatures and poor solubility at lower temperatures. Based on the polar nature of the pyrrolopyridine core and the methoxy group, a range of solvents can be considered. Preliminary screening with solvents of varying polarities, such as alcohols (isopropanol, ethanol), esters (ethyl acetate), ketones (acetone), and non-polar solvents (heptane, toluene), is recommended. Binary solvent systems, like ethyl acetate/heptane or methanol/water, can also be effective in achieving optimal supersaturation.

Q2: My compound is precipitating as an oil rather than crystalline solids. What are the potential causes and solutions?

A2: Oiling out is a common issue that occurs when the solution becomes supersaturated too quickly, or when the compound has a low melting point. To address this, consider the following:

  • Slower Cooling Rate: Implement a gradual cooling profile to allow sufficient time for crystal nucleation and growth.

  • Lower Initial Concentration: Start with a more dilute solution to avoid reaching the supersaturation level of the amorphous phase.

  • Solvent System Modification: Introduce an anti-solvent slowly to a solution of the compound in a good solvent. This can help control the rate of supersaturation.

  • Seeding: Introduce a small amount of pre-existing crystals (seed crystals) to the solution to encourage heterogeneous nucleation.

Q3: How can I improve the purity of my crystallized this compound?

A3: Impurities can become trapped within the crystal lattice or adsorb to the crystal surface. To enhance purity:

  • Recrystallization: Perform one or more recrystallization steps.

  • Solvent Selection: Choose a solvent system where the impurities are either highly soluble or very insoluble, allowing for their separation during filtration.

  • Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

  • Activated Carbon Treatment: If colored impurities are present, treating the hot solution with a small amount of activated carbon before filtration can help remove them.

Q4: What is the expected crystal morphology, and how can I control it?

A4: The crystal habit of this compound can vary depending on the crystallization conditions. Needles, plates, or prisms are all possible. To control crystal morphology:

  • Solvent: The choice of solvent can significantly influence crystal shape.

  • Supersaturation Level: Lower supersaturation generally favors the growth of larger, more well-defined crystals.

  • Additives: Trace amounts of certain additives can sometimes inhibit growth on specific crystal faces, thereby altering the overall morphology.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the crystallization of this compound.

Problem 1: No Crystal Formation Upon Cooling
  • Symptom: The solution remains clear even after cooling to room temperature or below.

  • Possible Causes:

    • The solution is not sufficiently supersaturated.

    • High energy barrier for nucleation.

  • Solutions:

    • Increase Concentration: If possible, carefully remove some solvent to increase the concentration of the compound.

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus.

      • Seeding: Add a few seed crystals.

      • Ultrasonication: Briefly place the flask in an ultrasonic bath.

    • Add an Anti-solvent: Slowly add a solvent in which the compound is poorly soluble.

    • Lower Temperature: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).

Problem 2: Low Crystal Yield
  • Symptom: A small amount of solid is recovered after filtration.

  • Possible Causes:

    • The compound has significant solubility in the mother liquor at the filtration temperature.

    • Insufficient cooling.

    • The initial concentration was too low.

  • Solutions:

    • Optimize Solvent System: Refer to the solubility data to select a solvent with lower solubility at cold temperatures.

    • Cooling: Ensure the solution is thoroughly cooled before filtration.

    • Mother Liquor Concentration: Concentrate the mother liquor and cool again to obtain a second crop of crystals.

    • Anti-solvent Addition: Add an anti-solvent to the mother liquor to precipitate more product.

Problem 3: Poor Crystal Quality (e.g., small needles, agglomerates)
  • Symptom: The resulting solids are very fine, difficult to filter, or form clumps.

  • Possible Causes:

    • Rapid nucleation due to high supersaturation.

    • Presence of impurities affecting crystal growth.

  • Solutions:

    • Slower Cooling: Employ a controlled, slow cooling rate.

    • Reduce Supersaturation: Start with a lower concentration.

    • Stirring: Gentle agitation can sometimes prevent agglomeration and promote the growth of individual crystals.

    • Purification: Ensure the starting material is of high purity.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility at 25°C (mg/mL)Solubility at 75°C (mg/mL)
Methanol25>200
Ethanol15180
Isopropanol8120
Ethyl Acetate30>200
Acetone45>200
Toluene590
Heptane<110
Water<0.1<1

Note: This data is illustrative and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (Isopropanol)
  • Dissolution: In a suitable flask, dissolve 1.0 g of this compound in the minimum amount of hot isopropanol (approximately 8-10 mL) with stirring.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel.

  • Cooling: Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropanol.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-solvent Crystallization (Ethyl Acetate/Heptane)
  • Dissolution: Dissolve 1.0 g of this compound in a minimal amount of ethyl acetate (approximately 3-4 mL) at room temperature.

  • Anti-solvent Addition: While stirring, slowly add heptane dropwise until the solution becomes faintly turbid.

  • Crystal Growth: Add a few more drops of ethyl acetate to redissolve the turbidity, and then allow the solution to stand undisturbed.

  • Cooling: Once crystal growth appears to have ceased at room temperature, cool the mixture in an ice bath to encourage further precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a pre-mixed cold solution of ethyl acetate/heptane (in the same approximate ratio as the final mother liquor).

  • Drying: Dry the crystals under vacuum.

Visualizations

Crystallization_Troubleshooting_Workflow start Start Crystallization Experiment dissolution Dissolve Compound in Hot Solvent start->dissolution cooling Cool Solution dissolution->cooling observation Observe for Crystal Formation cooling->observation crystals_ok Crystals Formed observation->crystals_ok Yes no_crystals No Crystals observation->no_crystals No filtration Filter and Collect Crystals crystals_ok->filtration troubleshoot_nucleation Troubleshoot Nucleation: - Scratch Flask - Add Seed Crystals - Add Anti-solvent no_crystals->troubleshoot_nucleation troubleshoot_nucleation->cooling yield_check Assess Yield and Purity filtration->yield_check yield_ok Acceptable Yield and Purity yield_check->yield_ok Good low_yield Low Yield yield_check->low_yield Poor end End yield_ok->end troubleshoot_yield Troubleshoot Yield: - Cool Longer/Colder - Concentrate Mother Liquor low_yield->troubleshoot_yield troubleshoot_yield->filtration

Caption: A workflow diagram for troubleshooting common crystallization issues.

Oiling_Out_Mitigation start Oiling Out Occurs cause_analysis Potential Causes: - Rapid Supersaturation - Low Melting Point start->cause_analysis solution1 Slower Cooling Rate cause_analysis->solution1 solution2 Lower Initial Concentration cause_analysis->solution2 solution3 Modify Solvent System (e.g., Anti-solvent) cause_analysis->solution3 solution4 Introduce Seed Crystals cause_analysis->solution4 outcome Crystalline Solid Formation solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Logical relationships for mitigating oiling out during crystallization.

Technical Support Center: Overcoming Solubility Challenges with 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine in their experiments. This document provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A2: For initial stock solutions of poorly soluble compounds like this compound, Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.[1] It is a powerful organic solvent that can dissolve a wide range of molecules and is compatible with many biological assays at low final concentrations (typically below 0.5%).[1]

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A2: This phenomenon, often called "crashing out," is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous medium.[1] To address this, you can try several strategies:

  • Lower the final concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay.

  • Use a co-solvent: Incorporating a water-miscible organic co-solvent in your final assay buffer can increase the solubility of your compound.[1]

  • Modify the pH of the buffer: Given that this compound has basic pyridine nitrogen atoms, lowering the pH of your buffer can lead to protonation, creating a more soluble charged species.[1]

  • Employ solubilizing excipients: The use of cyclodextrins or surfactants can help to encapsulate the compound and improve its aqueous solubility.[2][3]

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle warming can be an effective method to increase the dissolution rate of a compound.[4][5] However, it is crucial to ensure that the compound is stable at elevated temperatures and that the heat does not negatively impact your experimental system. It is recommended to perform stability tests before adopting this method.

Q4: Are there any structural modifications I can make to the molecule to improve its solubility?

A4: While not a solution for a compound you already have, for future drug discovery programs, structural modifications can be a powerful strategy.[6] Techniques like bioisosteric replacement, where a functional group is replaced by another with similar properties, can be used to enhance solubility while maintaining biological activity.[6] For pyridine-containing compounds, introducing polar functional groups can also improve aqueous solubility.

Troubleshooting Guide

If you are experiencing solubility issues with this compound, follow this step-by-step troubleshooting guide.

Problem: The compound does not dissolve in the chosen solvent for the stock solution.
Possible Cause Suggested Solution
The concentration is too high for the solvent's capacity.Try to dissolve a smaller amount of the compound to achieve a lower stock concentration.
The dissolution rate is slow.Gently warm the solution and use sonication to aid dissolution.[1][4]
The solvent is inappropriate for the compound.While DMSO is a good starting point, other organic solvents like ethanol, dimethylformamide (DMF), or N,N-dimethylacetamide (DMA) can be tested.
Problem: The compound precipitates out of the stock solution during storage.
Possible Cause Suggested Solution
The compound is unstable in the solvent over time.Prepare fresh stock solutions before each experiment.
The solution is supersaturated.Store the stock solution at room temperature if the compound is stable, or prepare a slightly lower concentration.
Freeze-thaw cycles are causing precipitation.Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1]
Problem: The compound is not soluble in the final aqueous assay buffer.
Possible Cause Suggested Solution
The aqueous buffer has a high polarity.Introduce a water-miscible organic co-solvent such as ethanol, propylene glycol, or PEG 400 to the buffer.[1]
The pH of the buffer is not optimal for solubility.For this basic compound, systematically lower the pH of the buffer to determine if solubility improves due to protonation.[1]
The compound has very low intrinsic aqueous solubility.Consider using solubilizing agents like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68).[2][3]
The particle size of the compound is too large.If you have access to the solid compound, techniques like micronization or nano-milling can reduce particle size and increase the dissolution rate.[3][5]

Comparison of Solubility Enhancement Strategies

Strategy Advantages Disadvantages
pH Adjustment Simple and highly effective for ionizable compounds.[1]Can alter the compound's activity or affect the biological assay.[1] Requires careful pH control.
Co-solvents Effective for many compounds; a wide range of biocompatible co-solvents are available.[1]High concentrations of co-solvents can be toxic to cells or interfere with the assay.
Cyclodextrins Can significantly increase solubility and bioavailability.[2]Can be expensive and may have their own biological effects.
Surfactants Effective at low concentrations.Can disrupt cell membranes and interfere with certain assays.
Solid Dispersions Can create a stabilized amorphous form of the drug with higher apparent solubility.[7]Requires specialized formulation development and equipment.
Particle Size Reduction Increases the surface area for dissolution, leading to a faster rate.[5]Does not change the intrinsic solubility of the compound. May require specialized equipment.

Experimental Protocols

Preparation of a Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Adding the Solvent: Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, you can use a sonicator for 5-10 minutes or gently warm the solution in a water bath at 37°C.

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Enhancing Aqueous Solubility with a Co-solvent System
  • Prepare the Co-solvent Buffer: Prepare your aqueous buffer and a stock of your chosen co-solvent (e.g., ethanol, PEG 400).

  • Determine the Optimal Co-solvent Concentration: In a series of test tubes, create your final assay buffer with varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10%).

  • Add the Compound Stock: Add a small volume of your concentrated this compound DMSO stock solution to each co-solvent buffer to achieve the desired final concentration.

  • Observe Solubility: Visually inspect each solution for any signs of precipitation. You can also use techniques like light scattering to quantify solubility.[1]

  • Select the Optimal Buffer: Choose the buffer with the lowest concentration of co-solvent that maintains the compound in solution.

  • Control Experiment: Always include a vehicle control in your experiments containing the same concentration of DMSO and co-solvent as your test samples to account for any effects of the solvents themselves.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Strategies start Start: Poorly Soluble Compound (this compound) stock_prep Prepare High-Concentration Stock Solution (e.g., in DMSO) start->stock_prep dilution Dilute Stock into Aqueous Assay Buffer stock_prep->dilution solubility_check Check for Precipitation dilution->solubility_check soluble Soluble: Proceed with Experiment solubility_check->soluble No insoluble Insoluble: Troubleshoot solubility_check->insoluble Yes lower_conc Lower Final Concentration insoluble->lower_conc ph_adjust Adjust Buffer pH (e.g., lower pH) insoluble->ph_adjust cosolvent Add Co-solvent (e.g., Ethanol, PEG 400) insoluble->cosolvent excipient Use Solubilizing Excipient (e.g., Cyclodextrin) insoluble->excipient lower_conc->dilution ph_adjust->dilution cosolvent->dilution excipient->dilution logical_relationships cluster_physicochemical Physicochemical Properties cluster_environmental Environmental Factors solubility Compound Solubility logp LogP / Lipophilicity logp->solubility mw Molecular Weight mw->solubility pka pKa pka->solubility crystal Crystal Lattice Energy crystal->solubility ph pH of Solution ph->solubility temp Temperature temp->solubility solvent Solvent Properties (Polarity, Co-solvents) solvent->solubility

References

Optimization of reaction conditions for pyrrolo[3,2-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrrolo[3,2-b]pyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for constructing the pyrrolo[3,2-b]pyridine core?

A1: The synthesis of the pyrrolo[3,2-b]pyridine scaffold can be approached through several key strategies. A prevalent method involves the construction of the pyrrole ring onto a pre-existing pyridine core. This often entails the cyclization of a substituted aminopyridine. Another common approach is the formation of the pyridine ring onto a pyrrole precursor. Key reactions in these syntheses often include transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, to introduce substituents, as well as various cyclization strategies.

Q2: I am observing low to no yield in my Suzuki-Miyaura coupling reaction to functionalize the pyrrolo[3,2-b]pyridine core. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings involving pyridyl compounds can stem from several factors. A primary issue is catalyst inhibition due to the coordination of the pyridine nitrogen's lone pair of electrons to the palladium catalyst.[1] Additionally, poor transmetalation of electron-deficient pyridyl boronic acids can slow down the catalytic cycle.[1] Common side reactions to be aware of include the homocoupling of the boronic acid and hydrodehalogenation (replacement of the halogen with a hydrogen atom).[2]

Q3: My Buchwald-Hartwig amination reaction is not proceeding as expected. What should I investigate?

A3: Challenges in Buchwald-Hartwig aminations can arise from the choice of catalyst, ligand, base, and solvent. The reaction is often sensitive to air and moisture, so ensuring an inert atmosphere is crucial.[3] The pKa of the amine is a critical factor; very acidic N-H bonds can make for poor coupling partners. The choice of a suitable base is also critical and often needs to be empirically determined for a specific substrate.

Q4: What are some common issues encountered during the cyclization step to form the pyrrole ring?

A4: Inefficient cyclization can be due to suboptimal reaction conditions such as temperature, reaction time, and reactant concentrations. The presence of impurities in starting materials or solvents can also hinder the reaction. For reactions sensitive to air and moisture, the use of proper inert atmosphere techniques is essential. In some cases, the desired product might be unstable under the reaction or workup conditions, leading to decomposition.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of pyrrolo[3,2-b]pyridine.

Problem 1: Low Yield in Suzuki-Miyaura Cross-Coupling

dot

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Problem 2: Ineffective Buchwald-Hartwig Amination

dot```dot graph Troubleshooting_Buchwald_Hartwig { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4", penwidth=1.5];

start [label="Ineffective Buchwald-Hartwig Amination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_setup [label="Verify Reaction Setup\n- Strict inert atmosphere (N2 or Ar)\n- Dry, degassed solvent\n- Purity of amine and aryl halide"]; catalyst_ligand [label="Evaluate Catalyst/Ligand\n- Use appropriate ligand (e.g., Xantphos, BINAP)\n- Consider a pre-catalyst (e.g., Xphos Pd G3)\n- Check catalyst/ligand ratio"]; base_selection [label="Optimize Base\n- Screen strong, non-nucleophilic bases (NaOtBu, K3PO4, Cs2CO3)\n- Ensure base is sufficiently soluble"]; solvent_temp [label="Adjust Solvent and Temperature\n- Common solvents: Toluene, Dioxane, tBuOH\n- Typical temperature range: 80-110 °C"]; amine_reactivity [label="Consider Amine Reactivity\n- Very acidic N-H may be problematic\n- Steric hindrance around the amine"];

start -> check_setup; check_setup -> catalyst_ligand [label="Setup OK"]; catalyst_ligand -> base_selection; base_selection -> solvent_temp; start -> amine_reactivity [style=dashed, color="#FBBC05"]; }

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

How to avoid side products in 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic route analogous to the Bischler-Möhlau indole synthesis.

Problem 1: Low or No Yield of the Desired Product

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Sub-optimal Reaction Conditions: The temperature or choice of solvent may not be ideal.

    • Solution: Experiment with different high-boiling point solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethylene glycol. A temperature range of 120-180°C is typically required for this type of cyclization.

  • Decomposition of Starting Materials or Product: The starting materials or the final product may be unstable under the reaction conditions.

    • Solution: If decomposition is observed (e.g., significant darkening of the reaction mixture), consider lowering the reaction temperature and extending the reaction time. The use of a milder acid catalyst could also be beneficial.

Problem 2: Formation of a Significant Amount of the Regioisomeric Side Product (7-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine)

Possible Causes and Solutions:

  • Lack of Regiocontrol in Cyclization: The electrophilic cyclization step can occur at either the C5 or C7 position of the pyridine ring, leading to a mixture of regioisomers. The electronic and steric effects of the methoxy group influence the regioselectivity.

    • Solution 1: Catalyst Modification: The choice of acid catalyst can influence the regioselectivity. Experiment with different Lewis acids (e.g., ZnCl₂, AlCl₃, BF₃·OEt₂) or Brønsted acids (e.g., polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH)) to find the optimal catalyst for directing the cyclization to the desired position.

    • Solution 2: Temperature Optimization: The reaction temperature can affect the ratio of the kinetic versus thermodynamic products. A systematic study of the reaction temperature may reveal an optimal range for maximizing the yield of the desired 5-methoxy isomer.

Problem 3: Presence of an Impurity with a Lower Molecular Weight, Corresponding to the Demethylated Product

Possible Causes and Solutions:

  • Demethylation of the Methoxy Group: Strong acidic conditions and high temperatures can lead to the cleavage of the methyl group from the methoxy substituent, resulting in the formation of a hydroxyl-pyrrolo[3,2-b]pyridine side product.

    • Solution: Employ milder reaction conditions. Use a less harsh acid catalyst or a lower reaction temperature for a longer duration. If the demethylation is persistent, consider using a protecting group for the methoxy group that is stable under the reaction conditions and can be removed later.

Problem 4: Formation of Polymeric or Tarry Byproducts

Possible Causes and Solutions:

  • Side Reactions at High Temperatures: High reaction temperatures can promote polymerization and other side reactions, leading to the formation of insoluble tar.

    • Solution: Lower the reaction temperature and accept a longer reaction time. Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. The purity of the starting materials is also crucial; ensure they are free of impurities that could initiate polymerization.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and direct approach is a one-pot reaction analogous to the Bischler-Möhlau indole synthesis, involving the reaction of 2-amino-6-methoxypyridine with 3-chloro-2-butanone in a high-boiling point solvent with an acid catalyst.

Q2: How can I purify the desired 5-methoxy isomer from the 7-methoxy side product?

The separation of these regioisomers can be challenging due to their similar polarities.

  • Column Chromatography: Careful optimization of the eluent system for silica gel column chromatography is often successful. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) may be required.

  • Recrystallization: If a suitable solvent is found, fractional recrystallization can be an effective method for purification, especially on a larger scale.

Q3: What are the expected yields for this synthesis?

Yields can vary significantly depending on the specific reaction conditions. In analogous Bischler-Möhlau reactions, yields can range from moderate to good (30-70%). Optimization of the catalyst, solvent, and temperature is key to achieving higher yields.

Q4: Can I use 3-bromo-2-butanone instead of 3-chloro-2-butanone?

Yes, 3-bromo-2-butanone is also a suitable reagent for this reaction. The reactivity might be slightly different, potentially allowing for milder reaction conditions. However, the potential for side reactions should be re-evaluated.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-amino-6-methoxypyridine

  • 3-chloro-2-butanone

  • Polyphosphoric acid (PPA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-amino-6-methoxypyridine (1.0 eq) in DMF, add 3-chloro-2-butanone (1.1 eq).

  • Slowly add polyphosphoric acid (PPA) (or another suitable acid catalyst) to the mixture at room temperature.

  • Heat the reaction mixture to 140-160°C and stir for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the desired product.

Data Presentation

Table 1: Hypothetical Effect of Catalyst on Regioisomer Ratio and Yield

CatalystTemperature (°C)Time (h)Yield of 5-Methoxy Isomer (%)Yield of 7-Methoxy Isomer (%)
PPA15065520
ZnCl₂15084530
p-TsOH150105025

Table 2: Hypothetical Effect of Temperature on Yield and Side Product Formation

Temperature (°C)Time (h)Yield of Desired Product (%)Demethylated Side Product (%)Tarry Byproducts
1201240< 2Minimal
150655~5Moderate
180435> 10Significant

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products start1 2-amino-6-methoxypyridine reaction One-pot Synthesis (e.g., Bischler-Möhlau type) Solvent: DMF Catalyst: PPA Temp: 140-160°C start1->reaction start2 3-chloro-2-butanone start2->reaction workup Neutralization Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product side_product Side Products purification->side_product

Caption: Experimental workflow for the synthesis of this compound.

side_product_formation cluster_desired Desired Pathway cluster_side Side Reaction Pathway intermediate Key Intermediate (α-aminoketone) desired_cyclization Cyclization at C5 intermediate->desired_cyclization side_cyclization Cyclization at C7 intermediate->side_cyclization desired_product This compound desired_cyclization->desired_product side_product 7-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine side_cyclization->side_product

Caption: Formation of the desired product versus the regioisomeric side product.

5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine. The information is designed to address potential stability and degradation issues encountered during experimentation.

Troubleshooting Guide

Issue: Unexpected degradation of the compound in solution.

Possible Cause: The compound may be sensitive to environmental factors such as pH, light, and temperature. Studies on related pyrrolopyridine derivatives have shown that these compounds can be unstable in alkaline and acidic conditions and are often photolabile.[1][2]

Solution:

  • pH: Maintain a neutral pH for solutions containing the compound.[1][2] Avoid strongly acidic or basic conditions.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Temperature: Store solutions at recommended temperatures, typically refrigerated or frozen, to minimize thermal degradation. Refer to the product's safety data sheet (SDS) for specific storage recommendations.[3]

Issue: Inconsistent results in biological assays.

Possible Cause: Degradation of the compound during the experimental workflow can lead to variable results. The presence of degradation products could also interfere with the assay.

Solution:

  • Fresh Preparations: Prepare solutions of the compound fresh before each experiment.

  • Stability Testing: Perform preliminary stability tests under your specific experimental conditions (e.g., in your assay buffer, at the incubation temperature) to understand the compound's half-life.

  • Analytical Verification: Use analytical techniques like HPLC to verify the purity and integrity of the compound before and after the experiment.

Issue: Difficulty in dissolving the compound.

Possible Cause: Like many organic compounds, solubility can be a challenge.

Solution:

  • Solvent Selection: Refer to the supplier's data sheet for recommended solvents. If not available, start with common organic solvents such as DMSO, DMF, or ethanol.

  • Sonication: Gentle sonication can aid in dissolution.

  • Warming: Gentle warming may improve solubility, but be cautious of potential thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific data for this compound is limited, general recommendations for similar compounds suggest storing it in a tightly closed container in a dry and well-ventilated place, away from heat, ignition sources, and light.[3] For long-term storage, keeping the compound in a freezer under an inert atmosphere is advisable.

Q2: How can I assess the stability of this compound in my experimental setup?

A2: You can perform a forced degradation study. This involves subjecting the compound to various stress conditions more severe than your experimental conditions to predict its stability.[4] This helps in identifying potential degradation products and developing stability-indicating analytical methods.[4]

Q3: What are the likely degradation pathways for this compound?

A3: Based on studies of related pyrrolopyridine structures, degradation is likely to involve the cleavage of the pyrrolopyridine ring system, particularly under hydrolytic (acidic or basic) or photolytic stress.[1][2] The methoxy group may also be susceptible to hydrolysis.

Quantitative Data Summary

Stress ConditionTemperature (°C)Duration% DegradationMajor Degradation Products (if identified)
Acidic
0.1 M HCl6024h
Basic
0.1 M NaOH6024h
Oxidative
3% H₂O₂2524h
Thermal
80°C (Solid)48h
60°C (Solution)24h
Photolytic
UV/Vis Light2524h

Experimental Protocols

Protocol: Forced Degradation Study

This protocol is a general guideline and should be adapted based on the specific properties of the compound and the experimental goals.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at a specific temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a defined period.

    • Thermal Degradation:

      • Solid State: Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80°C).

      • Solution State: Heat an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining compound and to detect any degradation products.

  • Data Analysis: Calculate the percentage of degradation for each stress condition. If possible, identify the structure of major degradation products using techniques like LC-MS.

Visualizations

Caption: Troubleshooting workflow for inconsistent experimental results.

HypotheticalDegradationPathway Parent 5-Methoxy-3-methyl-1H- pyrrolo[3,2-b]pyridine Hydrolysis_Product Hydrolysis Product (e.g., Ring Opening) Parent->Hydrolysis_Product Acid/Base Oxidation_Product Oxidation Product (e.g., N-oxide) Parent->Oxidation_Product Oxidizing Agent Photodegradation_Product Photodegradation Product Parent->Photodegradation_Product Light

Caption: Hypothetical degradation pathways for the compound.

References

Technical Support Center: Purification of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine purification parameters for 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine analogs.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the purification of this compound analogs.

Question: My purified compound shows significant tailing on the silica gel column, leading to poor separation. What could be the cause and how can I resolve it?

Answer: Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like pyrrolopyridines on silica gel. This is often due to the interaction of the basic nitrogen atoms with the acidic silanol groups on the silica surface.

  • Troubleshooting Steps:

    • Addition of a Basic Modifier: To mitigate this interaction, consider adding a small amount of a basic modifier to your eluent system. Triethylamine (Et3N) or pyridine at a concentration of 0.1-1% (v/v) can effectively compete with your compound for the acidic sites on the silica gel, leading to more symmetrical peaks.

    • Use of Deactivated Silica: If tailing persists, consider using a deactivated silica gel. You can either purchase commercially available deactivated silica or prepare it by treating standard silica gel with a silylating agent.

    • Alternative Stationary Phase: Switching to a less acidic stationary phase, such as alumina (neutral or basic), can also prevent tailing.

    • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water, with or without a modifier like formic acid or TFA for acidic compounds, or ammonia for basic compounds) can be an excellent alternative.

Question: I am observing co-elution of my desired product with a closely related impurity. How can I improve the resolution?

Answer: Achieving baseline separation of structurally similar compounds can be challenging. Here are several strategies to improve resolution:

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Fine-tune the polarity of your eluent. A shallower gradient or isocratic elution with a solvent system that provides the best separation on a TLC plate is a good starting point. Experiment with different solvent mixtures. For instance, if you are using a hexane/ethyl acetate system, you could try substituting dichloromethane or diethyl ether for one of the components to alter the selectivity.

    • Column Parameters: Use a longer column or a column packed with a smaller particle size silica gel to increase the number of theoretical plates and improve separation efficiency.

    • Temperature: In some cases, running the column at a lower temperature can enhance resolution.

    • Recrystallization: If the product is a solid and of sufficient purity after the initial column, recrystallization can be a powerful technique to remove trace impurities. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.

Question: The yield of my purified compound is consistently low. What are the potential causes and how can I improve it?

Answer: Low recovery can be attributed to several factors, from the reaction work-up to the purification process itself.

  • Troubleshooting Steps:

    • Compound Stability: Assess the stability of your compound on silica gel. Some compounds can degrade on acidic stationary phases. You can test this by spotting your compound on a TLC plate, letting it sit for an extended period, and then eluting it to see if any new spots appear. If degradation is observed, switch to a deactivated silica or an alternative stationary phase like alumina.

    • Irreversible Adsorption: Highly polar or basic compounds can sometimes bind irreversibly to the silica gel. Using a more polar eluent or adding a modifier like methanol or ammonia can help to elute these compounds.

    • Proper Loading Technique: Ensure your crude sample is loaded onto the column in a concentrated band. Dry loading, where the crude material is adsorbed onto a small amount of silica gel before being added to the column, is often more effective than wet loading in a large volume of solvent.

    • Thorough Extraction: Ensure that during the reaction work-up, the product is fully extracted from the aqueous phase. Multiple extractions with an appropriate organic solvent are recommended.

Data Presentation: Purification Parameters

The following tables summarize typical purification parameters for pyrrolopyridine analogs based on literature precedents.

Table 1: Column Chromatography Conditions

Compound ClassStationary PhaseEluent SystemTypical RatioReference
5-Methoxy-1H-pyrrolo[3,2-b]pyridineSilica GelDichloromethane / Ethyl Acetate95:5 to 60:40[1]
Substituted Pyrrolo[2,3-d]pyrimidinesSilica GelMethanol / Chloroform1:100 to 3:50 (gradient)[2]
Substituted Pyrrolo[2,3-d]pyrimidinesSilica GelAcetone / Dichloromethane1:1[3]
N-aryl-pyrrolopyridinesSilica GelCyclohexane / Ethyl Acetate7:3[4]
Pyrrolo[3,2-d]pyrimidin-4-aminesSilica GelMethanol / Chloroform1:50[2]

Table 2: Recrystallization Solvents

Compound ClassSolvent(s)ObservationsReference
Industrial Grade PYX (related N-heterocycle)NMP - EthanolSquare sheet-like crystals[5]
Impure AcetanilideWaterHigh solubility in hot, low in cold[6]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a general guideline for the purification of this compound analogs.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a hexane/ethyl acetate mixture).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat, undisturbed bed. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column bed.

    • Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent and carefully pipette it onto the top of the silica bed.

  • Elution: Carefully add the eluent to the column and apply pressure (if using flash chromatography) to begin elution. Collect fractions and monitor the separation by thin-layer chromatography (TLC).

  • Solvent Gradient: If necessary, gradually increase the polarity of the eluent to elute more polar compounds. A typical gradient for these analogs might be from 0% to 50% ethyl acetate in hexanes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization

This protocol is suitable for the final purification of solid analogs that are already of moderate to high purity.

Methodology:

  • Solvent Selection: Choose a solvent or solvent pair in which the compound has high solubility at an elevated temperature and low solubility at room temperature or below. This is often determined empirically through small-scale trials.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For better yields, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis synthesis Crude Product column Column Chromatography synthesis->column Primary Purification recrystallization Recrystallization column->recrystallization Further Purification (if solid) tlc TLC Analysis column->tlc Fraction Monitoring purity Purity Assessment (e.g., HPLC) column->purity recrystallization->purity tlc->column Optimize Eluent nmr NMR Spectroscopy ms Mass Spectrometry purity->nmr purity->ms

Caption: A typical experimental workflow for the purification and analysis of target analogs.

Signaling Pathway: JAK-STAT Inhibition

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT dimer STAT Dimer stat_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription (Inflammation, Proliferation) nucleus->gene Modulates inhibitor 5-Methoxy-3-methyl-1H- pyrrolo[3,2-b]pyridine Analog inhibitor->jak Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrrolopyridine analog.[7][8][9][10][11]

Signaling Pathway: FGFR Inhibition

FGFR_Pathway fgf FGF fgfr FGFR fgf->fgfr ras RAS fgfr->ras Activation pi3k PI3K fgfr->pi3k Activation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus Translocation akt AKT pi3k->akt akt->nucleus Translocation transcription Gene Transcription (Proliferation, Survival) nucleus->transcription Modulates inhibitor 5-Methoxy-3-methyl-1H- pyrrolo[3,2-b]pyridine Analog inhibitor->fgfr Inhibition

Caption: Inhibition of the FGFR signaling pathway by a pyrrolopyridine analog.[12][13][14][15][16]

References

Addressing poor cell permeability of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to address challenges related to the poor cell permeability of this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: My cellular assay with this compound is showing low efficacy, despite good biochemical activity. Could poor cell permeability be the issue?

A1: Yes, poor cell permeability is a common reason for a disconnect between biochemical and cellular assay results. If the compound cannot efficiently cross the cell membrane to reach its intracellular target, it will appear inactive or weak in cell-based assays. It is crucial to experimentally determine the compound's permeability.

Q2: What are the key physicochemical properties of this compound that might contribute to its poor cell permeability?

A2: The permeability of a small molecule is governed by a balance of properties. For this compound (MW: 162.19 g/mol ), key factors include its lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors/acceptors.[1] While a certain level of lipophilicity is needed to enter the lipid bilayer, the pyrrolopyridine core contains nitrogen atoms that contribute to its PSA and hydrogen bonding capacity, which can hinder its passage through the hydrophobic membrane core.

Q3: How can I experimentally measure the cell permeability of my compound?

A3: The two most common in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a high-throughput method ideal for assessing passive diffusion.[2][3]

  • Caco-2 Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[4][5][6] It provides more comprehensive data, accounting for passive diffusion, active transport, and efflux mechanisms.[3][5]

Q4: My compound shows low permeability in a PAMPA assay. What does this signify?

A4: Low permeability in a PAMPA assay strongly suggests that the compound has poor passive diffusion characteristics.[2][3] This is likely due to unfavorable physicochemical properties, such as low lipophilicity or high polarity, which prevent it from efficiently crossing the lipid membrane.

Q5: My compound has moderate permeability in PAMPA but low permeability in the Caco-2 assay. What could be the reason?

A5: This discrepancy often indicates that the compound is a substrate for active efflux pumps.[3] Caco-2 cells express efflux transporters (like P-glycoprotein) that actively pump compounds out of the cell, reducing net permeability.[5][7] PAMPA, being a cell-free system, does not account for this. A bidirectional Caco-2 assay is needed to confirm this by calculating the efflux ratio.[6]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Problem Potential Cause Recommended Action
Low compound recovery in the permeability assay. 1. Nonspecific Binding: The compound may be binding to the plasticware of the assay plate. 2. Low Solubility: The compound may be precipitating out of the assay buffer. 3. Lysosomal Trapping: As a basic compound, it may accumulate in acidic lysosomes within Caco-2 cells.[7]1. Use low-binding plates. Quantify compound concentration at the start and end of the assay in the donor compartment to assess recovery. 2. Check the compound's solubility in the assay buffer. If needed, adjust the DMSO concentration (typically ≤1%). 3. For Caco-2 assays, run the experiment in the presence of a lysosomotropic agent like bafilomycin A1 to see if recovery and permeability improve.[7]
High variability in Papp values across replicate wells. 1. Inconsistent Pipetting: Errors in dispensing compound or buffer volumes. 2. Compromised Membrane Integrity (PAMPA): Damage to the artificial membrane during setup. 3. Inconsistent Cell Monolayer (Caco-2): Variable integrity of the Caco-2 cell monolayer.[8]1. Use calibrated pipettes and ensure consistent technique. 2. Handle the PAMPA plate carefully. Use a membrane integrity marker like Lucifer yellow.[3] 3. Measure Transepithelial Electrical Resistance (TEER) for each Caco-2 well before the experiment. Only use wells with TEER values within the acceptable range (e.g., ≥200 Ω·cm²).[5][9]
Confirmed low permeability. What are the next steps? The compound's intrinsic properties are limiting its cellular uptake.Proceed to Section 3: Strategies for Improving Permeability . This involves either structural modification of the compound or using formulation-based approaches.

Section 3: Strategies for Improving Permeability

A. Structural Modification (Medicinal Chemistry Approach)

If low permeability is confirmed, rational structural modifications can be made to improve physicochemical properties.

  • Increase Lipophilicity: Masking polar functional groups can enhance permeability. For instance, N-alkylation can mask a hydrogen bond donor.[10] However, this must be balanced to avoid excessive lipophilicity, which can decrease solubility or cause the compound to get trapped in the membrane.[8]

  • Reduce Polar Surface Area (PSA): Strategically replacing polar groups with non-polar isosteres can lower the energy barrier for membrane transit.

  • Prodrug Strategy: A prodrug approach can be used to create a more permeable version of the compound that converts to the active form intracellularly.[7][11] This often involves masking charged groups with cleavable lipophilic moieties.[11]

  • Intramolecular Hydrogen Bonding: Introducing groups that can form an intramolecular hydrogen bond can shield polar functionalities, effectively reducing the molecule's polarity and improving permeability.[12]

Table 1: Hypothetical Physicochemical Data for Compound Analogs (This data is for illustrative purposes to guide a medicinal chemistry strategy)

CompoundModificationCalc. LogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsPredicted Permeability
Parent This compound1.841.512Low
Analog 1 N-methylation of pyrrole2.138.502Moderate
Analog 2 Replace methoxy with ethoxy2.341.512Low-Moderate
Analog 3 Add a fluoro group to the pyridine ring2.041.512Low
B. Formulation Strategies

If structural modification is not feasible, formulation strategies can enhance compound delivery.

  • Use of Permeation Enhancers: Co-administration with agents that transiently open tight junctions or disrupt the membrane.

  • Encapsulation: Using delivery vehicles like liposomes or nanoparticles to carry the compound across the cell membrane.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic compounds, increasing their solubility and potentially their transport across the membrane.

Section 4: Visualized Workflows and Concepts

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and addressing poor cellular activity.

G Diagram 1: Troubleshooting Workflow for Poor Cellular Activity A Low Efficacy in Cellular Assay B Hypothesize: Poor Cell Permeability A->B C Measure Permeability B->C D PAMPA Assay (Passive Diffusion) C->D High-throughput screen E Caco-2 Assay (Passive + Active Transport) C->E Detailed mechanistic study F Analyze Data D->F E->F G Low Passive Permeability F->G Low Papp (A-B) H High Efflux Ratio (Papp B-A / A-B > 2) F->H Discrepancy between PAMPA & Caco-2 I Good Permeability (Papp > 10 x 10⁻⁶ cm/s) F->I J Structural Modification (e.g., Increase LogP, Reduce PSA) G->J K Formulation Strategy (e.g., Cyclodextrins, Liposomes) G->K H->J M Problem is Not Permeability. Investigate other causes (e.g., target engagement, metabolism). I->M L Re-evaluate in Cellular Assay J->L K->L

Diagram 1: Troubleshooting Workflow for Poor Cellular Activity
Mechanisms of Cell Membrane Transport

This diagram illustrates the primary ways a small molecule can cross the cell membrane.

G Diagram 2: Small Molecule Cell Membrane Transport cluster_0 Extracellular Space cluster_1 Cell Membrane (Lipid Bilayer) cluster_2 Intracellular Space (Cytoplasm) Compound_out Compound Active_In Active Uptake Transporter Compound_out->Active_In Compound_in Compound Compound_out->Compound_in Favored by High Lipophilicity, Low PSA Passive Passive Diffusion Active_In->Compound_in Active_Out Active Efflux Transporter (P-gp) Active_Out->Compound_out Reduces net permeability Compound_in->Active_Out

Diagram 2: Small Molecule Cell Membrane Transport

Section 5: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability (Pe) of this compound.

Materials:

  • PAMPA plate sandwich system (Donor and Acceptor plates)

  • Lecithin in dodecane solution (e.g., 1-20%)[2]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[13][14]

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate, ensuring the entire surface is coated.[13]

  • Prepare Donor Solution: Prepare the donor solution by diluting the compound stock to a final concentration (e.g., 100-500 µM) in PBS. The final DMSO concentration should be low (e.g., <5%) to not disrupt the membrane.[14][15]

  • Start Assay: Add 150-200 µL of the donor solution to each well of the coated donor plate.[13]

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[3][13]

  • Quantification: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[3][14]

  • Calculation: Calculate the permeability coefficient (Pe) using the established formula, which accounts for the concentrations, volumes, membrane area, and incubation time.[16]

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability (Papp) and efflux ratio of the compound.

Materials:

  • Caco-2 cells seeded on Transwell™ inserts (21-day culture)[6]

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS), pH 7.4

  • Test compound dosing solution (e.g., 10 µM in transport buffer)[5]

  • LC-MS/MS system for quantification

Procedure:

  • Monolayer Integrity Check: Before the experiment, wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer. Measure the TEER of each insert to ensure monolayer integrity.[5][9]

  • Transport Experiment (Apical-to-Basolateral, A-to-B):

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Add the compound dosing solution to the apical (top) chamber.[9]

    • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).[5][6]

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.

  • Transport Experiment (Basolateral-to-Apical, B-to-A):

    • Repeat the experiment in parallel on separate inserts, but this time add the compound dosing solution to the basolateral chamber and sample from the apical chamber.[6][9] This measures the rate of efflux.

  • Quantification: Determine the concentration of the compound in all collected samples using a validated LC-MS/MS method.

  • Calculations:

    • Calculate Papp (A-to-B) and Papp (B-to-A) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the membrane surface area, and C₀ is the initial donor concentration.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate for active efflux.[6]

References

Optimizing IC50 determination for 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the determination of the half-maximal inhibitory concentration (IC50) for 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the known or predicted target of this compound?

A1: The specific biological target for this compound is not yet fully characterized in publicly available literature. However, the pyrrolo[3,2-b]pyridine scaffold is a common core structure in many kinase inhibitors.[1][2] Derivatives of the parent compound, 1H-pyrrolo[2,3-b]pyridine, have shown inhibitory activity against various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus kinases (JAKs), and Traf-2 and Nck-interacting kinase (TNIK).[3][4] Therefore, it is recommended to screen this compound against a panel of kinases to identify its primary target(s).

Q2: Which signaling pathway could be relevant for investigating the effects of this compound?

A2: Given that many pyrrolopyridine derivatives target receptor tyrosine kinases, a relevant signaling pathway to investigate is the MAPK/ERK pathway, which is a downstream effector of many kinases such as FGFR.[5] Inhibition of kinases in this pathway can affect cell proliferation, survival, and differentiation. Below is a representative diagram of the MAPK/ERK signaling pathway.

MAPK_ERK_Pathway Ligand Growth Factor (e.g., FGF) RTK Receptor Tyrosine Kinase (e.g., FGFR) Ligand->RTK Binds Ras Ras RTK->Ras Activates Compound 5-Methoxy-3-methyl-1H- pyrrolo[3,2-b]pyridine (Hypothesized Target) Compound->RTK Inhibits Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK1/2 (MAPKK) Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates Biochemical_Workflow start Start prep_inhibitor Prepare Serial Dilutions of This compound start->prep_inhibitor add_inhibitor Add Inhibitor Dilutions to 384-well Plate prep_inhibitor->add_inhibitor add_kinase_mix Add Kinase/Substrate Mix to Plate add_inhibitor->add_kinase_mix prep_kinase_mix Prepare Kinase/Substrate Master Mix prep_kinase_mix->add_kinase_mix pre_incubate Pre-incubate at Room Temp (e.g., 15 min) add_kinase_mix->pre_incubate initiate_reaction Initiate Reaction with ATP pre_incubate->initiate_reaction incubate_reaction Incubate at 30°C (e.g., 60 min) initiate_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_stop Incubate at Room Temp (e.g., 40 min) stop_reaction->incubate_stop generate_signal Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) incubate_stop->generate_signal incubate_signal Incubate at Room Temp (e.g., 30 min) generate_signal->incubate_signal measure_luminescence Measure Luminescence incubate_signal->measure_luminescence analyze_data Data Analysis: Plot % Inhibition vs. [Inhibitor] and Calculate IC50 measure_luminescence->analyze_data end End analyze_data->end Cellular_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_adherence Incubate Overnight for Adherence seed_cells->incubate_adherence treat_cells Treat Cells with Compound Dilutions incubate_adherence->treat_cells prep_inhibitor Prepare Serial Dilutions of Compound in Culture Medium prep_inhibitor->treat_cells incubate_treatment Incubate for 72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan Crystal Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (Add Solubilization Solution) incubate_mtt->solubilize measure_absorbance Measure Absorbance at 570 nm solubilize->measure_absorbance analyze_data Data Analysis: Plot % Viability vs. [Inhibitor] and Calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

References

Technical Support Center: Mitigating Off-Target Effects of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine and other novel kinase inhibitors. Given the limited publicly available data on the specific biological targets of this compound, this guide focuses on general principles and established methodologies for identifying and mitigating off-target effects applicable to novel small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for novel compounds like this compound?

A1: Off-target effects are unintended interactions between a drug or compound and cellular components other than its primary therapeutic target.[1] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common challenge.[1][2] These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, and an incorrect understanding of the compound's biological function.[1]

Q2: My experimental results using this compound are inconsistent with the expected phenotype based on my primary target hypothesis. What could be the cause?

A2: This is a strong indicator of potential off-target effects. The observed phenotype might be a result of the compound inhibiting one or more unintended kinases or other proteins.[1] It is critical to perform experiments to validate that the observed cellular response is a direct consequence of inhibiting the intended target.[3]

Q3: How can I experimentally confirm that the observed cellular phenotype is due to on-target inhibition versus an off-target effect?

A3: Several well-established methods can help differentiate between on-target and off-target effects:

  • Use a Structurally Unrelated Inhibitor: Employ a different chemical scaffold that inhibits the same primary target. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.[1]

  • Rescue Experiments: Introduce a mutated version of the primary target that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, it strongly supports an on-target mechanism.[1][3]

  • Target Knockdown/Knockout: Use techniques like RNAi or CRISPR/Cas9 to reduce or eliminate the expression of the primary target. If the phenotype of target knockdown/knockout mimics the effect of the inhibitor, it suggests an on-target action.[4]

Q4: What are the initial steps to profile the potential off-targets of a novel compound?

A4: A systematic approach to identifying potential off-targets is crucial:

  • Kinase Profiling: Screen the compound against a large panel of kinases to identify potential off-target interactions.[1] Several commercial services offer comprehensive kinase screening panels.

  • Computational Prediction: In silico methods can predict potential off-targets by comparing the compound's structure to known ligands of various proteins.[5][6]

  • Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the proteome upon compound binding, providing evidence of direct target engagement in a cellular context.[4]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps & Optimization
Inconsistent or non-reproducible experimental results. Compound degradation, precipitation, or variability in experimental conditions. Off-target effects at higher concentrations can also lead to variability.[3]1. Optimize Inhibitor Concentration: Perform a dose-response analysis to determine the lowest effective concentration.[3]2. Ensure Compound Stability: Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[1]3. Standardize Protocols: Maintain consistent cell density, passage number, and treatment duration.[1]
Observed phenotype does not match the known function of the intended target or knockdown of the target. The observed phenotype is likely driven by the inhibition of one or more off-target kinases or proteins.[3]1. Validate On-Target Effect: Use a secondary, structurally distinct inhibitor for the same target.[1]2. Perform a Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target to see if the phenotype is reversed.[1]3. Comprehensive Off-Target Profiling: Utilize kinase screening panels and proteomic approaches to identify unintended targets.
High cellular toxicity observed at concentrations required for on-target inhibition. The toxicity may be a consequence of inhibiting essential off-target proteins.1. Determine IC50 for On-Target vs. Off-Targets: Compare the potency of the compound against the intended target and identified off-targets.2. Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to identify modifications that reduce off-target binding while maintaining on-target potency.

Key Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a purified kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound)

  • DMSO (vehicle control)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the assay buffer to the desired final concentrations, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Reaction Setup: In a 384-well plate, add the diluted inhibitor or vehicle control.

  • Kinase and Substrate Addition: Add the purified kinase and its specific substrate to each well.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop Reaction and Signal Detection: Stop the reaction and measure the signal using the appropriate detection reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[3]

Protocol 2: Cellular Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA)

This protocol is used to verify that the compound binds to its intended target in a cellular environment.

Materials:

  • Cells expressing the target protein

  • Complete cell culture medium

  • Test compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer

  • Equipment for heating samples precisely

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control at the desired concentration for a specific duration.

  • Harvest and Resuspend: Harvest the cells and resuspend them in PBS.

  • Heating: Aliquot the cell suspension and heat the samples to a range of different temperatures.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the lysates to separate the soluble fraction from the precipitated proteins.

  • Western Blot Analysis: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Compare the amount of soluble target protein at different temperatures between the compound-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement by the compound.

Data Presentation

Table 1: Example Kinase Selectivity Profile

KinaseIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase A 10 1
Off-Target Kinase B15015
Off-Target Kinase C80080
Off-Target Kinase D>10,000>1000

This table illustrates how to present kinase profiling data to compare the potency of the compound against its primary target versus potential off-targets.

Visualizations

OnTarget_vs_OffTarget cluster_0 Compound Action cluster_1 Cellular Response Compound Compound Primary_Target Primary_Target Compound->Primary_Target Binds to Off_Target Off_Target Compound->Off_Target Binds to On_Target_Phenotype Expected On-Target Phenotype Off_Target_Effect Observed Off-Target Effect Primary_Target->On_Target_Phenotype Leads to Off_Target->Off_Target_Effect Causes

Caption: On-target vs. off-target effects of a small molecule inhibitor.

Experimental_Workflow Start Hypothesized On-Target Activity Phenotype_Observed Observe Cellular Phenotype Start->Phenotype_Observed Validate_On_Target Validate On-Target Effect? Phenotype_Observed->Validate_On_Target Rescue_Experiment Rescue Experiment Validate_On_Target->Rescue_Experiment Yes Secondary_Inhibitor Use Structurally Different Inhibitor Validate_On_Target->Secondary_Inhibitor Knockdown_Experiment Target Knockdown (RNAi/CRISPR) Validate_On_Target->Knockdown_Experiment Consistent_Phenotype Phenotype Consistent? Rescue_Experiment->Consistent_Phenotype Secondary_Inhibitor->Consistent_Phenotype Knockdown_Experiment->Consistent_Phenotype On_Target_Confirmed On-Target Effect Confirmed Consistent_Phenotype->On_Target_Confirmed Yes Off_Target_Investigation Investigate Off-Targets Consistent_Phenotype->Off_Target_Investigation No Kinase_Profiling Kinase Profiling Off_Target_Investigation->Kinase_Profiling Proteomics Proteomic Profiling (e.g., TPP) Off_Target_Investigation->Proteomics

Caption: Workflow for differentiating on-target and off-target effects.[4]

References

Technical Support Center: Production of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and direct approach is a modification of the Bischler-Möhlau indole synthesis. This two-step process involves the initial reaction of 2-amino-6-methoxypyridine with 3-chloro-2-butanone to form an α-aminoketone intermediate, followed by an acid-catalyzed cyclization to yield the final product.

Q2: My overall yield is consistently low. What are the most likely causes?

Low yields can often be attributed to several factors:

  • Incomplete formation of the α-aminoketone intermediate: The initial condensation reaction may not have gone to completion.

  • Suboptimal cyclization conditions: The temperature, acid catalyst, or reaction time for the cyclization step may not be ideal, leading to decomposition or the formation of side products.[1]

  • Impure starting materials: The purity of 2-amino-6-methoxypyridine and 3-chloro-2-butanone is crucial. Impurities can interfere with the reactions.

  • Atmospheric contamination: The reaction may be sensitive to moisture or oxygen, requiring an inert atmosphere.[1]

Q3: I am observing a significant amount of a dark, tarry byproduct during the cyclization step. What is it and how can I prevent its formation?

The formation of tarry byproducts is common in acid-catalyzed cyclizations of indole derivatives, often due to polymerization or degradation of the starting material or product under harsh acidic conditions. To mitigate this:

  • Lower the reaction temperature: High temperatures can accelerate side reactions.

  • Use a milder acid catalyst: Consider using a Lewis acid like zinc chloride (ZnCl₂) instead of strong Brønsted acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[2]

  • Reduce the reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Ensure an inert atmosphere: The presence of oxygen can promote oxidative polymerization.

Q4: The purification of the final product by column chromatography is proving difficult, with streaking and poor separation. What can I do?

Pyrrolopyridine derivatives can be challenging to purify due to their polarity and potential for interaction with silica gel. Consider the following:

  • Use a different stationary phase: Alumina (basic or neutral) may be a better option than silica gel if your compound is acid-sensitive.

  • Modify the mobile phase: Adding a small amount of a basic modifier like triethylamine (Et₃N) or ammonia to the eluent can help to reduce tailing on silica gel.[3]

  • Alternative purification methods: If chromatography is not effective, consider recrystallization or distillation under reduced pressure if the product is thermally stable.

Troubleshooting Guides

Problem: Low Yield in the α-Aminoketone Formation Step
Symptom Possible Cause Suggested Solution
Incomplete consumption of 2-amino-6-methoxypyridineInsufficient reaction time or temperature.Increase the reaction time and/or temperature gradually while monitoring the reaction by TLC.
Poor mixing on a larger scale.Ensure adequate agitation to maintain a homogeneous reaction mixture.[1]
Formation of multiple unidentified spots on TLCSide reactions due to high temperatures.Lower the reaction temperature and extend the reaction time.
Impure 3-chloro-2-butanone.Use freshly distilled or high-purity 3-chloro-2-butanone.
Problem: Low Yield in the Cyclization Step
Symptom Possible Cause Suggested Solution
No product formation, starting material remainsInsufficient acid catalyst or inadequate temperature.Increase the amount of acid catalyst or raise the reaction temperature incrementally.
Inappropriate acid catalyst.Experiment with different Brønsted acids (e.g., H₂SO₄, PPA, PTSA) or Lewis acids (e.g., ZnCl₂, FeCl₃).[2]
Product decomposes upon formationReaction temperature is too high.Lower the reaction temperature and monitor for product formation at shorter time intervals.
Acid catalyst is too harsh.Switch to a milder Lewis acid catalyst.
Significant tar formationPolymerization side reactions.Use a higher dilution of the reaction mixture and ensure an inert atmosphere.

Data Presentation

The following tables provide illustrative data on how different reaction parameters can affect the yield and purity of this compound. Note: This data is representative and intended for guidance purposes.

Table 1: Effect of Acid Catalyst on Cyclization Yield and Purity

Catalyst (1.2 eq) Temperature (°C) Time (h) Yield (%) Purity (by HPLC, %)
H₂SO₄12044585
PPA13036090
ZnCl₂11067595
FeCl₃11067092

Table 2: Influence of Solvent on the α-Aminoketone Formation

Solvent Temperature (°C) Time (h) Yield (%)
Ethanol781265
Toluene110880
Acetonitrile821072
DMF120685

Experimental Protocols

Protocol 1: Synthesis of 2-((3-oxobutan-2-yl)amino)-6-methoxypyridine (Intermediate)
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-methoxypyridine (1.0 eq) and toluene (10 mL per gram of aminopyridine).

  • Addition of Reactants: Add potassium carbonate (1.5 eq) followed by the slow addition of 3-chloro-2-butanone (1.1 eq) at room temperature.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110°C) and maintain for 8 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate).

  • Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Protocol 2: Cyclization to this compound
  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the intermediate α-aminoketone (1.0 eq) in a high-boiling solvent such as diphenyl ether or Dowtherm A.

  • Addition of Catalyst: Add zinc chloride (ZnCl₂) (1.2 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 110°C for 6 hours. Monitor the formation of the product by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway 2-amino-6-methoxypyridine 2-amino-6-methoxypyridine Intermediate Intermediate 2-amino-6-methoxypyridine->Intermediate + 3-chloro-2-butanone (Toluene, K2CO3, Reflux) Final_Product This compound Intermediate->Final_Product + ZnCl2 (Diphenyl ether, 110°C)

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_purity->start [Impure] optimize_step1 Optimize Step 1: - Increase Time/Temp - Improve Mixing check_purity->optimize_step1 [Purity OK] optimize_step2 Optimize Step 2: - Vary Catalyst - Lower Temperature optimize_step1->optimize_step2 analyze_byproducts Analyze Byproducts (LC-MS/GC-MS) optimize_step2->analyze_byproducts purification_issues Address Purification: - Change Stationary Phase - Use Additives analyze_byproducts->purification_issues end Improved Yield purification_issues->end

Caption: Troubleshooting workflow for addressing low reaction yield.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Outcomes Temp Temperature Yield Yield Temp->Yield Affects rate & side reactions Byproducts Byproduct Formation Temp->Byproducts High temp can increase Time Reaction Time Time->Yield Needs to be sufficient Catalyst Catalyst Choice Catalyst->Yield Crucial for cyclization Purity Purity Catalyst->Purity Milder can be cleaner Solvent Solvent Solvent->Yield Affects solubility & rate

Caption: Key relationships between reaction parameters and outcomes.

References

Validation & Comparative

An Objective Comparison of Pyrrolo[3,2-b]pyridine-Based Kinase Inhibitors and Other Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A note on the requested compound: Publicly available scientific literature and experimental data on the specific kinase inhibitory activity of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine are not available at this time. Therefore, this guide will provide a comparative analysis of a closely related, well-characterized compound from the same structural family, a 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide (designated as compound 10z) , against a clinically approved kinase inhibitor, Pemigatinib . This approach allows for an evidence-based comparison of the pyrrolo[3,2-b]pyridine scaffold with an established therapeutic agent.

This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison supported by experimental data, protocols, and pathway visualizations.

Introduction to Pyrrolopyridine Scaffolds in Kinase Inhibition

The pyrrolopyridine core is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous kinase inhibitors. Its structure is bioisosteric to purines, allowing it to mimic the adenine base of ATP and bind to the ATP-binding site of kinases. Different isomers of the pyrrolopyridine scaffold, such as pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine, and the focus of this guide, pyrrolo[3,2-b]pyridine, have been explored for their potential to target a variety of kinases involved in oncology and other diseases.

Recent research has identified derivatives of the pyrrolo[3,2-b]pyridine scaffold as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant signaling is a key driver in various cancers.

Comparative Analysis of Kinase Inhibitory Potency

This section compares the in vitro potency of a representative 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide (Compound 10z) with Pemigatinib, an FDA-approved inhibitor of the FGFR family.

Compound Scaffold Target Kinase IC50 (nM) Selectivity Notes
Compound 10z 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamideFGFR4<1Highly selective for FGFR4 over FGFR1/2/3.[1]
FGFR4 (V550L mutant)1.1Retains potency against a common resistance mutation.[1]
FGFR1>1000Demonstrates over 1000-fold selectivity for FGFR4.[1]
FGFR2>1000[1]
FGFR3>1000[1]
Pemigatinib Pyrido[2,3-d]pyrimidin-7-oneFGFR10.4Potent inhibitor of FGFR1-3.[2][3][4][5]
FGFR20.5[2][3][4][5]
FGFR31.2[2][3][4][5]
FGFR430Significantly less potent against FGFR4 compared to FGFR1-3.[2][3][4]

Summary of Findings:

  • The representative pyrrolo[3,2-b]pyridine, Compound 10z , demonstrates exceptional potency and selectivity for FGFR4, including a key resistance mutant.[1] Its activity against other FGFR isoforms is negligible, highlighting it as a highly selective FGFR4 inhibitor.

  • Pemigatinib is a potent pan-FGFR inhibitor with low nanomolar activity against FGFR1, 2, and 3.[2][3][4][5] Its potency against FGFR4 is notably lower.[2][3][4]

  • This comparison illustrates how modifications to the core heterocyclic scaffold and its substituents can achieve distinct selectivity profiles within the same kinase family. The pyrrolo[3,2-b]pyridine scaffold of Compound 10z is engineered for high FGFR4 selectivity, whereas the pyrido[2,3-d]pyrimidin-7-one core of Pemigatinib provides broader FGFR1-3 inhibition.

Signaling Pathway and Experimental Workflow Visualizations

FGFR Signaling Pathway

The diagram below illustrates the canonical signaling pathway activated by Fibroblast Growth Factor Receptors. Dysregulation of this pathway is implicated in various cancers.

FGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization Heparan_Sulfate Heparan Sulfate Heparan_Sulfate->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Phosphorylation GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP2 PIP2 PLCg->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->Transcription Compound_10z Compound 10z (Pyrrolo[3,2-b]pyridine) Compound_10z->FGFR Inhibition (FGFR4) Pemigatinib Pemigatinib Pemigatinib->FGFR Inhibition (FGFR1-3)

Caption: Simplified FGFR signaling cascade and points of inhibition.

General Kinase Inhibitor Screening Workflow

The following diagram outlines a typical experimental workflow for identifying and characterizing novel kinase inhibitors.

Kinase Inhibitor Screening Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Cellular & In Vivo Validation A1 Compound Library A2 Biochemical Kinase Assay (e.g., TR-FRET, FP) A1->A2 A3 Identify Primary Hits A2->A3 B1 IC50 Determination A3->B1 Advance Hits B2 Kinase Selectivity Panel B1->B2 B3 Identify Potent & Selective Leads B2->B3 C1 Cell-Based Assays (Proliferation, Apoptosis) B3->C1 Advance Leads C2 Target Engagement Assays (e.g., Western Blot) C1->C2 C3 In Vivo Xenograft Models C2->C3 C4 Candidate Drug C3->C4

Caption: A streamlined workflow for kinase inhibitor discovery.

Experimental Methodologies

The following protocols are based on the methodologies described for the characterization of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives.[1]

In Vitro Kinase Inhibition Assay (Biochemical)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. A common method is the ADP-Glo™ Kinase Assay.

  • Protocol:

    • Recombinant human FGFR4 kinase (and other FGFR isoforms for selectivity profiling) is prepared in a kinase reaction buffer.

    • The test compound (e.g., Compound 10z) is serially diluted to various concentrations.

    • The kinase is incubated with the test compound for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for binding.

    • The kinase reaction is initiated by adding the substrate (e.g., a poly(Glu, Tyr) peptide) and ATP to the mixture.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C.

    • The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a luminescence-based detection reagent (ADP-Glo™).

    • Luminescence is read on a plate reader.

    • The data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay
  • Objective: To assess the effect of the inhibitor on the growth of cancer cell lines.

  • Principle: The assay measures the number of viable cells after treatment with the compound. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.

  • Protocol:

    • Hepatocellular carcinoma cell lines with known FGFR4 pathway activation (e.g., Hep3B, JHH-7, HuH-7) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with serial dilutions of the test compound for a prolonged period (e.g., 72 hours).

    • After the incubation period, the CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

    • The plate is incubated for a short period to stabilize the luminescent signal.

    • Luminescence is measured using a plate reader.

    • IC50 values are calculated from the dose-response curves after normalizing the data to vehicle-treated control cells.

Conclusion

While direct experimental data for this compound as a kinase inhibitor is not available, the analysis of a closely related 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide (Compound 10z) reveals the potential of this scaffold to produce highly potent and selective kinase inhibitors. The comparison with Pemigatinib underscores a key principle in modern drug design: the ability to tune a core scaffold to achieve a desired selectivity profile. Compound 10z exemplifies a highly selective inhibitor targeting FGFR4, whereas Pemigatinib is a broader inhibitor of FGFR1-3. The choice between a selective versus a pan-inhibitor depends on the specific therapeutic context, the genetic drivers of the cancer, and the potential for on- and off-target effects. The pyrrolo[3,2-b]pyridine scaffold remains a promising platform for the development of novel, targeted cancer therapies.

References

A Comparative Efficacy Analysis of Pyrrolopyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of various analogs based on the pyrrolopyridine scaffold, with a focus on their activity as kinase inhibitors. While direct comparative data for a comprehensive series of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine analogs is limited in publicly available literature, this document synthesizes findings from studies on structurally related pyrrolo[3,2-b]pyridine, pyrrolo[2,3-b]pyridine, and pyrrolo[3,2-c]pyridine derivatives. The data presented herein is intended to offer insights into the structure-activity relationships (SAR) of this class of compounds and their potential as therapeutic agents, particularly in the context of cancer.

Data Presentation: Efficacy of Pyrrolopyridine Analogs

The following tables summarize the in vitro efficacy of various pyrrolopyridine analogs against different kinases and cancer cell lines. It is crucial to note that these compounds were evaluated in separate studies under varying experimental conditions. Therefore, direct comparison of absolute IC50 values across different tables should be approached with caution.

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)

Compound IDModificationsFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Cancer Cell LineCell-based IC50 (µM)
4h 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with 3,5-dimethoxyphenyl group79257124T1 (breast cancer)Not specified

Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[1]

Table 2: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

Compound IDModificationsHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10t 1-(3,4,5-trimethoxyphenyl)-6-(1H-indol-6-yl)-1H-pyrrolo[3,2-c]pyridine0.120.150.21

Data from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. These compounds were evaluated for their antitumor activities against three cancer cell lines.[2]

Table 3: Inhibitory Activity of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives against FGFR4

Compound IDModificationsFGFR4 IC50 (nM)FGFR4 V550L IC50 (nM)FGFR4 V550M IC50 (nM)Hep3B IC50 (nM)JHH-7 IC50 (nM)HuH-7 IC50 (nM)
10z Reversible-covalent inhibitorsingle-digit nMsingle-digit nMsingle-digit nM373294

Data from a study on 5-formyl-pyrrolo[3,2-b]pyridine derivatives as selective FGFR4 inhibitors.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for the key experiments cited in the studies from which the efficacy data was compiled.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a general method for measuring the activity of kinases and their inhibition by test compounds. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

  • Kinase (e.g., FGFR1, ALK2)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (analogs) dissolved in DMSO

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific substrate in kinase buffer.

  • Enzyme Addition: Add 2 µL of the kinase/substrate mix to each well.

  • Reaction Initiation: Add 2 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[5][6]

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5][6][7]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5][6][7]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium

  • Test compounds (analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plates for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 values.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by these pyrrolopyridine analogs and a typical experimental workflow.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 FRS2 FRS2 P1->FRS2 Activates PLCg PLCγ P1->PLCg Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response Promotes PIP2 PIP2 PLCg->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->Cell_Response Promotes Inhibitor Pyrrolopyridine Analog Inhibitor->FGFR Inhibits

Caption: Fibroblast Growth Factor Receptor (FGFR) signaling pathway and point of inhibition.

ALK2_Signaling_Pathway cluster_smad BMP BMP Ligand TypeII_R Type II Receptor BMP->TypeII_R Binds ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 Recruits & Phosphorylates P2 P ALK2->P2 SMAD158 SMAD 1/5/8 P2->SMAD158 Phosphorylates SMAD4 SMAD4 SMAD158->SMAD4 Complexes with SMAD_Complex SMAD Complex SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Expression Gene Expression (Osteogenesis) Nucleus->Gene_Expression Regulates Inhibitor Pyrrolopyridine Analog Inhibitor->ALK2 Inhibits

Caption: ALK2/BMP signaling pathway and the inhibitory action of pyrrolopyridine analogs.

Experimental_Workflow start Start synthesis Analog Synthesis & Characterization start->synthesis invitro_kinase In Vitro Kinase Assay (e.g., ADP-Glo) synthesis->invitro_kinase cell_viability Cell-Based Assay (e.g., MTT) synthesis->cell_viability ic50_determination IC50 Determination invitro_kinase->ic50_determination cell_viability->ic50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_determination->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification end End lead_identification->end

Caption: General experimental workflow for the evaluation of kinase inhibitor efficacy.

References

Cross-reactivity Profiling of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine and Comparison with Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine against other known kinase inhibitors. The following sections detail its hypothetical cross-reactivity data, benchmarked against established compounds, and provide the experimental methodologies used to generate such data.

Kinase Selectivity Profile

The kinase inhibitory activity of this compound was assessed against a panel of 10 representative kinases and compared with two commercially available inhibitors, Staurosporine (a broad-spectrum inhibitor) and Sorafenib (a multi-targeted kinase inhibitor). The data presented is hypothetical and for illustrative purposes.

Target KinaseThis compound (IC50, nM)Staurosporine (IC50, nM)Sorafenib (IC50, nM)
p38α (MAPK14) 25 159
JNK115020250
ERK230030400
VEGFR2800590
PDGFRβ12001020
c-Kit>100002568
RAF1>10000506
CDK2/cyclin A50003>10000
PKA>100007>10000
ROCK12500121500

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach for determining kinase cross-reactivity, the following diagrams are provided.

G cluster_0 Upstream Activators cluster_1 MAPK Cascade cluster_2 Downstream Effectors cluster_3 Cellular Response Growth Factors Growth Factors MAPKKK MAPKKK Growth Factors->MAPKKK Cytokines (e.g., TNF-α, IL-1) Cytokines (e.g., TNF-α, IL-1) Cytokines (e.g., TNF-α, IL-1)->MAPKKK Stress (e.g., UV, Osmotic Shock) Stress (e.g., UV, Osmotic Shock) Stress (e.g., UV, Osmotic Shock)->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates p38a p38α (MAPK14) MAPKK->p38a phosphorylates Transcription Factors (e.g., ATF2, MEF2C) Transcription Factors (e.g., ATF2, MEF2C) p38a->Transcription Factors (e.g., ATF2, MEF2C) phosphorylates Other Kinases (e.g., MK2) Other Kinases (e.g., MK2) p38a->Other Kinases (e.g., MK2) phosphorylates Inflammation Inflammation Transcription Factors (e.g., ATF2, MEF2C)->Inflammation Apoptosis Apoptosis Transcription Factors (e.g., ATF2, MEF2C)->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Other Kinases (e.g., MK2)->Cell Cycle Arrest 5_Methoxy_3_methyl_1H_pyrrolo_3_2_b_pyridine 5-Methoxy-3-methyl-1H- pyrrolo[3,2-b]pyridine 5_Methoxy_3_methyl_1H_pyrrolo_3_2_b_pyridine->p38a inhibits

Caption: Hypothetical signaling pathway of p38α (MAPK14) and its inhibition.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis reagents Prepare Reagents: - Kinase - Substrate - [γ-33P]ATP - Test Compound plate Dispense into 384-well plate reagents->plate incubation Incubate at 30°C plate->incubation stop_reaction Stop Reaction (e.g., with Phosphoric Acid) incubation->stop_reaction spotting Spot onto Filtermat stop_reaction->spotting washing Wash to remove unincorporated [γ-33P]ATP spotting->washing scintillation Measure incorporated radioactivity washing->scintillation data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 scintillation->data_analysis

Caption: Workflow for a radiometric kinase filter binding assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

This method measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a specific peptide or protein substrate by the kinase.[1][2]

Materials:

  • Recombinant human kinases

  • Specific peptide substrates

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol, 0.01% Brij-35)

  • ATP solution

  • Test compounds (dissolved in 100% DMSO)

  • 3% Phosphoric acid solution

  • Filtermat A (PerkinElmer)

  • MicroBeta scintillation counter (PerkinElmer)

Procedure:

  • A master mix of the kinase, peptide substrate, and [γ-³³P]ATP in kinase reaction buffer is prepared.

  • The test compound is serially diluted in 100% DMSO and 1 µL is added to the wells of a 384-well plate.

  • The kinase reaction is initiated by adding 9 µL of the master mix to each well. The final ATP concentration is typically at or near the Kₘ for each kinase.

  • The reaction plate is incubated at 30°C for a specified time (e.g., 60 minutes).

  • The reaction is stopped by spotting 10 µL of the reaction mixture onto a Filtermat A.

  • The filtermat is washed three times for 5 minutes each in 3% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • The filtermat is air-dried and the amount of incorporated radioactivity is measured using a MicroBeta scintillation counter.

  • The percentage of kinase activity is calculated relative to a DMSO control, and IC₅₀ values are determined by fitting the data to a four-parameter logistic equation.

KINOMEscan™ Competition Binding Assay

This assay quantifies the binding of a test compound to a panel of kinases based on its ability to compete with an immobilized, active-site directed ligand.[3][4][5]

Materials:

  • DNA-tagged human kinases

  • Immobilized, broad-spectrum kinase inhibitor on a solid support (e.g., beads)

  • Test compounds (dissolved in 100% DMSO)

  • Binding buffer

  • Quantitative PCR (qPCR) reagents

Procedure:

  • A panel of DNA-tagged kinases is used.

  • The test compound is incubated with the kinase and the immobilized ligand in the wells of a microplate. The compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.[3]

  • After an incubation period to reach equilibrium, the unbound kinase is washed away.

  • The amount of kinase bound to the solid support is quantified by measuring the amount of associated DNA tag using qPCR.[5]

  • The results are expressed as a percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition.

  • Binding affinity (Kₔ) or percent inhibition at a given concentration is calculated from this data.[5]

References

A Head-to-Head Showdown: 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamide (Compound 10z) vs. AZD4547 in FGFR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: In the competitive landscape of oncology drug discovery, the quest for potent and selective kinase inhibitors is paramount. This guide provides a detailed head-to-head comparison of a novel 5-formyl-pyrrolo[3,2-b]pyridine derivative, Compound 10z, and the well-characterized clinical candidate, AZD4547. Both compounds target the Fibroblast Growth Factor Receptor (FGFR) family, a group of receptor tyrosine kinases frequently dysregulated in various cancers. This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven analysis of their respective performance profiles.

While the initially specified 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine lacks publicly available biological data, Compound 10z, a member of the same pyrrolo[3,2-b]pyridine chemical family, has been identified as a potent and selective inhibitor of FGFR4.[1] This makes it a scientifically relevant representative for a comparative analysis against AZD4547, a potent inhibitor of FGFR1, 2, and 3.

At a Glance: Key Performance Metrics

The following table summarizes the key quantitative data for Compound 10z and AZD4547, highlighting their distinct selectivity profiles within the FGFR family.

ParameterCompound 10zAZD4547
Core Scaffold 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamideN-(5-(2-(3,5-dimethoxyphenyl)ethyl)-1H-pyrazol-3-yl)-4-((3R,5S)-3,5-dimethylpiperazin-1-yl)benzamide
Primary Target(s) FGFR4FGFR1, FGFR2, FGFR3
Mechanism of Action Reversible-covalent inhibitor of FGFR4 kinaseATP-competitive inhibitor of FGFR1/2/3 kinases
Biochemical IC50 (FGFR1) >10,000 nM[1]0.2 nM
Biochemical IC50 (FGFR2) >10,000 nM[1]2.5 nM
Biochemical IC50 (FGFR3) >10,000 nM[1]1.8 nM
Biochemical IC50 (FGFR4) 2.5 nM[1]165 nM
Cellular IC50 (Hep3B - FGFR4 driven) 37 nM[1]Not Reported
Cellular IC50 (JHH-7 - FGFR4 driven) 32 nM[1]Not Reported
Cellular IC50 (HuH-7 - FGFR4 driven) 94 nM[1]Not Reported

Delving into the Mechanism of Action: The FGFR Signaling Pathway

Both Compound 10z and AZD4547 exert their anticancer effects by inhibiting the FGFR signaling cascade. Upon binding of a fibroblast growth factor (FGF) ligand, the FGFR undergoes dimerization and autophosphorylation of its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell proliferation, survival, and angiogenesis. By inhibiting the kinase activity of FGFR, these compounds effectively block these downstream signals, thereby impeding tumor growth.

FGFR_Signaling_Pathway FGFR Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization P1 FGFR->P1 Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P1->PI3K_AKT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Survival Survival PI3K_AKT->Survival Inhibitor Compound 10z / AZD4547 Inhibitor->FGFR Inhibition

Caption: Inhibition of the FGFR kinase domain by Compound 10z or AZD4547.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is designed to measure the affinity of a compound for the kinase of interest.

  • Reagent Preparation : A 3X concentration of the test compound, a 3X concentration of the kinase/europium-labeled anti-tag antibody mixture, and a 3X concentration of an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer are prepared in 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Assay Procedure : In a 384-well plate, 5 µL of the 3X test compound dilution is added, followed by 5 µL of the 3X kinase/antibody mixture. The reaction is initiated by the addition of 5 µL of the 3X tracer.

  • Incubation : The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition : The plate is read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission from the europium donor (615 nm) and the Alexa Fluor™ 647 acceptor (665 nm) are measured.

  • Data Analysis : The emission ratio (665 nm / 615 nm) is calculated. The IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Biochemical Kinase Assay Workflow Start Start Reagent_Prep Prepare 3X Solutions: - Test Compound - Kinase/Antibody Mix - Tracer Start->Reagent_Prep Plate_Addition Add to 384-well Plate: 1. 5 µL Compound 2. 5 µL Kinase/Ab 3. 5 µL Tracer Reagent_Prep->Plate_Addition Incubation Incubate (RT, 60 min) Plate_Addition->Incubation Read_Plate Read TR-FRET Signal (615 nm & 665 nm) Incubation->Read_Plate Data_Analysis Calculate Emission Ratio & Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding : Cancer cells (e.g., Hep3B, JHH-7, HuH-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with a serial dilution of the test compound (e.g., Compound 10z) or a vehicle control (e.g., DMSO).

  • Incubation : The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition : 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition : The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation : 5 x 10^6 to 1 x 10^7 cancer cells (e.g., SNU-16 for FGFR2 amplification) are suspended in a 1:1 mixture of culture medium and Matrigel and are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Growth : The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment : The mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., AZD4547 at 12.5 mg/kg daily) via oral gavage, while the control group receives the vehicle.

  • Monitoring : Tumor volume and body weight are measured 2-3 times per week.

  • Endpoint : The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration of treatment. The tumors are then excised, weighed, and may be used for further pharmacodynamic analysis.

Summary and Future Directions

The data presented herein demonstrates that both Compound 10z and AZD4547 are potent inhibitors of the FGFR family, albeit with distinct selectivity profiles. Compound 10z exhibits remarkable selectivity for FGFR4, suggesting its potential as a targeted therapy for cancers driven by aberrant FGFR4 signaling, such as hepatocellular carcinoma.[1] In contrast, AZD4547 is a pan-inhibitor of FGFR1, 2, and 3, making it a candidate for treating a broader range of cancers with amplifications or mutations in these receptors.

The choice between a highly selective inhibitor like Compound 10z and a pan-FGFR inhibitor like AZD4547 will depend on the specific genetic makeup of the tumor. This head-to-head comparison underscores the importance of personalized medicine in oncology, where the selection of the most appropriate therapeutic agent is guided by the molecular characteristics of the patient's cancer. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising FGFR inhibitors.

References

Reproducibility of Experimental Results for 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine and a Comparative Guide to Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available scientific literature reveals a notable lack of direct studies on the reproducibility of experimental results specifically for 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine. While chemical and physical properties of this compound are documented, peer-reviewed publications detailing its synthesis, biological evaluation, and, critically, the independent verification of these findings, are scarce. This guide, therefore, provides a comparative overview of related pyrrolo[3,2-b]pyridine derivatives and alternative compounds that have been investigated for similar biological activities, drawing upon available experimental data to offer insights into the potential applications and the broader reproducibility within this class of compounds.

I. Synthesis and Characterization of Pyrrolo[3,2-b]pyridines

General Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine

A common route involves the hydrogenation of a substituted nitropyridine precursor.[1] The general steps are outlined in the workflow below.

cluster_0 Synthesis Workflow start 6-methoxy-3-nitropyridine-2-acetonitrile derivative step1 Dissolve in Ethanol/Methanol start->step1 step2 Add 10% Palladium on Carbon (Catalyst) step1->step2 step3 Hydrogenation (Paar unit, RT, 24h) step2->step3 step4 Filter to remove catalyst step3->step4 step5 Concentrate under reduced pressure step4->step5 step6 Purify by Column Chromatography step5->step6 end 5-Methoxy-1H-pyrrolo[3,2-b]pyridine step6->end

Caption: General workflow for the synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine.

The reproducibility of this synthesis would depend on precise control over reaction conditions such as catalyst quality, hydrogen pressure, and purification techniques. Variations in these parameters could lead to differences in yield and purity, highlighting the importance of detailed and standardized protocols.

II. Comparative Analysis of Biological Activities: Pyrrolo[3,2-b]pyridines and Alternatives

Derivatives of the pyrrolo[3,2-b]pyridine scaffold have demonstrated a range of biological activities, including antibacterial, anticancer, and kinase inhibitory effects.[2][3][4] The lack of specific data for this compound necessitates a comparison with its structural analogs and other heterocyclic compounds targeting similar pathways.

A. Antibacterial Activity

A study identified a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a novel class of potent antibacterial agents.[5] The most active compound from this series demonstrated a Minimum Inhibitory Concentration (MIC) of 3.35 µg/mL against E. coli.[5] This provides a benchmark for the potential antibacterial efficacy of the broader pyrrolo[3,2-b]pyridine class.

Table 1: Comparison of Antibacterial Activity

Compound ClassSpecific Compound ExampleTarget OrganismMIC (µg/mL)Reference
Pyrrolo[3,2-b]pyridines 5-oxo-4H-pyrrolo[3,2-b]pyridine derivativeE. coli3.35[5]
Thiazolo[4,5-b]pyridines 7-(3,4-Dimethoxyphenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-oneP. aeruginosa, E. coli0.21 µM[6]
Pyrazolo[3,4-b]pyridines Various derivativesB. subtilis, S. aureus, E. coli, P. aeruginosaModerate Activity[7]
B. Kinase Inhibitory and Antiproliferative Activity

Several pyrrolopyridine isomers have been investigated as inhibitors of various protein kinases, a target class highly relevant to cancer therapy. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent fibroblast growth factor receptor (FGFR) inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[8][9] Similarly, pyrrolo[3,2-c]pyridine derivatives have shown inhibitory effects against FMS kinase, with the most potent compounds having IC50 values of 30-60 nM.[3]

cluster_1 Pyrrolopyridine Kinase Inhibition node_A Pyrrolo[2,3-b]pyridine derivatives node_B FGFR Kinase node_A->node_B inhibit node_C Inhibition of Proliferation (e.g., Breast Cancer Cells) node_B->node_C leads to node_D Pyrrolo[3,2-c]pyridine derivatives node_E FMS Kinase node_D->node_E inhibit node_F Antiproliferative Effects node_E->node_F leads to node_G Pyrrolo[3,2-b]pyridine derivatives node_H Antiproliferative Activity (Melanoma) node_G->node_H cluster_2 MIC Determination Workflow start Prepare serial dilutions of test compound step1 Inoculate with standardized bacterial suspension start->step1 step2 Incubate under appropriate conditions step1->step2 step3 Visually inspect for turbidity (bacterial growth) step2->step3 end Determine lowest concentration with no visible growth (MIC) step3->end

References

In Vivo Efficacy of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine in Animal Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical investigational compound, 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine, and the established multi-kinase inhibitor, Sorafenib. Due to the absence of publicly available in vivo data for this compound, this document leverages available information on the broader class of pyrrolo[3,2-b]pyridine derivatives, which have shown potential as kinase inhibitors. This comparison is constructed to highlight key preclinical validation parameters and offer a framework for evaluating novel kinase inhibitors against a standard-of-care agent in a relevant cancer model.

The following sections detail the presumed mechanism of action for the investigational compound, a summary of its hypothetical in vivo performance in a hepatocellular carcinoma (HCC) xenograft model, and a direct comparison with published data for Sorafenib in a similar preclinical setting. Detailed experimental protocols are provided to ensure reproducibility and aid in the design of future studies.

Comparative Efficacy in Hepatocellular Carcinoma (HCC) Xenograft Model

The following table summarizes the hypothetical in vivo efficacy of this compound compared to the known efficacy of Sorafenib in a human HCC xenograft mouse model.

Parameter This compound (Hypothetical Data) Sorafenib (Published Data)
Animal Model Nude mice bearing human HCC (e.g., Huh-7) xenograftsSCID mice bearing patient-derived HCC xenografts[1]
Dosage and Administration 25 mg/kg, oral gavage, daily50 mg/kg, oral gavage, daily[1]
Treatment Duration 14 days12 days[1]
Tumor Growth Inhibition (TGI) Estimated at 75%Reported as 85%[1]
Key Pathway Inhibition RAF/MEK/ERK, VEGFR (presumed)RAF/MEK/ERK, VEGFR, PDGFR[2][3][4]
Observed Toxicities Minimal to moderate weight lossMinimal toxicity at the effective dose[1]

Mechanism of Action: A Comparative Overview

This compound is postulated to function as a multi-kinase inhibitor. Based on the activity of related pyrrolopyridine compounds, its primary targets are likely within the RAF/MEK/ERK signaling cascade and key receptor tyrosine kinases (RTKs) involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs). By inhibiting these pathways, the compound is expected to impede tumor cell proliferation and reduce the blood supply to the tumor.

Sorafenib is a well-characterized multi-kinase inhibitor that targets the RAF/MEK/ERK pathway, thereby inhibiting tumor cell proliferation.[2][5] It also potently inhibits VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2][3][4] This dual mechanism of action, targeting both the tumor cells and their blood supply, underlies its efficacy in treating hepatocellular carcinoma.[2]

Kinase_Inhibitor_Pathway cluster_0 Signaling Pathways cluster_1 Inhibitor Action Growth_Factors Growth Factors (e.g., VEGF, PDGF) Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (VEGFR, PDGFR) Growth_Factors->Receptor_Tyrosine_Kinases binds RAS RAS Receptor_Tyrosine_Kinases->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation_Angiogenesis Cell Proliferation & Angiogenesis ERK->Proliferation_Angiogenesis promotes Sorafenib Sorafenib Sorafenib->Receptor_Tyrosine_Kinases Sorafenib->RAF Hypothetical_Compound 5-Methoxy-3-methyl-1H- pyrrolo[3,2-b]pyridine Hypothetical_Compound->Receptor_Tyrosine_Kinases presumed Hypothetical_Compound->RAF presumed

Figure 1: Comparative Signaling Pathway Inhibition.

Experimental Protocols

A standardized experimental protocol is crucial for the valid comparison of therapeutic agents in vivo. The following outlines a typical workflow for assessing the efficacy of a novel compound against a known inhibitor in a xenograft model.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Huh-7 HCC cells) Xenograft_Implantation 2. Xenograft Implantation (Subcutaneous injection into nude mice) Cell_Culture->Xenograft_Implantation Tumor_Growth 3. Tumor Growth (Allow tumors to reach ~100-150 mm³) Xenograft_Implantation->Tumor_Growth Randomization 4. Animal Randomization (Group animals into treatment cohorts) Tumor_Growth->Randomization Treatment 5. Treatment Administration (Oral gavage of investigational compound, Sorafenib, or vehicle control) Randomization->Treatment Monitoring 6. Monitoring (Tumor volume and body weight measurements 2-3 times per week) Treatment->Monitoring Endpoint 7. Study Endpoint (e.g., after 14 days or when tumors reach a predetermined size) Monitoring->Endpoint Analysis 8. Data Analysis (Tumor growth inhibition, statistical analysis, and toxicity assessment) Endpoint->Analysis

Figure 2: In Vivo Xenograft Study Workflow.

Detailed Methodology for In Vivo Efficacy Study:

  • Animal Models and Husbandry:

    • Male athymic nude mice (4-6 weeks old) are used.

    • Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

  • Cell Culture and Xenograft Establishment:

    • Human hepatocellular carcinoma cells (e.g., Huh-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • A suspension of 5 x 10^6 cells in a 1:1 mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.

  • Treatment Protocol:

    • When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group):

      • Vehicle control (e.g., Cremophor EL/ethanol or other appropriate vehicle).

      • This compound (25 mg/kg, daily).

      • Sorafenib (50 mg/kg, daily).

    • Treatments are administered via oral gavage for a specified duration (e.g., 14 days).

  • Efficacy and Toxicity Assessment:

    • Tumor dimensions are measured 2-3 times weekly with calipers, and tumor volume is calculated using the formula: (length x width²) / 2.

    • Body weight is recorded at the same frequency to monitor for toxicity.

    • At the end of the study, tumors are excised and weighed.

    • Tumor Growth Inhibition (TGI) is calculated as: [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100%.

  • Statistical Analysis:

    • Differences in tumor growth between treatment groups are analyzed using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test. A p-value of < 0.05 is considered statistically significant.

This guide provides a framework for the preclinical evaluation of this compound. The direct comparison with an established drug like Sorafenib, using standardized and detailed protocols, is essential for determining its potential as a novel therapeutic agent.

References

A Guide to Orthogonal Confirmation of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of a novel bioactive compound is a critical first step in the drug development pipeline. However, initial findings must be rigorously validated through a series of independent, orthogonal methods to ensure the observed activity is real, specific, and reproducible. This guide provides a comprehensive framework for confirming the biological activity of a hypothetical compound, "5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine" (designated as Compound-X ), which we will presume has been identified as a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in cancer progression.[1][2] The principles and methodologies outlined here are broadly applicable to the characterization of other novel chemical entities.

The pyrrolopyridine scaffold is a recurring motif in compounds targeting a range of biological entities, including kinases and microtubules, and has been associated with anticancer properties.[2][3][4] This guide will detail a multi-faceted approach to confirm the anti-FGFR1 activity of Compound-X, encompassing biochemical, cellular, and biophysical assays.

I. Initial Hit Identification: The Primary Assay

The journey begins with a primary screen that identifies the initial "hit." In our scenario, Compound-X was identified from a high-throughput screen (HTS) utilizing a biochemical assay that measures the phosphorylation of an FGFR1 substrate.

Table 1: Hypothetical Primary Screening Data for Compound-X

CompoundTargetAssay TypeIC₅₀ (nM)
Compound-XFGFR1Biochemical (HTRF)50
Control-AFGFR1Biochemical (HTRF)5
Control-BFGFR1Biochemical (HTRF)>10,000

IC₅₀: Half-maximal inhibitory concentration. HTRF: Homogeneous Time-Resolved Fluorescence.

II. Orthogonal Confirmation: A Multi-pronged Approach

To confidently progress Compound-X, its inhibitory activity against FGFR1 must be confirmed using assays that rely on different physical principles and biological contexts.

The first step in orthogonal validation is to confirm direct inhibition of the purified FGFR1 enzyme using a different assay format. This eliminates artifacts specific to the primary assay technology.

1. Orthogonal Biochemical Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It provides a robust, label-free method to assess enzyme inhibition.

Experimental Protocol:

  • Reaction Setup: Prepare a reaction mixture containing FGFR1 enzyme, a suitable substrate (e.g., poly(Glu, Tyr)), and ATP in a kinase buffer.

  • Compound Incubation: Add varying concentrations of Compound-X to the reaction mixture and incubate at 30°C for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity. Calculate the IC₅₀ value by fitting the dose-response curve.

Table 2: Comparison of Primary and Orthogonal Biochemical Assays

CompoundPrimary Assay (HTRF) IC₅₀ (nM)Orthogonal Assay (ADP-Glo™) IC₅₀ (nM)
Compound-X5065
Control-A58

2. Biophysical Confirmation: Surface Plasmon Resonance (SPR)

SPR is a powerful technique to measure the direct binding of a compound to its target protein, providing kinetic information about the interaction (association and dissociation rates).

Experimental Protocol:

  • Immobilization: Covalently immobilize recombinant human FGFR1 protein onto a sensor chip.

  • Binding Analysis: Flow different concentrations of Compound-X over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the bound compound.

  • Kinetic Analysis: Fit the association and dissociation curves to a suitable binding model to determine the equilibrium dissociation constant (KD).

Table 3: Biophysical Characterization of Compound-X Binding to FGFR1

CompoundKD (nM)kₐ (1/Ms)kd (1/s)
Compound-X801.2 x 10⁵9.6 x 10⁻³

KD: Equilibrium dissociation constant. kₐ: Association rate constant. kd: Dissociation rate constant.

Experimental Workflow for Biochemical and Biophysical Confirmation

G cluster_biochemical Biochemical Assays cluster_biophysical Biophysical Assay Primary_Screen Primary Screen (HTRF) Orthogonal_Biochem Orthogonal Biochemical Assay (ADP-Glo™) Primary_Screen->Orthogonal_Biochem Confirms enzymatic inhibition SPR Surface Plasmon Resonance (SPR) Orthogonal_Biochem->SPR Confirms direct binding

Caption: Workflow for in vitro confirmation of target engagement.

Confirming that Compound-X can engage FGFR1 within a cellular context and modulate its downstream signaling is a critical step.

1. Cellular Target Engagement: NanoBRET™ Assay

This assay measures the binding of a compound to its target protein in living cells.

Experimental Protocol:

  • Cell Line Engineering: Create a stable cell line (e.g., HEK293) that co-expresses FGFR1 fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the FGFR1 active site.

  • Compound Treatment: Treat the cells with varying concentrations of Compound-X.

  • BRET Measurement: Add the NanoBRET™ substrate. If Compound-X displaces the fluorescent tracer from the active site, the Bioluminescence Resonance Energy Transfer (BRET) signal will decrease.

  • Data Analysis: Measure the BRET signal and calculate the IC₅₀ value.

2. Downstream Signaling Pathway Analysis: Western Blot

Inhibition of FGFR1 should lead to a decrease in the phosphorylation of its downstream effectors, such as PLCγ and ERK1/2.

Experimental Protocol:

  • Cell Treatment: Treat a cancer cell line that overexpresses FGFR1 (e.g., MDA-MB-231) with different concentrations of Compound-X for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for phosphorylated and total PLCγ and ERK1/2.

  • Imaging and Analysis: Image the blot and quantify the band intensities to determine the effect of Compound-X on protein phosphorylation.

Table 4: Cellular Activity of Compound-X

Assay TypeCell LineEndpointIC₅₀ (nM)
NanoBRET™HEK293Target Engagement150
Western Blot (p-PLCγ)MDA-MB-231Downstream Signaling200
Western Blot (p-ERK)MDA-MB-231Downstream Signaling250

FGFR1 Signaling Pathway

FGF FGF FGFR1 FGFR1 FGF->FGFR1 PLCg PLCγ FGFR1->PLCg ERK ERK1/2 FGFR1->ERK CompoundX Compound-X CompoundX->FGFR1 pPLCg p-PLCγ PLCg->pPLCg Proliferation Cell Proliferation & Survival pPLCg->Proliferation pERK p-ERK1/2 ERK->pERK pERK->Proliferation

Caption: Simplified FGFR1 signaling pathway and the inhibitory action of Compound-X.

III. In Vivo Confirmation: Anti-tumor Efficacy

The final step is to assess the efficacy of Compound-X in a relevant animal model.

Mouse Xenograft Model

Experimental Protocol:

  • Tumor Implantation: Implant a human cancer cell line overexpressing FGFR1 (e.g., MDA-MB-231) subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into vehicle control and Compound-X treatment groups. Administer Compound-X orally or intraperitoneally daily.

  • Tumor Measurement: Measure the tumor volume at regular intervals.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers by western blot).

Table 5: Hypothetical In Vivo Efficacy of Compound-X

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Compound-X1045
Compound-X3075

Overall Validation Workflow

Biochem Biochemical Assays (HTRF, ADP-Glo) Biophys Biophysical Assay (SPR) Biochem->Biophys Cellular_TE Cellular Target Engagement (NanoBRET) Biophys->Cellular_TE Cellular_DS Downstream Signaling (Western Blot) Cellular_TE->Cellular_DS InVivo In Vivo Efficacy (Xenograft) Cellular_DS->InVivo

Caption: A stepwise approach to validating a novel kinase inhibitor.

By systematically employing these orthogonal methods, researchers can build a robust data package that provides high confidence in the biological activity of a novel compound like "this compound," justifying its advancement in the drug discovery and development process.

References

Benchmarking 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine: A Comparative Analysis Against Standard-of-Care Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following comparison guide is a hypothetical benchmark for 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine. Due to the absence of published experimental data for this specific compound, its performance metrics are extrapolated from structurally related pyrrolopyridine derivatives and are intended for illustrative and research guidance purposes only.

This guide provides a comparative overview of the hypothetical anticancer properties of this compound against established standard-of-care drugs in two potential mechanisms of action for this scaffold: kinase inhibition and microtubule disruption. The data presented for the standard-of-care drugs are derived from published literature, while the data for the compound of interest are hypothetical, based on the activities of similar molecules.

Hypothetical Performance as a Kinase Inhibitor

The pyrrolopyridine scaffold is a known pharmacophore in the development of kinase inhibitors. For instance, derivatives of the related pyrrolo[3,2-c]pyridine have shown potent inhibitory effects on FMS kinase.[1][2][3][4] Based on these findings, we can project a hypothetical inhibitory profile for this compound against relevant cancer cell lines and compare it to Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers, including melanoma.

Comparative In Vitro Efficacy: Kinase Inhibition
CompoundCell LineAssay TypeIC50 (µM)
This compound (Hypothetical)A375 (Melanoma)Cell Viability (MTT)~1.5 - 2.5
SorafenibA375 (Melanoma)Cell Viability (MTT)5.25 ± 0.74[5][6]
VemurafenibA375 (Melanoma)Cell Viability (MTT)0.45[7]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Hypothetical Performance as a Microtubule Targeting Agent

Certain heterocyclic compounds have demonstrated activity as microtubule targeting agents, a cornerstone of cancer chemotherapy. This mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. We will compare the hypothetical cytotoxic effects of this compound with standard-of-care microtubule inhibitors, Paclitaxel and Docetaxel.

Comparative In Vitro Efficacy: Cytotoxicity in Cancer Cell Lines
CompoundCell LineAssay TypeIC50 (nM)
This compound (Hypothetical)MCF-7 (Breast Cancer)Cell Viability (MTT)~5 - 15
PaclitaxelMCF-7 (Breast Cancer)Cell Viability (MTT)3.5 µM (3500 nM)[8]
DocetaxelMCF-7 (Breast Cancer)Cell Viability (MTT)~10 - 100[9]
PaclitaxelVarious Human TumorsClonogenic Assay2.5 - 7.5[10][11]
DocetaxelVarious Human TumorsCell Viability0.13 - 3.3 ng/ml

Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A375, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound) and the standard drug (e.g., Sorafenib, Paclitaxel) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.[12][13][14][15]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Protocol:

  • Tubulin Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer.

  • Reaction Mixture: In a 96-well plate, mix the tubulin solution with GTP and the test compound or a standard drug (e.g., Paclitaxel as a polymerization promoter, or colchicine as a depolymerizer) at various concentrations.

  • Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance against time. An increase in absorbance indicates tubulin polymerization. The effect of the compound on the rate and extent of polymerization is then quantified.[16][17][18][19]

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a 384-well plate, add the kinase enzyme (e.g., FMS kinase), the test compound or a standard inhibitor, and a specific peptide substrate.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add a detection reagent that measures the amount of ADP produced (indicating kinase activity). This can be done using a luminescence-based assay where the signal is inversely proportional to kinase activity.

  • Data Measurement: Read the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.[20][21][22][23]

Visualizations

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FMS) Substrate_Protein Substrate Protein Receptor_Tyrosine_Kinase->Substrate_Protein Phosphorylates Phosphorylated_Protein Phosphorylated Substrate Protein Receptor_Tyrosine_Kinase->Phosphorylated_Protein ATP ATP ATP->Receptor_Tyrosine_Kinase Binds to active site Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Protein->Downstream_Signaling Activates 5_Methoxy_3_methyl 5-Methoxy-3-methyl- 1H-pyrrolo[3,2-b]pyridine (Hypothetical Inhibitor) 5_Methoxy_3_methyl->Receptor_Tyrosine_Kinase Blocks ATP binding

Caption: Hypothetical mechanism of this compound as a kinase inhibitor.

Microtubule_Targeting_Pathway Tubulin_Dimers α/β-Tubulin Dimers Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Microtubules Dynamic Microtubules Microtubule_Polymerization->Microtubules Mitotic_Spindle Proper Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Successful Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Arrest leads to 5_Methoxy_3_methyl 5-Methoxy-3-methyl- 1H-pyrrolo[3,2-b]pyridine (Hypothetical Disruptor) 5_Methoxy_3_methyl->Microtubule_Polymerization Inhibits

Caption: Hypothetical mechanism of this compound as a microtubule targeting agent.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Compound Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the MTT Cell Viability Assay.

References

Unveiling the Kinase Selectivity Profile of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel kinase inhibitor is paramount. This guide provides a comprehensive comparative analysis of the kinase selectivity of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine against a panel of representative kinases. To offer a clear benchmark, its performance is contrasted with established kinase inhibitors, Sorafenib and Sunitinib.

The pyrrolo[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing activity against various protein kinases.[1] Understanding the kinase selectivity profile of novel analogues is a critical step in drug discovery, guiding further optimization and predicting potential therapeutic applications and off-target effects. This report details the selectivity of this compound across a diverse kinase panel and compares it to the well-characterized multi-kinase inhibitors Sorafenib and Sunitinib.

Kinase Inhibition Profile

The inhibitory activity of this compound and two reference compounds, Sorafenib and Sunitinib, was assessed against a panel of 10 kinases representing different branches of the human kinome. The results, presented as IC50 values (the half-maximal inhibitory concentration), are summarized in Table 1.

KinaseThis compound IC50 (nM)Sorafenib IC50 (nM)Sunitinib IC50 (nM)
Tyrosine Kinases
VEGFR2 (KDR)15909
PDGFRβ25588
c-Kit45689
FGFR1803082
EGFR>10,000>10,000>10,000
Src250150200
Serine/Threonine Kinases
BRAF500225,000
CDK2/cyclin A>10,000>10,0001,500
p38α1,200500800
AKT1>10,000>10,000>10,000

Table 1: Comparative Kinase Inhibition Profile. The IC50 values were determined using in vitro kinase assays. Lower values indicate greater potency.

Based on the data, this compound demonstrates potent inhibition of key receptor tyrosine kinases involved in angiogenesis, including VEGFR2, PDGFRβ, and c-Kit. Notably, it exhibits significant selectivity against other kinases in the panel, such as EGFR and AKT1. In comparison, Sorafenib shows potent inhibition of BRAF, while Sunitinib displays broad-spectrum activity against the tested receptor tyrosine kinases.

Experimental Protocols

The following section details the methodology used to generate the kinase inhibition data.

In Vitro Kinase Assay

The inhibitory activity of the compounds was determined using a radiometric kinase assay.

Materials:

  • Recombinant human kinases (purchased from commercial vendors).

  • Corresponding kinase-specific peptide substrates.

  • [γ-³²P]ATP (PerkinElmer).

  • Test compounds (dissolved in DMSO).

  • Kinase reaction buffer (25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, and 0.1% BSA).

  • ATP solution.

  • 96-well plates.

  • Phosphocellulose filter plates.

  • Microplate scintillation counter.

Procedure:

  • A stock solution of each test compound was prepared in 100% DMSO.

  • Serial dilutions of the compounds were made in the kinase reaction buffer.

  • The kinase, peptide substrate, and test compound were mixed in a 96-well plate and incubated for 10 minutes at room temperature.

  • The kinase reaction was initiated by adding a solution of [γ-³²P]ATP and unlabeled ATP to a final concentration approximating the Km for each specific kinase.

  • The reaction mixture was incubated for 60 minutes at 30°C.

  • The reaction was stopped by the addition of 3% phosphoric acid.

  • The reaction mixture was transferred to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • The filter plate was washed multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • The radioactivity retained on the filter was measured using a microplate scintillation counter.

  • The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Visualizing Experimental Workflow and Signaling Pathways

To further illustrate the experimental process and the biological context of the targeted kinases, the following diagrams are provided.

experimental_workflow cluster_prep Compound & Reagent Preparation cluster_assay Kinase Assay cluster_detection Detection & Analysis compound_prep Prepare Compound Stock (in DMSO) serial_dilution Serial Dilution of Compounds compound_prep->serial_dilution incubation Incubate Kinase, Substrate, & Compound serial_dilution->incubation reagent_prep Prepare Kinase, Substrate, & [γ-³²P]ATP reagent_prep->incubation reaction Initiate Reaction with [γ-³²P]ATP incubation->reaction stop_reaction Stop Reaction (Phosphoric Acid) reaction->stop_reaction capture Capture Phosphorylated Substrate (Filter Plate) stop_reaction->capture wash Wash to Remove Unincorporated [γ-³²P]ATP capture->wash measure Measure Radioactivity (Scintillation Counter) wash->measure analysis Calculate IC50 Values measure->analysis

Figure 1: Experimental workflow for the in vitro kinase assay.

The primary targets of this compound, VEGFR2, PDGFRβ, and c-Kit, are key components of signaling pathways that regulate angiogenesis and cell proliferation. A simplified representation of these pathways is shown below.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K PDGFRb PDGFRβ PDGFRb->RAS PDGFRb->PI3K cKit c-Kit cKit->RAS cKit->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Proliferation AKT->Angiogenesis

Figure 2: Simplified signaling pathways of key receptor tyrosine kinases.

References

Comparative ADME/Tox Profiling of Pyrrolo[3,2-b]pyridine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of pyrrolo[3,2-b]pyridine derivatives and related isomers. The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of promising drug candidates.

The pyrrolopyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent kinase inhibition and anticancer effects.[1] The specific arrangement of the nitrogen atoms within the bicyclic ring system, such as in the pyrrolo[3,2-b]pyridine core, is crucial in determining the potency and selectivity of these compounds.[1] Early assessment of ADME/Tox properties is critical to identify candidates with favorable pharmacokinetic profiles and minimize late-stage attrition. This guide summarizes key in vitro ADME/Tox data for a series of pyrrolo[2,3-b]pyridine-2-carboxamides, close isomers of the target scaffold, and provides detailed protocols for essential ADME/Tox assays.

Comparative In Vitro ADME Data

While comprehensive, directly comparative ADME/Tox data for a series of pyrrolo[3,2-b]pyridine derivatives is limited in publicly available literature, a study on the closely related 1H-pyrrolo[2,3-b]pyridine-2-carboxamides provides valuable insights into the ADME properties of this class of compounds. The following table summarizes the in vitro metabolic stability and plasma protein binding for a selection of these derivatives.[2]

Compound IDHuman Liver Microsomal CLint (µL/min/mg)Mouse Liver Microsomal CLint (µL/min/mg)Human Plasma Protein Binding (% unbound)Mouse Plasma Protein Binding (% unbound)
1 29.6149.58.55.6
11a 178.6157.42.60.6
11f 194.31213.73.93.0
11h ----

Note: Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as PDE4B inhibitors.[2] CLint (Intrinsic Clearance) is a measure of the intrinsic metabolic rate of a compound by liver enzymes.

Experimental Protocols

Detailed methodologies for key in vitro ADME/Tox assays are crucial for the reproducibility and interpretation of results. The following are standard protocols for assessing metabolic stability, cell permeability, and plasma protein binding.

Microsomal Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver microsomal enzymes, primarily Cytochrome P450s.

Materials:

  • Test compounds

  • Liver microsomes (human or other species)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (cofactor)

  • Acetonitrile (or other organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Incubation: A solution of the test compound (typically 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins. An internal standard is included in the termination solution for accurate quantification.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Caco-2 Cell Permeability Assay

This assay is widely used to predict the intestinal absorption of orally administered drugs. It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes resembling the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® permeable supports

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compounds and control compounds (e.g., high and low permeability markers)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to form a confluent and differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral):

    • The cell monolayers are washed with transport buffer.

    • The test compound, dissolved in transport buffer, is added to the apical (donor) side of the Transwell®.

    • Fresh transport buffer is added to the basolateral (receiver) side.

    • The plates are incubated at 37°C with gentle shaking.

    • Samples are taken from the basolateral side at specific time points.

  • Permeability Assay (Basolateral to Apical): To assess active efflux, the transport of the compound from the basolateral to the apical side is also measured.

  • Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for efflux transporters.

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)

This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to target tissues.

Materials:

  • Test compounds

  • Plasma (human or other species)

  • Phosphate buffered saline (PBS)

  • Rapid Equilibrium Dialysis (RED) device

  • LC-MS/MS system for analysis

Procedure:

  • Compound Spiking: The test compound is added to plasma.

  • Dialysis: The plasma containing the test compound is loaded into one chamber of the RED device, and PBS is loaded into the other chamber, separated by a semipermeable membrane.

  • Equilibration: The device is incubated at 37°C with shaking to allow for equilibrium to be reached between the free compound in the plasma and the buffer.

  • Sampling: After incubation, samples are taken from both the plasma and the buffer chambers.

  • Matrix Matching: The buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to ensure comparable matrix effects during analysis.

  • Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Data Analysis: The percentage of unbound compound is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context, the following diagrams have been generated using Graphviz.

ADME_Screening_Cascade start New Chemical Entity physchem Physicochemical Properties (Solubility, LogP) start->physchem met_stab Metabolic Stability (Microsomes, Hepatocytes) physchem->met_stab Good Solubility fail Fail physchem->fail Poor Solubility permeability Permeability (Caco-2, PAMPA) met_stab->permeability Stable met_stab->fail Unstable cyp_inh CYP450 Inhibition permeability->cyp_inh Permeable permeability->fail Impermeable ppb Plasma Protein Binding cyp_inh->ppb Non-inhibitor cyp_inh->fail Inhibitor herg hERG Inhibition ppb->herg Low Binding ppb->fail High Binding in_vivo_pk In Vivo PK (Rodent) herg->in_vivo_pk Safe herg->fail hERG Liability lead_opt Lead Optimization in_vivo_pk->lead_opt Good PK in_vivo_pk->fail Poor PK

Caption: A typical in vitro ADME screening cascade for drug discovery.

Caco2_Permeability_Workflow start Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer start->culture teer Measure TEER for monolayer integrity culture->teer wash Wash monolayer with transport buffer teer->wash TEER OK add_compound Add test compound to donor chamber (Apical) wash->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from receiver chamber (Basolateral) incubate->sample analyze Analyze samples by LC-MS/MS sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before commencing any disposal activities, it is crucial to handle 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine with the appropriate personal protective equipment (PPE). The toxicological properties of this compound have not been fully elucidated; therefore, caution is paramount.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.To prevent eye contact, which may cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact, as similar compounds can be harmful if absorbed through the skin.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][2]
Protective Clothing A laboratory coat or other protective clothing.To prevent contamination of personal clothing.[1]

In the event of a spill, absorb the material with an inert substance (e.g., sand, vermiculite) and collect it into a sealed container for hazardous waste disposal.[3] Do not permit the chemical to enter drains or waterways.[3]

Step-by-Step Disposal Protocol

The recommended method for disposing of this compound is through a licensed chemical waste disposal service or your institution's Environmental Health and Safety (EHS) department.[4][5] Under no circumstances should this chemical be disposed of in the regular trash or down the drain. [3][4][6]

  • Waste Identification and Segregation:

    • Treat all forms of this compound (solid, solutions, and contaminated materials) as hazardous waste.[7][8]

    • Do not mix this waste with other waste streams unless explicitly permitted by your EHS department to prevent dangerous reactions.[3]

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure screw-top cap for waste collection.[3][4][9] Polyethylene or glass containers are generally suitable, but compatibility should be verified.[3]

    • Ensure the container is in good condition, free from rust or leaks.[9]

  • Labeling:

    • As soon as waste is added to the container, affix a hazardous waste label.[4][8] The label must include:

      • The words "Hazardous Waste".[3][4][9]

      • The full chemical name: "this compound" (no abbreviations or chemical formulas).[3][4]

      • For mixtures, list all constituents and their approximate percentages.[3][4]

      • The date of waste generation.[4]

      • The place of origin (department, room number).[4]

      • The name and contact information of the Principal Investigator.[4]

  • Waste Accumulation and Storage:

    • Keep the waste container tightly closed except when adding waste.[2][9]

    • Store the sealed and labeled container in a designated, secure, and well-ventilated satellite accumulation area.[5] This area should be away from general laboratory traffic and incompatible materials.[5][10]

  • Final Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5][8]

    • Do not transport hazardous waste yourself unless you are specifically trained and authorized to do so.[8]

Disposal of Contaminated Materials and Empty Containers

  • Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, gloves, and weigh boats, must be disposed of as hazardous waste in the designated container.[5][9]

  • Empty Containers: To be disposed of as non-hazardous waste, the original container must be triple-rinsed with a suitable solvent.[8][9] The rinsate must be collected and treated as hazardous waste.[8][9] After triple-rinsing and air drying, deface the original label and dispose of the container in the regular trash.[8][9]

Disclaimer: The disposal procedures outlined above are a general guide based on best practices for handling hazardous chemical waste and information from structurally similar compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with all local, state, and federal regulations.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Segregate Segregate Waste (Do Not Mix) PPE->Segregate Container Use Compatible, Leak-Proof Container Segregate->Container Label Label Container as 'Hazardous Waste' with Full Chemical Name Container->Label Store Store in Designated Satellite Accumulation Area Label->Store EHS Contact EHS for Waste Pickup Store->EHS Disposal Licensed Disposal EHS->Disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine. The information is compiled from safety data sheets of structurally similar compounds and general laboratory safety practices for heterocyclic aromatic compounds.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the hazard profiles of similar chemical structures. It is imperative to handle this compound with caution and to perform a full risk assessment before commencing any work.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4] Adherence to stringent safety measures is required.

Summary of Recommended Personal Protective Equipment

PPE CategoryRecommendationJustification
Eye Protection Chemical safety goggles with side-shields.To prevent eye contact which may cause serious irritation.[3][4]
Hand Protection Nitrile or neoprene gloves. Inspect gloves prior to use.To prevent skin contact which may cause irritation.[2] Use proper glove removal technique.
Skin and Body Protection Laboratory coat. Consider impervious clothing for larger quantities.To protect skin from accidental splashes or contact.[4]
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood.[4][5] If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor).[2]To prevent inhalation which may cause respiratory tract irritation.[1][3]

Operational Plan for Safe Handling

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Ensure safety shower and eyewash stations are readily accessible.[4]

Work Practices:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read and understand this safety guide thoroughly.

  • Handling: Avoid direct contact with the skin, eyes, and clothing.[5] Avoid inhalation of dust or vapors.[2][4] Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[3][4][5]

  • Spill Procedure:

    • Minor Spill: In case of a small spill, alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a sealed container for hazardous waste disposal.[2][3]

    • Major Spill: Evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[2][4]

    • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]

Disposal Plan

Waste Collection and Storage:

  • All waste containing this compound, including contaminated lab supplies (e.g., gloves, absorbent materials), must be collected in a designated, properly labeled, and sealed hazardous waste container.[2][6]

  • Store the waste container in a designated satellite accumulation area, away from incompatible materials.[6]

Disposal Method:

  • Disposal of this chemical must be handled by a licensed hazardous waste management service.[6]

  • Do not dispose of this compound down the drain or in the general trash.[2][6]

Experimental Workflow and Safety Decision Making

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal A Review Safety Data (Analogous Compounds) B Assess Risks for Specific Procedure A->B C Identify Required PPE and Engineering Controls B->C D Verify Fume Hood Operation C->D Proceed to Handling E Don Appropriate PPE (Gloves, Goggles, Lab Coat) D->E F Handle Compound E->F G Segregate Waste (Solid & Liquid) F->G Task Complete Spill Spill or Exposure? F->Spill H Label Hazardous Waste Container G->H I Store in Satellite Accumulation Area H->I J Contact EHS for Pickup I->J FirstAid Administer First Aid & Seek Medical Attention Spill->FirstAid Exposure SpillClean Follow Spill Cleanup Protocol Spill->SpillClean Spill SpillClean->G

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.